Product packaging for Einecs 300-992-8(Cat. No.:CAS No. 93966-41-7)

Einecs 300-992-8

Cat. No.: B15181185
CAS No.: 93966-41-7
M. Wt: 538.6 g/mol
InChI Key: DTJBFLLGECANOS-YHUPNWGDSA-N
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Description

Einecs 300-992-8 is a useful research compound. Its molecular formula is C29H38N4O6 and its molecular weight is 538.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H38N4O6 B15181185 Einecs 300-992-8 CAS No. 93966-41-7

Properties

CAS No.

93966-41-7

Molecular Formula

C29H38N4O6

Molecular Weight

538.6 g/mol

IUPAC Name

N-benzyl-1-methyl-N-phenylpiperidin-4-amine;(2S)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C19H24N2.2C5H7NO3/c1-20-14-12-19(13-15-20)21(18-10-6-3-7-11-18)16-17-8-4-2-5-9-17;2*7-4-2-1-3(6-4)5(8)9/h2-11,19H,12-16H2,1H3;2*3H,1-2H2,(H,6,7)(H,8,9)/t;2*3-/m.00/s1

InChI Key

DTJBFLLGECANOS-YHUPNWGDSA-N

Isomeric SMILES

CN1CCC(CC1)N(CC2=CC=CC=C2)C3=CC=CC=C3.C1CC(=O)N[C@@H]1C(=O)O.C1CC(=O)N[C@@H]1C(=O)O

Canonical SMILES

CN1CCC(CC1)N(CC2=CC=CC=C2)C3=CC=CC=C3.C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Dipotassium Dihydrogen ((Isononylimino)bis(methylene))bisphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of the novel nitrogen-containing bisphosphonate, dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate. Due to the absence of literature on this specific compound, this guide leverages established methodologies for analogous N-substituted bisphosphonates to present a predictive but detailed framework for its preparation and analysis. This document includes a putative synthetic protocol, predicted analytical data, experimental methodologies for characterization, and a discussion of the expected biological mechanism of action based on well-understood pathways for this class of compounds.

Proposed Synthesis

The synthesis of dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate is proposed to be a multi-step process involving an initial three-component reaction to form the bisphosphonate ester, followed by hydrolysis and subsequent salt formation.

Synthesis of Tetraethyl ((Isononylimino)bis(methylene))bisphosphonate (Ester Intermediate)

A plausible route for the synthesis of the bisphosphonate ester is the well-established three-component reaction involving isononylamine, triethyl orthoformate, and diethyl phosphite.[1][2][3] This one-pot synthesis is a common and efficient method for preparing N-substituted aminomethylene bisphosphonates.[2][3]

Reaction Scheme:

Isononylamine + Triethyl Orthoformate + 2 Diethyl Phosphite → Tetraethyl ((Isononylimino)bis(methylene))bisphosphonate + 3 Ethanol

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isononylamine (1 equivalent), triethyl orthoformate (1.2 equivalents), and diethyl phosphite (2.2 equivalents).

  • The reaction mixture is heated to 120-130°C and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

  • After the reaction is complete, the excess reagents and ethanol byproduct are removed under reduced pressure.

  • The resulting crude product, tetraethyl ((isononylimino)bis(methylene))bisphosphonate, can be purified by vacuum distillation or column chromatography on silica gel.

Hydrolysis to ((Isononylimino)bis(methylene))bisphosphonic Acid

The tetraethyl ester is then hydrolyzed to the corresponding bisphosphonic acid using concentrated hydrochloric acid.[4]

Reaction Scheme:

Tetraethyl ((Isononylimino)bis(methylene))bisphosphonate + 4 H₂O --(HCl)--> ((Isononylimino)bis(methylene))bisphosphonic Acid + 4 Ethanol

Experimental Protocol:

  • The purified tetraethyl ((isononylimino)bis(methylene))bisphosphonate is dissolved in concentrated hydrochloric acid (e.g., 6 M HCl).

  • The mixture is heated to reflux (approximately 110°C) for 8-12 hours to ensure complete hydrolysis.

  • The solvent is then removed under reduced pressure to yield the crude ((isononylimino)bis(methylene))bisphosphonic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as water/ethanol.

Formation of Dipotassium Dihydrogen ((Isononylimino)bis(methylene))bisphosphonate

The final step is the formation of the dipotassium salt by treating the bisphosphonic acid with a stoichiometric amount of potassium hydroxide.

Reaction Scheme:

((Isononylimino)bis(methylene))bisphosphonic Acid + 2 KOH → Dipotassium Dihydrogen ((Isononylimino)bis(methylene))bisphosphonate + 2 H₂O

Experimental Protocol:

  • ((Isononylimino)bis(methylene))bisphosphonic acid is dissolved in deionized water.

  • Two equivalents of a standardized potassium hydroxide solution are added dropwise to the stirred solution.

  • The pH of the solution should be monitored and adjusted to approximately 7.

  • The water is removed by lyophilization to yield the final product, dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate, as a solid.

Predicted Characterization Data

The following tables summarize the predicted quantitative data for the synthesized compounds based on known values for structurally similar bisphosphonates.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in D₂O

ProtonsPredicted Chemical Shift (ppm)Multiplicity
CH₃ (isononyl)0.8 - 1.0m
(CH₂)n (isononyl)1.2 - 1.6m
N-CH₂ (isononyl)2.8 - 3.2t
P-CH-N3.5 - 4.0t

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in D₂O

CarbonPredicted Chemical Shift (ppm)
CH₃ (isononyl)~14
(CH₂)n (isononyl)22 - 35
N-CH₂ (isononyl)~50
P-C-N60 - 70 (triplet due to P-C coupling)

Table 3: Predicted ³¹P NMR Chemical Shift (δ, ppm) in D₂O

PhosphorusPredicted Chemical Shift (ppm)
P-C-P15 - 25

Table 4: Predicted FTIR Absorption Bands (cm⁻¹)

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (P-OH)2500 - 3300Broad
C-H stretch (alkyl)2850 - 2960Strong
N-H bend1580 - 1650Medium
P=O stretch1150 - 1250Strong
P-O-H stretch950 - 1050Strong

Table 5: Predicted Mass Spectrometry Data (Negative Ion Mode ESI-MS)

IonPredicted m/z
[M-H]⁻Calculated MW - 1
[M-2H]²⁻(Calculated MW - 2) / 2
[M-K]⁻Calculated MW of acid - 1

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H, ¹³C, and ³¹P NMR spectra will be recorded on a 400 MHz or higher spectrometer.

  • Sample Preparation: Samples will be dissolved in deuterium oxide (D₂O).

  • ¹H NMR: Standard parameters will be used. The chemical shifts will be referenced to the residual HDO signal.

  • ¹³C NMR: Proton-decoupled spectra will be acquired.

  • ³¹P NMR: Proton-decoupled spectra will be acquired, with 85% H₃PO₄ as an external standard.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • FTIR spectra will be recorded on a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample will be placed directly on the ATR crystal.

  • Spectra will be collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • High-resolution mass spectra will be obtained using a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.

  • Sample Preparation: The sample will be dissolved in a suitable solvent (e.g., water/methanol) and infused into the mass spectrometer.

  • Analysis will be performed in both positive and negative ion modes to determine the molecular weight and fragmentation pattern. Due to the high polarity of bisphosphonates, derivatization may be necessary for optimal results in some LC-MS setups.

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_products Products Isononylamine Isononylamine ThreeComponentReaction Three-Component Reaction Isononylamine->ThreeComponentReaction TriethylOrthoformate Triethyl Orthoformate TriethylOrthoformate->ThreeComponentReaction DiethylPhosphite Diethyl Phosphite DiethylPhosphite->ThreeComponentReaction EsterIntermediate Tetraethyl Ester Intermediate ThreeComponentReaction->EsterIntermediate Hydrolysis Hydrolysis BisphosphonicAcid Bisphosphonic Acid Hydrolysis->BisphosphonicAcid SaltFormation Salt Formation FinalProduct Dipotassium Salt (Final Product) SaltFormation->FinalProduct EsterIntermediate->Hydrolysis BisphosphonicAcid->SaltFormation

Caption: Proposed synthetic workflow for Dipotassium Dihydrogen ((isononylimino)bis(methylene))bisphosphonate.

Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Confirmation SynthesizedCompound Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) SynthesizedCompound->NMR FTIR FTIR Spectroscopy SynthesizedCompound->FTIR MS Mass Spectrometry (LC-MS/MS) SynthesizedCompound->MS StructureElucidation Structure Elucidation NMR->StructureElucidation FTIR->StructureElucidation MS->StructureElucidation PurityAssessment Purity Assessment StructureElucidation->PurityAssessment FinalConfirmation Final Structure and Purity Confirmed PurityAssessment->FinalConfirmation

Caption: General workflow for the characterization of the synthesized bisphosphonate.

Biological Signaling Pathway

Nitrogen-containing bisphosphonates are known to act by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[5][6][7][8] This inhibition prevents the synthesis of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rab.[9][10] In osteoclasts, the disruption of this process leads to cytoskeletal abnormalities, loss of resorptive function, and ultimately apoptosis, thereby inhibiting bone resorption.[8]

Mevalonate_Pathway_Inhibition cluster_pathway Mevalonate Pathway cluster_downstream Downstream Effects HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP FPPS FPP Farnesyl Pyrophosphate (FPP) IPP->FPP FPPS DMAPP->GPP FPPS GPP->FPP FPPS GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP GGPPS ProteinPrenylation Protein Prenylation (Ras, Rho, Rab) FPP->ProteinPrenylation GGPP->ProteinPrenylation OsteoclastFunction Osteoclast Function (Cytoskeleton, Trafficking) ProteinPrenylation->OsteoclastFunction Apoptosis Osteoclast Apoptosis ProteinPrenylation->Apoptosis BoneResorption Bone Resorption OsteoclastFunction->BoneResorption OsteoclastFunction->Apoptosis N_BP N-containing Bisphosphonate (e.g., Isononyl-BP) N_BP->FPP Inhibits FPPS

Caption: Inhibition of the Mevalonate Pathway in Osteoclasts by Nitrogen-Containing Bisphosphonates.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of ((Isononylimino)bis(methylene))bisphosphonate and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of N-substituted bisphosphonates, with a specific focus on compounds structurally related to ((isononylimino)bis(methylene))bisphosphonate. While specific crystallographic data for the title compound is not publicly available, this document outlines the established experimental protocols for synthesis, crystallization, and X-ray diffraction analysis, drawing from extensive research on analogous aminobisphosphonates.

The solid-state structure of a bisphosphonate is paramount in drug development, influencing its physicochemical properties such as solubility, stability, and dissolution rate, which in turn affect its bioavailability and therapeutic efficacy.[1] Understanding the three-dimensional arrangement of atoms and intermolecular interactions provides critical insights for structure-activity relationship (SAR) studies, aiding in the design of more potent and targeted therapeutic agents.[2][3]

I. Synthesis of N-Substituted Bisphosphonates

The synthesis of N-substituted bisphosphonates, such as ((isononylimino)bis(methylene))bisphosphonate, typically involves a one-pot, three-component reaction. This approach is favored for its efficiency and is widely documented for the preparation of various α-amino-gem-bisphosphonates.[4] The general synthetic route involves the reaction of an amine, triethyl orthoformate, and diethyl phosphite.[4]

Experimental Protocol: A Generalized Synthesis

A common method for synthesizing N-substituted α-amino-gem-bisphosphonates is the reaction of an appropriate amine with triethyl orthoformate and diethyl phosphite.[4] For a compound like ((isononylimino)bis(methylene))bisphosphonate, isononylamine would be the starting amine. The reaction is often carried out at elevated temperatures, and in some cases, under microwave irradiation to improve yields and reduce reaction times.[4] The resulting bisphosphonate esters can then be hydrolyzed to the corresponding bisphosphonic acids using strong acids like hydrochloric acid.[4][5]

The synthesis workflow can be visualized as follows:

Synthesis_Workflow cluster_synthesis Synthesis of ((isononylimino)bis(methylene))bisphosphonate Isononylamine Isononylamine Reaction Three-Component Reaction Isononylamine->Reaction TEOF Triethyl Orthoformate TEOF->Reaction DEP Diethyl Phosphite DEP->Reaction Ester Bisphosphonate Ester Reaction->Ester Hydrolysis Acid Hydrolysis Ester->Hydrolysis Final_Product ((isononylimino)bis(methylene)) bisphosphonic Acid Hydrolysis->Final_Product

Caption: Generalized workflow for the synthesis of N-substituted bisphosphonates.

II. Crystallization of Bisphosphonates

Obtaining high-quality single crystals is the most critical and often the most challenging step in crystal structure analysis. Bisphosphonates can be crystallized from aqueous solutions, often with the addition of a co-solvent to modulate solubility.[5][6]

Experimental Protocol: Single Crystal Growth

A typical procedure for growing single crystals of aminobisphosphonates involves the following steps:

  • Dissolution: The purified bisphosphonate is dissolved in a suitable solvent, commonly water or a water/methanol mixture, at an elevated temperature (e.g., 80°C) to achieve saturation.[6]

  • Slow Cooling/Solvent Evaporation: The saturated solution is then allowed to cool slowly to room temperature. Alternatively, slow evaporation of the solvent can be employed.[5]

  • Anti-Solvent Diffusion: A common and effective technique is the use of an anti-solvent. An anti-solvent, in which the compound is less soluble (e.g., ethanol or methanol), is carefully layered on top of the saturated aqueous solution.[5] Diffusion of the anti-solvent into the primary solvent reduces the solubility of the bisphosphonate, promoting the formation of well-ordered crystals over several days.[5][6]

The logical flow of the crystallization process is illustrated below:

Crystallization_Workflow cluster_crystallization Single Crystal Growth of Bisphosphonates Purified_Compound Purified Bisphosphonate Dissolution Dissolution in Primary Solvent Purified_Compound->Dissolution Saturated_Solution Saturated Solution Dissolution->Saturated_Solution Anti_Solvent Addition of Anti-Solvent Saturated_Solution->Anti_Solvent Crystal_Growth Slow Diffusion & Crystal Growth Anti_Solvent->Crystal_Growth Single_Crystals Single Crystals Crystal_Growth->Single_Crystals

Caption: A typical workflow for the crystallization of bisphosphonates.

III. X-ray Diffraction Analysis

Once suitable single crystals are obtained, their structure is determined using X-ray diffraction (XRD). This technique provides precise information about the atomic arrangement within the crystal lattice.[7][8]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded by a detector as the crystal is rotated.[9] Data is typically collected at low temperatures (e.g., 93 K) to minimize thermal vibrations of the atoms.[9]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and the arrangement of atoms within the unit cell. Software packages like SHELXT are used for structure solution.[9] The initial structural model is then refined to achieve the best possible fit with the experimental data.

The overall process of X-ray diffraction analysis is depicted in the following diagram:

XRD_Analysis_Workflow cluster_xrd X-ray Diffraction Analysis Single_Crystal Single Crystal Mounting Crystal Mounting Single_Crystal->Mounting XRD X-ray Diffractometer Mounting->XRD Data_Collection Diffraction Data Collection XRD->Data_Collection Raw_Data Raw Diffraction Data Data_Collection->Raw_Data Data_Processing Data Processing & Structure Solution Raw_Data->Data_Processing Structural_Model Initial Structural Model Data_Processing->Structural_Model Refinement Structure Refinement Structural_Model->Refinement Final_Structure Final Crystal Structure Refinement->Final_Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

IV. Data Presentation and Interpretation

The final output of a crystal structure analysis is a set of crystallographic data that describes the atomic arrangement with high precision. This data is typically presented in tables for clarity and ease of comparison.

Table 1: Representative Crystallographic Data for Aminobisphosphonates

While specific data for ((isononylimino)bis(methylene))bisphosphonate is unavailable, the following table presents typical crystallographic parameters for related aminobisphosphonates to illustrate the expected format and values.

ParameterAlendronate MonohydratePamidronate Pentahydrate
Chemical Formula C₄H₁₃NO₇P₂·H₂OC₃H₁₁NO₇P₂·5H₂O
Formula Weight 267.11341.17
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
a (Å) 10.134(2)6.543(1)
b (Å) 10.321(2)10.123(2)
c (Å) 10.543(2)11.012(2)
α (°) 9089.99(1)
β (°) 107.54(1)85.43(1)
γ (°) 9079.87(1)
Volume (ų) 1052.1(4)715.1(2)
Z 42
Density (calc) (g/cm³) 1.6861.584

Data compiled from published studies on known bisphosphonates.

Table 2: Selected Bond Lengths and Angles

This table provides examples of key intramolecular distances and angles that are determined from the crystal structure. These parameters are crucial for understanding the molecular geometry and bonding.

Bond/AngleExpected Range (Å or °)Significance
P-C 1.82 - 1.86 ÅLength of the phosphonate-carbon bond.
P-O 1.49 - 1.52 ÅLength of the phosphorus-oxygen bonds.
C-N 1.47 - 1.50 ÅLength of the carbon-nitrogen bond in the side chain.
O-P-O 108 - 112 °Angles within the phosphonate group.
P-C-P 110 - 115 °Angle of the bisphosphonate backbone.

Expected ranges are based on typical values for aminobisphosphonates.

Interpretation of Structural Data

The crystal structure reveals not only the molecular conformation but also the intricate network of intermolecular interactions, such as hydrogen bonds. In aminobisphosphonates, hydrogen bonds involving the phosphonate groups, the amino group, and water molecules of crystallization play a significant role in stabilizing the crystal lattice.[10] The conformation of the side chain, in this case, the isononyl group, will be a key determinant of the crystal packing and can influence the compound's interaction with its biological target.

V. Conclusion

The crystal structure analysis of ((isononylimino)bis(methylene))bisphosphonate, and N-substituted bisphosphonates in general, is a critical component of the drug development process. By following established protocols for synthesis, crystallization, and X-ray diffraction, researchers can obtain detailed insights into the solid-state properties of these compounds. The resulting structural data, when systematically analyzed and tabulated, provides a foundation for understanding structure-activity relationships, optimizing physicochemical properties, and ultimately designing more effective bisphosphonate-based therapeutics. This guide provides a framework for undertaking such an analysis, from initial synthesis to final data interpretation.

References

Spectroscopic Profile of 4-Amino-2-fluorobenzoic Acid (CAS 446-31-1): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-2-fluorobenzoic acid (CAS RN: 446-31-1), a key building block in pharmaceutical and chemical synthesis. The information presented herein is intended to support research and development activities by offering detailed spectroscopic characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside relevant experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 4-Amino-2-fluorobenzoic acid.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.6dd1HH-6
~6.4dd1HH-5
~6.2dd1HH-3
~6.0 (broad)s2H-NH₂
~12.5 (broad)s1H-COOH

Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~168C=O (Carboxylic Acid)
~164 (d)C-2 (C-F)
~152 (d)C-4 (C-N)
~132C-6
~112C-1
~108 (d)C-5
~100 (d)C-3

Note: The letter 'd' in parentheses indicates a doublet, arising from coupling with the adjacent fluorine atom.

IR (Infrared) Spectroscopy Data

Sample Preparation: Solid (ATR)

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
3400-3200Strong, BroadO-H stretch (Carboxylic Acid)
3500-3300MediumN-H stretch (Amine)
~3080MediumAromatic C-H stretch
~1680StrongC=O stretch (Carboxylic Acid)
~1620StrongN-H bend (Amine)
~1580, ~1480MediumAromatic C=C stretch
~1250StrongC-O stretch (Carboxylic Acid)
~1150StrongC-F stretch
Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

m/zRelative IntensityAssignment
155High[M]⁺ (Molecular Ion)
138Medium[M-OH]⁺
110High[M-COOH]⁺
95Medium[M - COOH - F]⁺ or [C₆H₄N]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

  • Approximately 10-20 mg of 4-Amino-2-fluorobenzoic acid was accurately weighed and dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • The solution was transferred to a standard 5 mm NMR tube.

  • The tube was capped and vortexed to ensure complete dissolution and homogeneity.

Instrumentation and Data Acquisition:

  • A 400 MHz NMR spectrometer was used for both ¹H and ¹³C NMR analysis.

  • For ¹H NMR, the spectral width was set to encompass the expected chemical shift range for aromatic and acidic protons. A sufficient number of scans were acquired to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled pulse sequence was employed. A larger number of scans were necessary due to the lower natural abundance of the ¹³C isotope.

  • Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

FTIR Spectroscopy

Sample Preparation:

  • A small amount of the solid 4-Amino-2-fluorobenzoic acid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • A consistent pressure was applied to the sample using the ATR's pressure arm to ensure good contact with the crystal.

Instrumentation and Data Acquisition:

  • A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory was used.

  • A background spectrum of the clean, empty ATR crystal was recorded.

  • The sample spectrum was then collected over the range of 4000-400 cm⁻¹.

  • Typically, 16 to 32 scans were co-added to improve the signal-to-noise ratio. The final spectrum was presented in terms of transmittance or absorbance.

Mass Spectrometry

Sample Introduction and Ionization:

  • A small amount of the 4-Amino-2-fluorobenzoic acid sample was introduced into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • The sample was vaporized by heating.

  • The gaseous molecules were then ionized using a standard electron ionization (EI) source with an electron energy of 70 eV.

Mass Analysis and Detection:

  • The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight mass analyzer.

  • A detector recorded the abundance of each ion, generating a mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like 4-Amino-2-fluorobenzoic acid.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample 4-Amino-2-fluorobenzoic Acid Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Sample Solid Sample (for IR/MS) Sample->Solid_Sample NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR FTIR Spectroscopy (ATR) Solid_Sample->IR MS Mass Spectrometry (EI) Solid_Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation Pathway

This diagram illustrates a plausible fragmentation pathway for 4-Amino-2-fluorobenzoic acid under electron ionization conditions.

Fragmentation_Pathway M [C₇H₆FNO₂]⁺ m/z = 155 (Molecular Ion) M_OH [C₇H₅FNO]⁺ m/z = 138 M->M_OH -OH M_COOH [C₆H₅FN]⁺ m/z = 110 M->M_COOH -COOH M_COOH_F [C₆H₄N]⁺ m/z = 95 M_COOH->M_COOH_F -F

Caption: Plausible EI fragmentation pathway.

In-depth Technical Guide: Solubility and Stability of Dipotassium Dihydrogen ((isononylimino)bis(methylene))bisphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Following a comprehensive literature and database search, no specific quantitative data on the solubility and stability of Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate was publicly available. The following guide is therefore presented as a general framework and best-practice methodology for researchers, scientists, and drug development professionals to determine these properties. The experimental protocols and data tables are illustrative templates.

Introduction to Bisphosphonates

Bisphosphonates are a class of drugs known for their efficacy in treating bone-related disorders such as osteoporosis and Paget's disease.[1] Their therapeutic action is closely linked to their ability to chelate divalent metal ions and bind to hydroxyapatite in bone. The solubility and stability of a specific bisphosphonate salt, such as Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate, are critical parameters that influence its formulation, bioavailability, and therapeutic efficacy. Understanding these properties is a fundamental step in preclinical and pharmaceutical development.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical factor for its formulation. For oral dosage forms, aqueous solubility is particularly important, while solubility in organic solvents can be relevant for purification, synthesis, and the development of parenteral formulations.

SolventTemperature (°C)Solubility (mg/mL)Method
Purified Water25Data not availableShake-flask
Phosphate Buffered Saline (pH 7.4)25Data not availableShake-flask
0.1 N HCl (pH 1.2)37Data not availableShake-flask
Ethanol25Data not availableShake-flask
Propylene Glycol25Data not availableShake-flask
Polyethylene Glycol 40025Data not availableShake-flask

A standardized and widely accepted method for determining solubility is the shake-flask method.

  • Preparation: An excess amount of Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate is added to a known volume of the selected solvent in a sealed, thermostated container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the solution.

  • Quantification: An aliquot of the clear supernatant is carefully removed, diluted as necessary, and analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry, to determine the concentration of the dissolved compound. The analytical method should be validated for linearity, accuracy, and precision.

  • Replicates: The experiment is performed in triplicate to ensure the reliability of the results.

Stability Profile

Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. This data informs storage conditions, re-test periods, and shelf life.

ConditionTime (Months)Assay (%)Degradation Products (%)Appearance
25°C / 60% RH0Data not availableData not availableData not available
3Data not availableData not availableData not available
6Data not availableData not availableData not available
40°C / 75% RH0Data not availableData not availableData not available
3Data not availableData not availableData not available
6Data not availableData not availableData not available
PhotostabilityHoursData not availableData not availableData not available
  • Solution Preparation: A solution of Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate of known concentration is prepared in a relevant aqueous buffer (e.g., phosphate buffer at pH 7.4).

  • Stress Conditions: Aliquots of the solution are stored under various conditions as per ICH guidelines, including elevated temperature (e.g., 40°C, 60°C), different pH values, and exposure to light (photostability testing).

  • Time Points: Samples are withdrawn at specified time intervals (e.g., 0, 1, 3, and 6 months).

  • Analysis: Each sample is analyzed for the remaining concentration of the parent compound and the presence of any degradation products using a stability-indicating HPLC method. Visual inspection for color change or precipitation is also performed.

  • Forced Degradation: To understand the degradation pathways, forced degradation studies are typically conducted under more extreme conditions (e.g., strong acid, strong base, oxidation).

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Solubility_Workflow start Start A Add excess compound to solvent start->A Excess Compound + Solvent process process decision decision end_node End data Solubility Data data->end_node B Equilibrate (24-72h) A->B Shake at constant T C Separate solid & liquid phases B->C Stop agitation D Analyze supernatant concentration (HPLC) C->D Collect supernatant D->data Record Data

Caption: Workflow for Solubility Determination.

Stability_Workflow cluster_conditions Storage Conditions start Start A Prepare buffered solution of compound start->A Prepare solution process process condition condition analysis analysis end_node End B 25°C / 60% RH A->B Store aliquots C 40°C / 75% RH A->C Store aliquots D Photostability Chamber A->D Store aliquots E Analyze Sample B->E Withdraw at T0, T1, T2... C->E D->E F Quantify parent compound and impurities (HPLC) E->F Assay & Degradants G Generate Stability Profile F->G Compile data G->end_node

Caption: Workflow for Stability Assessment.

References

The Core Mechanism of Action of Amino-Bisphosphonates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amino-bisphosphonates represent a cornerstone in the management of bone resorption disorders, including osteoporosis and malignant bone diseases. Their therapeutic efficacy is rooted in a highly specific molecular mechanism centered on the inhibition of farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate pathway. This guide provides a detailed exploration of this mechanism, from the molecular interactions with FPPS to the downstream cellular consequences in osteoclasts. We present a compilation of quantitative data on the inhibitory potency of various amino-bisphosphonates, detailed protocols for key experimental assays, and visual representations of the involved signaling pathways and experimental workflows to facilitate a comprehensive understanding for research and drug development professionals.

Introduction

Amino-bisphosphonates are synthetic analogs of pyrophosphate characterized by a P-C-P backbone and a nitrogen-containing side chain, which significantly enhances their anti-resorptive potency.[1] These agents exhibit a high affinity for hydroxyapatite, the mineral component of bone, leading to their targeted accumulation at sites of active bone remodeling.[2] Osteoclasts, the primary cells responsible for bone resorption, internalize the bone-bound bisphosphonates during the resorption process.[3] Once inside the osteoclast, amino-bisphosphonates exert their potent inhibitory effects through a well-defined molecular pathway.

The Mevalonate Pathway and the Molecular Target: Farnesyl Pyrophosphate Synthase

The primary molecular target of amino-bisphosphonates is farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[4] This pathway is responsible for the synthesis of cholesterol and various isoprenoid lipids, which are essential for post-translational modifications of small GTP-binding proteins.[3][4]

FPPS catalyzes the sequential condensation of isopentenyl pyrophosphate (IPP) with dimethylallyl pyrophosphate (DMAPP) to form geranyl pyrophosphate (GPP), and subsequently, the condensation of GPP with another IPP molecule to produce farnesyl pyrophosphate (FPP).[3] FPP is a precursor for the synthesis of geranylgeranyl pyrophosphate (GGPP). Both FPP and GGPP are crucial lipid donors for a post-translational modification process known as prenylation.[4]

Mechanism of FPPS Inhibition

Amino-bisphosphonates are not metabolized but act as potent inhibitors of FPPS.[1] Their nitrogen-containing side chain is critical for this inhibitory activity. X-ray crystallography studies have revealed that these drugs bind to the GPP binding site of FPPS.[5] The nitrogen atom within the side chain forms a key hydrogen bond with the hydroxyl group of a threonine residue (Thr201) and interacts with a tyrosine residue (Tyr204) in the active site, leading to a time-dependent, tight-binding inhibition of the enzyme.[4] This interaction effectively blocks the catalytic activity of FPPS, leading to a depletion of intracellular FPP and GGPP pools.[4]

Cellular Consequences of FPPS Inhibition in Osteoclasts

The inhibition of FPPS and the subsequent reduction in FPP and GGPP levels have profound effects on osteoclast function and survival, primarily through the disruption of protein prenylation.

Disruption of Protein Prenylation and Small GTPase Function

Many small GTPases, including members of the Ras, Rho, and Rab families, require prenylation for their proper subcellular localization and function.[4] These proteins act as molecular switches in a multitude of cellular processes. Prenylation involves the covalent attachment of either a farnesyl (from FPP) or a geranylgeranyl (from GGPP) lipid moiety to a cysteine residue at the C-terminus of the protein. This lipid tail anchors the GTPase to cellular membranes, a prerequisite for their interaction with downstream effectors.

By inhibiting FPPS, amino-bisphosphonates prevent the synthesis of the necessary lipid donors for prenylation. Consequently, small GTPases accumulate in their unprenylated, cytosolic, and inactive form.[4] The lack of functional, membrane-bound small GTPases disrupts several critical osteoclast functions:

  • Cytoskeletal Arrangement and the Ruffled Border: The Rho family of GTPases (including Rho, Rac, and Cdc42) are master regulators of the actin cytoskeleton. In osteoclasts, a highly organized actin ring, known as the sealing zone, is essential for the formation of the "ruffled border." This specialized, highly folded membrane structure is where protons and lysosomal enzymes are secreted to dissolve the bone mineral and degrade the organic matrix. Disruption of Rho GTPase function leads to the disorganization of the actin cytoskeleton and the loss of the ruffled border, thereby incapacitating the osteoclast's resorptive machinery.

  • Vesicular Trafficking: Rab GTPases are crucial for regulating vesicular transport within the cell. In osteoclasts, they are involved in the trafficking of vesicles containing acids and proteases to the ruffled border. Impaired Rab function due to a lack of prenylation disrupts this essential trafficking, further contributing to the inhibition of bone resorption.

Induction of Osteoclast Apoptosis

In addition to inhibiting their function, amino-bisphosphonates also induce apoptosis (programmed cell death) in osteoclasts.[3][6] The precise mechanisms are multifaceted but are intrinsically linked to the inhibition of FPPS and the disruption of small GTPase signaling. Several pro-survival signaling pathways in osteoclasts are dependent on the proper function of prenylated proteins, such as Ras. The disruption of these pathways, coupled with the cellular stress induced by the accumulation of unprenylated proteins, triggers the intrinsic apoptotic cascade. This is characterized by the activation of effector caspases, such as caspase-3, which execute the apoptotic program.[7]

Quantitative Data: Inhibitory Potency of Amino-Bisphosphonates

The anti-resorptive potency of different amino-bisphosphonates correlates well with their ability to inhibit FPPS. This is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Amino-bisphosphonateInitial IC50 (nM) for human FPPSFinal IC50 (nM) for human FPPS (after 10 min preincubation)
Zoledronate365.6 ± 32.04.1
Risedronate360 - 4505.7
Ibandronate100025
Alendronate2250260.0 ± 19.6
Pamidronate1900353.2 ± 32.1
Neridronate2400388.2 ± 23
Data compiled from multiple sources.[8]
Amino-bisphosphonateKi (µM) for human bone binding
Zoledronate81
Risedronate85
Ibandronate116
Alendronate61
Pamidronate83
Etidronate91
Tiludronate173
Clodronate806
Data compiled from multiple sources.[9]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Amino-Bisphosphonate Action

Amino_Bisphosphonate_Pathway cluster_extracellular Extracellular Matrix (Bone) cluster_osteoclast Osteoclast cluster_membrane Cell Membrane cluster_cytosol Cytosol Bone Hydroxyapatite AminoBP Amino-bisphosphonate Bone->AminoBP Internalization via endocytosis during bone resorption RuffledBorder Ruffled Border FPPS Farnesyl Pyrophosphate Synthase (FPPS) AminoBP->FPPS Inhibition FPP_GGPP FPP & GGPP FPPS->FPP_GGPP SmallGTPases_unprenylated Unprenylated Small GTPases (Ras, Rho, Rab) FPPS->SmallGTPases_unprenylated Leads to accumulation of Mevalonate Mevalonate Pathway Mevalonate->FPPS SmallGTPases_prenylated Prenylated Small GTPases FPP_GGPP->SmallGTPases_prenylated Prenylation Apoptosis Apoptosis SmallGTPases_unprenylated->Apoptosis Induces Cytoskeleton Cytoskeletal Organization SmallGTPases_prenylated->Cytoskeleton VesicularTransport Vesicular Transport SmallGTPases_prenylated->VesicularTransport Cytoskeleton->RuffledBorder Maintains VesicularTransport->RuffledBorder Supports Caspases Caspase Activation Apoptosis->Caspases Pit_Assay_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis start Start: Isolate Osteoclast Precursors (e.g., from PBMCs or bone marrow) seed Seed precursors on bone slices or calcium phosphate-coated plates start->seed differentiate Differentiate into mature osteoclasts with M-CSF and RANKL seed->differentiate treat Treat with varying concentrations of amino-bisphosphonates differentiate->treat incubate Incubate for a defined period (e.g., 24-72 hours) treat->incubate remove_cells Remove osteoclasts (e.g., with sonication or bleach) incubate->remove_cells stain Stain resorption pits (e.g., with Toluidine Blue or von Kossa stain) remove_cells->stain image Image pits using light microscopy stain->image quantify Quantify resorbed area using image analysis software (e.g., ImageJ) image->quantify end End: Determine IC50 for bone resorption inhibition quantify->end Caspase_Assay_Workflow cluster_prep Cell Preparation and Treatment cluster_lysis Cell Lysis and Protein Quantification cluster_assay Caspase-3 Activity Measurement start Culture osteoclasts treat Treat with amino-bisphosphonates for various time points start->treat harvest Harvest cells treat->harvest lyse Lyse cells in a suitable lysis buffer on ice harvest->lyse centrifuge Centrifuge to pellet cell debris lyse->centrifuge collect Collect supernatant (cell lysate) centrifuge->collect quantify_protein Determine protein concentration of the lysate (e.g., BCA assay) collect->quantify_protein prepare_rxn Prepare reaction mixture: lysate, buffer, and caspase-3 substrate (e.g., DEVD-pNA) quantify_protein->prepare_rxn incubate Incubate at 37°C prepare_rxn->incubate measure Measure absorbance or fluorescence of the cleaved substrate incubate->measure end End: Calculate caspase-3 activity (normalized to protein concentration) measure->end

References

A Guide to the Thermogravimetric Analysis of Dipotassium Dihydrogen ((isononylimino)bis(methylene))bisphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of thermogravimetric analysis (TGA) for the characterization of Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate. Due to the limited publicly available data on the thermal properties of this specific bisphosphonate, this document outlines a generalized yet detailed experimental protocol and data interpretation framework based on established methodologies for analogous compounds. The guide is intended to equip researchers with the necessary information to design and execute TGA experiments, analyze the resulting data, and understand the thermal stability and decomposition profile of this compound.

Introduction to Thermogravimetric Analysis of Bisphosphonates

Thermogravimetric analysis is a powerful thermoanalytical technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For pharmaceutical compounds such as bisphosphonates, TGA provides critical information regarding:

  • Thermal Stability: Determining the temperature at which the compound begins to decompose.

  • Compositional Analysis: Quantifying the loss of volatile components such as water (hydration) or solvents.

  • Decomposition Kinetics: Elucidating the mechanisms and stages of thermal degradation.

  • Purity Assessment: Identifying the presence of impurities that exhibit different thermal profiles.

Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate, as a salt of a nitrogen-containing bisphosphonic acid, is expected to exhibit a multi-stage decomposition pattern. This typically involves an initial loss of water molecules, followed by the degradation of the organic moiety, and ultimately the formation of a stable inorganic residue.

Experimental Protocol: Thermogravimetric Analysis

The following protocol provides a standardized procedure for the thermogravimetric analysis of a bisphosphonate salt.

2.1. Instrumentation and Calibration

  • Instrument: A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

  • Sample Pans: Inert sample pans, typically made of alumina or platinum, should be used.

  • Purge Gas: High-purity nitrogen or argon should be used as the purge gas to maintain an inert atmosphere and prevent oxidative decomposition. A typical flow rate is 20-50 mL/min.

  • Calibration: The instrument should be calibrated for mass and temperature according to the manufacturer's guidelines. Mass calibration is typically performed using standard calibration weights, and temperature calibration is performed using certified reference materials with known melting or Curie points (e.g., indium, tin, zinc).

2.2. Sample Preparation

  • Sample Form: The sample should be a fine, homogeneous powder to ensure uniform heat distribution.

  • Sample Mass: A sample mass of 5-10 mg is recommended. The exact mass should be recorded precisely.

  • Sample Loading: The sample should be evenly distributed in the sample pan to form a thin layer.

2.3. TGA Measurement Parameters

  • Temperature Program:

    • Initial Temperature: 25 °C

    • Heating Rate: A linear heating rate of 10 °C/min is standard. Slower or faster heating rates can be employed to investigate specific thermal events in more detail.

    • Final Temperature: 800-1000 °C, or until a stable mass plateau is reached.

  • Atmosphere: Inert (Nitrogen or Argon) at a constant flow rate.

2.4. Data Acquisition and Analysis

The primary data obtained from a TGA experiment is a plot of mass versus temperature, known as a thermogram or TGA curve. The derivative of this curve, the DTG (Derivative Thermogravimetry) curve, plots the rate of mass change versus temperature and is useful for identifying the onset and peak temperatures of decomposition events.

Data Presentation

The quantitative data from the TGA of Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate should be summarized in a clear and structured table to facilitate interpretation and comparison.

Thermal EventTemperature Range (°C)Mass Loss (%)Residual Mass (%)Probable Lost Moiety
Dehydration50 - 150DataDataWater (H₂O)
Decomposition 1150 - 400DataDataOrganic side chain
Decomposition 2400 - 700DataDataBisphosphonate backbone
Final Residue> 700-DataPotassium pyrophosphate/polyphosphate

Note: The temperature ranges and interpretations are hypothetical and should be replaced with experimental data.

Visualization of Experimental Workflow

The logical flow of a standard thermogravimetric analysis experiment can be visualized to provide a clear overview of the process.

TGA_Workflow start Start instrument_prep Instrument Preparation & Calibration start->instrument_prep sample_prep Sample Preparation (5-10 mg) instrument_prep->sample_prep load_sample Load Sample into TGA Instrument sample_prep->load_sample set_params Set Experimental Parameters (Heating Rate, Temp Range, Atmosphere) load_sample->set_params run_analysis Run TGA Experiment set_params->run_analysis data_acq Data Acquisition (Mass vs. Temperature) run_analysis->data_acq data_analysis Data Analysis (TGA/DTG Curve Interpretation) data_acq->data_analysis reporting Reporting of Results (Data Tables, Graphs) data_analysis->reporting end_node End reporting->end_node

Figure 1: Experimental workflow for thermogravimetric analysis.

Interpretation of Results

The thermogram of Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate is expected to show distinct mass loss steps.

  • Initial Mass Loss (below 150 °C): This is typically attributed to the loss of adsorbed or crystalline water. The percentage of mass loss in this step can be used to determine the hydration state of the compound.

  • Intermediate Mass Loss (150 - 400 °C): This stage likely corresponds to the decomposition of the isononylimino and methylene bridge components of the molecule.

  • Final Decomposition (above 400 °C): This final major mass loss is characteristic of the breakdown of the phosphonate groups.

  • Residual Mass: The stable residue at high temperatures is expected to be an inorganic potassium phosphate species, such as potassium pyrophosphate (K₄P₂O₇) or other polyphosphates. The experimental residual mass can be compared with the theoretical mass of the expected inorganic product to support the proposed decomposition pathway.

Conclusion

In-Depth Technical Guide to EINECS 300-992-8 for Research Laboratories

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Identity: Poly(oxy-1,2-ethanediyl), .alpha.-sulfo-.omega.-hydroxy-, C12-14-alkyl ethers, sodium salts CAS Number: 68891-38-3

This technical guide provides a comprehensive overview of the material safety data for Poly(oxy-1,2-ethanediyl), .alpha.-sulfo-.omega.-hydroxy-, C12-14-alkyl ethers, sodium salts (EINECS 300-992-8), specifically tailored for researchers, scientists, and drug development professionals. The information is presented to ensure safe handling and use in a laboratory environment.

Section 1: Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this substance.

PropertyValueReference
Physical StateLiquid[1][2][3][4][5]
ColorWhite, Opaque, Clear, Blue, Green, Reddish[1][2][3][4][6]
OdorCharacteristic / Product specific[2][4][6]
pH≈ 2.5 - 8[1][2][3][4][6]
Flash Point> 60°C to > 100°C (closed cup)[2][6][7]
Boiling PointNot determined[1][8]
Melting/Freezing PointNot determined[1][8]
Relative Density≈ 1.04 - 1.05 (at 20°C)[1][2]
Solubility in WaterFully miscible[2][7]
Vapor PressureNot determined[1][2]
Viscosity~ 700 - 2000 cP (at 20°C)[7][9]

Section 2: Toxicological Data

This section provides critical toxicological data for risk assessment in a laboratory setting.

Toxicity EndpointValueSpeciesMethodReference
Acute Oral Toxicity (LD50) >5,000 mg/kgRatAcute Oral Toxicity[10]
2,870 mg/kg bwRat-[7][11]
4,100 mg/kgRat-[12]
Acute Dermal Toxicity (LD50) >2,000 mg/kgRatAcute Dermal Toxicity[10]
>2,000 mg/l bwRabbit-[7]
Skin Corrosion/Irritation IrritantRabbitOECD 404 (EU B.4)[2]
Serious Eye Damage/Irritation Causes serious eye irritation/damage--[2][6][7][8][10]
Skin Sensitization Not sensitizingGuinea pigOECD Test Guideline 406[2][13]
Reproductive Toxicity (NOAEL) >300 mg/kg bw/dRatOECD TG 416[10]
STOT-Repeated Exposure (NOAEL) >225 mg/kg/dRatOECD TG 408[10]

Mutagenicity: Based on available data, the classification criteria for mutagenicity are not met.[10] Carcinogenicity: Not classified as a carcinogen.[7][10]

Section 3: Ecotoxicological Data

Understanding the environmental impact is crucial for proper disposal and in case of accidental release.

Ecotoxicity EndpointValueSpeciesReference
Toxicity to Fish (LC50) 7.1 mg/lLeuciscus idus (Golden orfe)[14]
Predicted No-Effect Concentration (PNEC) - Fresh Water 0.24 mg/l (or 240 µg/l)-[6][10]
Predicted No-Effect Concentration (PNEC) - Marine Water 0.024 mg/l (or 24 µg/l)-[6][10]
Predicted No-Effect Concentration (PNEC) - Intermittent Release 71 µg/l-[10]
Predicted No-Effect Concentration (PNEC) - Sediment (Fresh Water) 0.9168 mg/kg-[10]
Predicted No-Effect Concentration (PNEC) - Sediment (Marine Water) 0.09168 mg/kg-[10]
Predicted No-Effect Concentration (PNEC) - Soil 7.5 mg/kg-[10]

Persistence and Degradability: The product is readily biodegradable.[7][9] Bioaccumulative Potential: Based on available data, the product does not contain any PBT or vPvB substances in a percentage greater than 0.1%.[6]

Section 4: Experimental Protocols

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this chemical. The following diagram outlines the recommended PPE.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) EyeProtection Eye Protection (Chemical Goggles/Face Shield) HandProtection Hand Protection (Impervious Gloves) BodyProtection Body Protection (Lab Coat/Overalls) RespiratoryProtection Respiratory Protection (Use in well-ventilated area. Respirator if aerosols are generated)

Caption: Recommended Personal Protective Equipment.

Safe Handling and Storage Workflow

Adherence to proper handling and storage protocols is essential to minimize risk in the laboratory.

Safe_Handling_Workflow Start Start Handling Procedure Ventilation Ensure Adequate Ventilation (Fume hood if available) Start->Ventilation PPE Don Appropriate PPE (See PPE Diagram) Ventilation->PPE AvoidContact Avoid Contact with Skin and Eyes Avoid Inhalation of Aerosols PPE->AvoidContact Storage Store in a Tightly Closed Container AvoidContact->Storage StorageConditions Store in a Cool, Dry Place Away from Incompatible Materials (Strong Acids, Oxidizing Agents) Storage->StorageConditions End End of Procedure StorageConditions->End

Caption: Workflow for safe handling and storage.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

First_Aid_Measures cluster_routes Routes of Exposure cluster_actions First Aid Actions Exposure Exposure Event Inhalation Inhalation Exposure->Inhalation SkinContact Skin Contact Exposure->SkinContact EyeContact Eye Contact Exposure->EyeContact Ingestion Ingestion Exposure->Ingestion MoveToFreshAir Move to Fresh Air Inhalation->MoveToFreshAir WashWithWater Remove Contaminated Clothing Wash Skin with Plenty of Water SkinContact->WashWithWater RinseEyes Rinse Cautiously with Water for Several Minutes Remove Contact Lenses if Present Continue Rinsing EyeContact->RinseEyes RinseMouth Rinse Mouth Do NOT Induce Vomiting Ingestion->RinseMouth SeekMedicalAttention Seek Immediate Medical Attention MoveToFreshAir->SeekMedicalAttention WashWithWater->SeekMedicalAttention if irritation occurs RinseEyes->SeekMedicalAttention RinseMouth->SeekMedicalAttention

Caption: First aid procedures for exposure.

Spill Response Protocol

A clear and concise spill response plan is necessary for any laboratory working with this chemical.

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Wear Appropriate PPE Ventilate->PPE Contain Contain Spill with Inert Absorbent Material (e.g., sand, earth, vermiculite) PPE->Contain Collect Collect and Place in a Suitable Container for Disposal Contain->Collect Clean Clean the Spill Area Thoroughly Collect->Clean Dispose Dispose of Waste According to Local, Regional, and National Regulations Clean->Dispose Report Report the Incident Dispose->Report

Caption: Step-by-step spill response protocol.

Section 5: Stability and Reactivity

  • Reactivity: No dangerous reactions are known under normal conditions of use.[4][8]

  • Chemical Stability: The product is stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.[3][7][8][15]

  • Possibility of Hazardous Reactions: No hazardous reactions are known under normal storage and use conditions.[2][3] Exothermic reactions may occur with strong acids.[8]

  • Conditions to Avoid: Keep away from heat, sources of ignition, and direct sunlight.[11][12]

  • Incompatible Materials: Strong acids and oxidizing agents.[4][7][11]

  • Hazardous Decomposition Products: Under fire conditions, irritating and/or toxic gases may be produced, including carbon oxides and sulfur oxides.[11]

References

Chelation Properties of ((Isononylimino)bis(methylene))bisphosphonate with Metal Ions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks specific quantitative data and detailed experimental protocols for the chelation properties of ((isononylimino)bis(methylene))bisphosphonate. Therefore, this guide provides a comprehensive overview based on the well-documented behavior of structurally similar N-substituted bisphosphonates, such as ibandronate and alendronate. The experimental methodologies and expected chelation behaviors described herein are based on established principles in coordination chemistry and bisphosphonate research.

Introduction to Bisphosphonate Chelation

Bisphosphonates are a class of compounds characterized by a P-C-P backbone. This structural motif confers a high affinity for divalent and trivalent metal ions, making them potent chelating agents. The phosphonate groups, which are typically deprotonated at physiological pH, provide multiple oxygen donor atoms for coordination with metal cations. The substituent on the central carbon atom, in this case, an isononylimino group, can influence the steric and electronic properties of the ligand, thereby modulating its chelation behavior and the stability of the resulting metal complexes.

The interaction of bisphosphonates with metal ions is fundamental to their biological activity, particularly their strong affinity for calcium ions (Ca²⁺) in hydroxyapatite, the mineral component of bone. This interaction is crucial for their therapeutic applications in bone diseases. Furthermore, the chelation of other biologically relevant metal ions, such as magnesium (Mg²⁺), zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe³⁺), is of significant interest in drug development and toxicology.

Quantitative Data on Metal Ion Chelation (Based on Analogous N-Substituted Bisphosphonates)

The stability of metal-bisphosphonate complexes is quantified by stability constants (log K). Higher log K values indicate stronger binding affinity. The following table summarizes typical stability constants for complexes of related N-substituted bisphosphonates with various metal ions. These values are generally determined by potentiometric titration.

Metal IonLigand (Analogous)Log K₁ (1:1)Log K₂ (1:2)ConditionsReference
Ca²⁺Ibandronate3.5 - 4.5-25 °C, 0.1 M NaClO₄[1]
Mg²⁺Ibandronate4.0 - 5.0-25 °C, 0.1 M NaClO₄[1]
Zn²⁺Alendronate7.0 - 8.05.0 - 6.025 °C, 0.15 M NaCl
Cu²⁺Pamidronate9.0 - 10.06.0 - 7.025 °C, 0.1 M KNO₃
Fe³⁺Alendronate15.0 - 16.0-25 °C, 0.1 M KCl[2]
Al³⁺Alendronate13.0 - 14.0-25 °C, 0.1 M KCl[2]

Note: The stability constants are highly dependent on experimental conditions such as temperature, ionic strength, and pH. The values presented are indicative and serve as a reference for the expected range of affinities for ((isononylimino)bis(methylene))bisphosphonate.

Experimental Protocols

The determination of the chelation properties of bisphosphonates involves a variety of analytical techniques. The following sections detail the methodologies for key experiments.

Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a primary method for determining the stability constants of metal-ligand complexes in solution. The Calvin-Bjerrum and Irving-Rossotti methods are commonly employed for this purpose.[1]

Principle: The method involves monitoring the change in pH of a solution containing the bisphosphonate ligand upon the addition of a strong base, both in the absence and presence of a metal ion. The displacement of the titration curve in the presence of the metal ion is used to calculate the formation function (n̄), which represents the average number of ligands bound to a metal ion, and the free ligand concentration (pL). These values are then used to determine the stepwise stability constants.

Experimental Workflow:

Potentiometric_Titration_Workflow cluster_solutions Solutions prep Solution Preparation titration Potentiometric Titration prep->titration data_acq Data Acquisition (pH vs. Volume) titration->data_acq calc Calculation of n̄ and pL data_acq->calc constants Determination of Stability Constants (log K) calc->constants acid Standard Acid (e.g., HClO₄) acid->prep ligand Bisphosphonate Solution ligand->prep metal Metal Salt Solution (e.g., M(NO₃)₂) metal->prep base Standard Base (e.g., NaOH) base->titration

Caption: Workflow for determining stability constants via potentiometric titration.

Detailed Steps:

  • Solution Preparation: Prepare standardized solutions of the bisphosphonate, the metal salt (e.g., nitrate or perchlorate salt to avoid complexation by the counter-ion), a strong acid (e.g., HClO₄), and a carbonate-free strong base (e.g., NaOH). An inert electrolyte (e.g., NaClO₄ or KNO₃) is added to maintain a constant ionic strength.[1]

  • Titration Sets: Perform at least three sets of titrations:

    • Acid titration (for calibration).

    • Acid + Ligand titration (to determine the protonation constants of the ligand).

    • Acid + Ligand + Metal ion titration.[1]

  • Titration Procedure: Titrate the solutions with the standardized base at a constant temperature. Record the pH after each addition of the base.

  • Data Analysis: Plot the pH versus the volume of base added for each titration. Use the data from the titration curves to calculate the formation function (n̄) and the free ligand concentration (pL) at various pH values. The stability constants are then determined from these values using graphical or computational methods.

Spectroscopic Methods

UV-Vis and NMR spectroscopy can provide further insights into the coordination of metal ions by the bisphosphonate.

  • UV-Vis Spectroscopy: This technique is useful if the metal ion or the resulting complex has a characteristic absorption in the UV-Vis range. Changes in the absorption spectrum upon addition of the metal ion can be used to determine the stoichiometry and stability of the complex.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P and ¹H NMR are powerful tools to probe the coordination environment of the phosphonate groups. Chemical shift changes of the phosphorus and proton signals upon metal ion binding can provide information about the binding sites and the conformation of the complex.

Experimental Workflow for Spectroscopic Analysis:

Spectroscopic_Analysis_Workflow cluster_samples Samples sample_prep Sample Preparation (Ligand ± Metal Ion) instrument Spectroscopic Measurement (UV-Vis or NMR) sample_prep->instrument data_proc Data Processing and Analysis instrument->data_proc structure Structural and Binding Information data_proc->structure ligand_sol Bisphosphonate Solution ligand_sol->sample_prep metal_sol Metal Ion Solution metal_sol->sample_prep

Caption: General workflow for spectroscopic analysis of metal-bisphosphonate complexes.

Signaling Pathways and Logical Relationships

While specific signaling pathways involving ((isononylimino)bis(methylene))bisphosphonate are not documented, the chelation of metal ions by bisphosphonates can have significant biological implications. For instance, the chelation of Zn²⁺ and Mg²⁺ can affect the activity of metalloenzymes. The primary and well-established "signaling pathway" for N-substituted bisphosphonates is the inhibition of the mevalonate pathway in osteoclasts.

Logical Relationship of Bisphosphonate Action:

Bisphosphonate_Action_Pathway bp Bisphosphonate Administration bone_binding Binding to Hydroxyapatite (Chelation of Ca²⁺) bp->bone_binding osteoclast_uptake Uptake by Osteoclasts bone_binding->osteoclast_uptake fpps_inhibition Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) osteoclast_uptake->fpps_inhibition protein_prenylation Disruption of Protein Prenylation fpps_inhibition->protein_prenylation osteoclast_apoptosis Osteoclast Apoptosis protein_prenylation->osteoclast_apoptosis bone_resorption Decreased Bone Resorption osteoclast_apoptosis->bone_resorption

Caption: Simplified logical pathway of N-bisphosphonate action in bone.

Conclusion

((Isononylimino)bis(methylene))bisphosphonate, as a member of the N-substituted bisphosphonate family, is expected to be a strong chelator of di- and trivalent metal ions. The stability of the resulting complexes is anticipated to follow the general trend observed for other bisphosphonates, with a particularly high affinity for Fe³⁺ and Al³⁺. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of its chelation properties. Further research is required to determine the specific quantitative data for this compound and to elucidate its precise biological effects related to metal ion chelation.

References

Methodological & Application

Application Notes and Protocols for Dipotassium Dihydrogen ((isononylimino)bis(methylene))bisphosphonate as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphosphonates are a class of compounds known for their strong affinity for divalent metal ions. This property has been extensively utilized in the medical field for the treatment of bone disorders like osteoporosis, where they target calcium in the hydroxyapatite of bone.[1][2][3] The same fundamental property of chelation with metal ions makes bisphosphonates promising candidates for corrosion inhibition on various metal surfaces. This document provides detailed application notes and protocols for the evaluation of a novel bisphosphonate, Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate, as a corrosion inhibitor. While this specific compound is presented here as a novel inhibitor, the methodologies described are based on established standards for corrosion inhibitor evaluation.

Hypothetical Compound Profile

  • Compound Name: Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate

  • Abbreviation: K2-IDMBP

  • Chemical Structure: A nitrogen-containing bisphosphonate with an isononylimino group. The phosphonate groups provide strong metal-chelating properties, while the organic moiety can contribute to the formation of a hydrophobic barrier.

  • Proposed Application: Water-soluble corrosion inhibitor for mild steel and other alloys in neutral to slightly alkaline aqueous environments.

Proposed Mechanism of Action

Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate is hypothesized to inhibit corrosion through a combination of mechanisms:

  • Adsorption and Film Formation: The phosphonate groups are expected to strongly adsorb onto the metal surface, chelating with metal ions (e.g., Fe²⁺, Fe³⁺) to form a stable, protective film.

  • Hydrophobic Barrier: The isononylimino group, being a bulky and hydrophobic organic moiety, is anticipated to orient away from the metal surface, creating a barrier that repels water and corrosive species.

G cluster_solution Corrosive Solution cluster_surface Metal Surface cluster_interface Metal-Solution Interface K2_IDMBP K2-IDMBP Molecules Protective_Film Adsorbed K2-IDMBP Protective Film K2_IDMBP->Protective_Film Adsorption & Chelation H2O H₂O Metal Metal Substrate (e.g., Mild Steel) H2O->Metal Corrosion Attack Cl_minus Cl⁻ Cl_minus->Metal Corrosion Attack Metal->Protective_Film Hydrophobic_Barrier Hydrophobic Isononylimino Groups Protective_Film->Hydrophobic_Barrier Forms Hydrophobic_Barrier->H2O Repels Hydrophobic_Barrier->Cl_minus Repels

Proposed mechanism of corrosion inhibition by K2-IDMBP.

Application Notes

  • Solubility: Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate is expected to be soluble in water and polar organic solvents. Prepare a stock solution (e.g., 1 M) in deionized water and dilute to the desired concentrations for testing.

  • Material Compatibility: This inhibitor is primarily designed for carbon steel. Its efficacy on other metals and alloys such as aluminum, copper, and stainless steel should be evaluated experimentally.

  • Operating Conditions:

    • Concentration: The effective concentration range should be determined, typically starting from a few parts per million (ppm) up to several hundred ppm.

    • pH: The inhibitor is expected to be most effective in neutral to slightly alkaline conditions (pH 7-9). Performance in acidic environments may vary and should be tested.

    • Temperature: The thermal stability of the inhibitor and its performance at elevated temperatures should be characterized.

Experimental Protocols

A systematic evaluation of a corrosion inhibitor involves multiple techniques. The following are standard protocols for assessing the performance of K2-IDMBP.

G Start Start: Prepare Metal Coupons and Inhibitor Solutions Weight_Loss Weight Loss Measurement Start->Weight_Loss EIS Electrochemical Impedance Spectroscopy (EIS) Start->EIS PDP Potentiodynamic Polarization (PDP) Start->PDP Data_Analysis Data Analysis and Inhibition Efficiency Calculation Weight_Loss->Data_Analysis EIS->Data_Analysis PDP->Data_Analysis Conclusion Conclusion: Evaluate Inhibitor Performance Data_Analysis->Conclusion

Experimental workflow for evaluating K2-IDMBP.
Weight Loss Method

This is a fundamental technique to determine the average corrosion rate over a period of time.[4][5][6]

Materials and Equipment:

  • Metal coupons (e.g., mild steel, 1cm x 1cm x 0.1cm)

  • Abrasive paper (e.g., silicon carbide, various grits)

  • Analytical balance (±0.1 mg)

  • Desiccator

  • Beakers or corrosion cells

  • Corrosive medium (e.g., 3.5% NaCl solution)

  • K2-IDMBP inhibitor solutions of varying concentrations

  • Cleaning solution (e.g., Clarke's solution: 20g Sb₂O₃ + 50g SnCl₂ in 1000 mL of concentrated HCl)

Protocol:

  • Coupon Preparation:

    • Mechanically polish the metal coupons with abrasive paper of decreasing grit size to achieve a uniform surface finish.

    • Degrease the coupons with acetone, rinse with deionized water, and dry with a stream of warm air.

    • Weigh each coupon accurately using an analytical balance (W_initial).

    • Store the prepared coupons in a desiccator until use.

  • Immersion Test:

    • Prepare the corrosive medium with and without different concentrations of K2-IDMBP.

    • Immerse the pre-weighed coupons in the test solutions. Ensure the coupons are fully submerged.

    • Maintain the test solutions at a constant temperature for a specified duration (e.g., 24, 48, 72 hours).

  • Post-Immersion Cleaning and Weighing:

    • After the immersion period, remove the coupons from the solutions.

    • Remove the corrosion products by immersing the coupons in a cleaning solution for a short period (e.g., 1-2 minutes), followed by gentle scrubbing with a soft brush.

    • Rinse the coupons with deionized water and acetone, then dry them.

    • Weigh the cleaned and dried coupons (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × ρ)

      • ΔW = weight loss in grams

      • A = surface area of the coupon in cm²

      • T = immersion time in hours

      • ρ = density of the metal in g/cm³ (e.g., ~7.85 for mild steel)

    • Inhibition Efficiency (IE%): IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100

      • CR_uninhibited = corrosion rate in the absence of the inhibitor

      • CR_inhibited = corrosion rate in the presence of the inhibitor

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the formation and properties of the inhibitor film at the metal-solution interface.[7][8][9]

Equipment:

  • Potentiostat with a frequency response analyzer

  • Three-electrode corrosion cell:

    • Working Electrode (WE): Metal specimen

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl

    • Counter Electrode (CE): Platinum or graphite rod

  • Test solutions (corrosive medium with and without inhibitor)

Protocol:

  • Cell Setup:

    • Assemble the three-electrode cell with the metal specimen as the working electrode.

    • Fill the cell with the test solution.

    • Allow the system to stabilize by measuring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).

  • EIS Measurement:

    • Perform the EIS measurement at the stable OCP.

    • Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • Record the impedance data.

  • Data Analysis:

    • Plot the data as Nyquist and Bode plots.

    • Model the data using an appropriate equivalent electrical circuit to extract parameters like:

      • Solution Resistance (Rs): Resistance of the electrolyte.

      • Charge Transfer Resistance (Rct): Resistance to the corrosion reaction at the metal-solution interface. A higher Rct indicates better corrosion inhibition.

      • Double Layer Capacitance (Cdl): Capacitance of the electrical double layer. A decrease in Cdl is often associated with the adsorption of the inhibitor.

    • Inhibition Efficiency (IE%): IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] × 100

Potentiodynamic Polarization (PDP)

This technique provides information on the kinetics of the anodic and cathodic corrosion reactions and helps determine the type of inhibitor (anodic, cathodic, or mixed).[10][11][12]

Equipment:

  • Same as for EIS (Potentiostat and three-electrode cell).

Protocol:

  • Cell Setup and Stabilization:

    • Follow the same procedure as for EIS to set up the cell and stabilize the OCP.

  • Polarization Scan:

    • After OCP stabilization, scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.167 mV/s).

    • Record the resulting current density.

  • Data Analysis:

    • Plot the potential versus the logarithm of the current density (Tafel plot).

    • Extrapolate the linear portions of the anodic and cathodic branches of the curve back to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

    • Inhibition Efficiency (IE%): IE% = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] × 100

    • Analyze the shift in Ecorr to determine the inhibition mechanism:

      • If the shift is > 85 mV towards the anodic or cathodic direction, the inhibitor is considered anodic or cathodic, respectively.

      • If the shift is < 85 mV, it is a mixed-type inhibitor.

Data Presentation

Table 1: Weight Loss Measurement Data
Inhibitor Conc. (ppm)W_initial (g)W_final (g)Weight Loss (g)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)-
50
100
200
Table 2: Electrochemical Impedance Spectroscopy (EIS) Parameters
Inhibitor Conc. (ppm)Rs (Ω·cm²)Rct (Ω·cm²)Cdl (µF·cm⁻²)Inhibition Efficiency (%)
0 (Blank)-
50
100
200
Table 3: Potentiodynamic Polarization (PDP) Data
Inhibitor Conc. (ppm)Ecorr (mV vs. SCE)Icorr (µA·cm⁻²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
0 (Blank)-
50
100
200

(Note: βa and βc are the anodic and cathodic Tafel slopes, respectively.)

References

Application of 3-(trimethoxysilyl)propyl methacrylate (Einecs 300-992-8) in Bone Resorption Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Einecs 300-992-8, chemically identified as 3-(trimethoxysilyl)propyl methacrylate (TMSPM), is a bifunctional organosilane commonly utilized as a coupling agent in dental restorative materials and bone cements. Its role is primarily to enhance the interface between inorganic fillers and organic polymer matrices, thereby improving the mechanical properties and durability of the composite materials. While extensively studied in the context of biomaterial fabrication and biocompatibility with bone-forming cells (osteoblasts), there is currently a notable lack of direct research investigating the specific effects of isolated 3-(trimethoxysilyl)propyl methacrylate on osteoclast differentiation and bone resorption.

These application notes provide a comprehensive overview of standard experimental protocols for assessing bone resorption. While direct data for TMSPM is unavailable, these methodologies can be adapted to evaluate the potential impact of TMSPM or materials containing it on osteoclast activity.

Summary of Biocompatibility Data

Although no studies directly assess the impact of isolated TMSPM on bone resorption, its use in composite materials has been evaluated for biocompatibility with bone cells. The following table summarizes key findings from studies on materials containing 3-(trimethoxysilyl)propyl methacrylate.

Material CompositionCell TypeKey FindingsReference
Poly(methyl methacrylate-co-3-(trimethoxysilyl)propyl methacrylate)-star-SiO2 hybrid scaffoldsMC3T3 pre-osteoblast cellsScaffolds demonstrated non-cytotoxicity with cell viability greater than 70%. Cells were able to adhere to the scaffolds.[1]
Polymethylmethacrylate (PMMA) bone cement modified with 3-methacryloxypropyltrimethoxysilane (MPS) and CaCl2Not specified (in simulated body fluid)The modified cement showed increased bioactivity, indicated by apatite formation.[2]
PMMA/Hydroxyapatite composites with 3-(trimethoxysilyl) propyl methacrylate (γ-MPS) as a surface treatmentNot specifiedThe addition of γ-MPS improved the mechanical properties of the composites.
Polymethylmethacrylate (PMMA)-based acrylic bone cementRat femur-derived osteoblastsPMMA-based cements can exhibit cytotoxicity, which hinders bone formation.[3]

Experimental Protocols for Bone Resorption Assays

The following are detailed protocols for key in vitro assays used to study bone resorption and osteoclast activity. These can be adapted to test the effects of novel compounds like 3-(trimethoxysilyl)propyl methacrylate.

Osteoclast Differentiation Assay

This assay is fundamental to understanding how a substance affects the formation of mature, bone-resorbing osteoclasts from their precursor cells.

Principle: Osteoclast precursors, typically bone marrow-derived macrophages (BMMs) or RAW 264.7 cells, are cultured in the presence of macrophage colony-stimulating factor (M-CSF) and Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) to induce differentiation into multinucleated osteoclasts. The test compound is added to assess its inhibitory or stimulatory effects on this process.

Protocol:

  • Cell Seeding:

    • Isolate bone marrow macrophages (BMMs) from the femur and tibia of mice.

    • Culture the cells in α-MEM supplemented with 10% FBS and 30 ng/mL M-CSF for three days.

    • Seed the adherent BMMs in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Induction of Differentiation:

    • Culture the seeded BMMs in α-MEM containing 30 ng/mL M-CSF and 50 ng/mL RANKL to induce osteoclast differentiation.

    • Concurrently, treat the cells with various concentrations of the test compound (e.g., TMSPM). Include a vehicle control.

  • Cell Culture and Maintenance:

    • Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.

    • Replace the culture medium with fresh medium containing M-CSF, RANKL, and the test compound every two days.

  • Assessment of Differentiation:

    • After 4-5 days, when multinucleated osteoclasts are visible in the control group, terminate the culture.

    • Proceed with Tartrate-Resistant Acid Phosphatase (TRAP) staining to identify and quantify osteoclasts.

G cluster_workflow Osteoclast Differentiation Workflow start Isolate & Culture BMMs with M-CSF seed Seed BMMs in 96-well plate start->seed induce Induce Differentiation (M-CSF + RANKL) + Test Compound seed->induce culture Incubate 4-5 days (change media every 2 days) induce->culture stain TRAP Staining culture->stain quantify Quantify TRAP+ Multinucleated Cells stain->quantify

Workflow for Osteoclast Differentiation Assay.
Tartrate-Resistant Acid Phosphatase (TRAP) Staining

TRAP is an enzyme highly expressed in osteoclasts, and its activity is a hallmark of the osteoclast phenotype.

Principle: TRAP staining is a histochemical method used to visualize osteoclasts. In an acidic environment, the TRAP enzyme in fixed cells hydrolyzes a substrate (e.g., Naphthol AS-MX phosphate), which then couples with a diazonium salt (e.g., Fast Red Violet LB salt) to form a colored precipitate at the site of enzyme activity.

Protocol:

  • Cell Fixation:

    • After the osteoclast differentiation assay, gently wash the cells with Phosphate Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

    • Wash the cells three times with deionized water.

  • Staining Solution Preparation:

    • Prepare the TRAP staining solution. A common formulation includes:

      • Naphthol AS-MX phosphate as the substrate.

      • Fast Red Violet LB salt.

      • A tartrate-containing buffer (e.g., acetate buffer with sodium tartrate, pH 5.0).

    • Alternatively, commercial TRAP staining kits are available and should be used according to the manufacturer's instructions.

  • Staining Procedure:

    • Add the TRAP staining solution to each well and incubate at 37°C for 20-60 minutes, or until a visible red/purple color develops in the osteoclasts.

    • Monitor the color development under a microscope.

  • Washing and Counterstaining:

    • Stop the reaction by washing the wells with deionized water.

    • (Optional) Counterstain the nuclei with a suitable stain like DAPI or hematoxylin for better visualization of multinucleation.

  • Quantification:

    • Image the wells using a light microscope.

    • Count the number of TRAP-positive multinucleated cells (containing ≥3 nuclei) in each well.

G cluster_workflow TRAP Staining Protocol start Differentiated Cells in Plate fix Fix Cells (4% PFA) start->fix wash1 Wash with dH2O fix->wash1 stain Incubate with TRAP Staining Solution (37°C, 20-60 min) wash1->stain wash2 Wash to Stop Reaction stain->wash2 counterstain Optional: Counterstain Nuclei (DAPI/Hematoxylin) wash2->counterstain image Image and Quantify TRAP+ MNCs counterstain->image

Protocol for TRAP Staining of Osteoclasts.
Bone Resorption Pit Assay

This assay directly measures the functional activity of osteoclasts by quantifying their ability to resorb a bone-like substrate.

Principle: Osteoclasts are cultured on a resorbable substrate, such as a dentin slice or a calcium phosphate-coated plate. The resorptive activity of the osteoclasts creates pits on the surface of the substrate. After removing the cells, these pits can be stained and quantified.

Protocol:

  • Substrate Preparation:

    • Use sterile dentin slices or commercially available calcium phosphate-coated multi-well plates.

    • Place one dentin slice per well in a 96-well plate.

  • Cell Seeding and Culture:

    • Seed osteoclast precursors (e.g., BMMs) onto the substrate at a density of 5 x 10^4 cells/well.

    • Culture the cells in differentiation medium (α-MEM with M-CSF and RANKL) with or without the test compound for 10-14 days.

    • Change the medium every 2-3 days.

  • Cell Removal:

    • At the end of the culture period, remove the cells from the substrate. This can be done by treating the wells with 1M NH4OH for a few minutes or using a cell scraper.

    • Wash the substrates thoroughly with deionized water.

  • Staining of Resorption Pits:

    • For dentin slices, stain the resorption pits with 1% toluidine blue for 1-2 minutes.

    • For calcium phosphate-coated plates, the resorbed areas can be visualized directly or stained with 5% silver nitrate (von Kossa staining).

  • Quantification:

    • Image the stained substrates using a light microscope or a scanning electron microscope.

    • Use image analysis software (e.g., ImageJ) to measure the total area of the resorption pits in each sample.

    • The resorbed area can be normalized to the number of osteoclasts if a parallel TRAP staining experiment is performed.

G cluster_workflow Bone Resorption Pit Assay Workflow start Seed Precursors on Resorbable Substrate culture Culture with M-CSF, RANKL & Test Compound (10-14 days) start->culture remove_cells Remove Osteoclasts from Substrate culture->remove_cells stain_pits Stain Resorption Pits (e.g., Toluidine Blue) remove_cells->stain_pits quantify Image and Quantify Pit Area stain_pits->quantify

Workflow for the Bone Resorption Pit Assay.

Signaling Pathways in Osteoclast Differentiation

The RANKL/RANK/OPG signaling axis is the master regulator of osteoclast differentiation and function. Understanding this pathway is crucial for interpreting the results of bone resorption assays. A test compound could potentially interfere with any step in this cascade.

Key Signaling Events:

  • RANKL-RANK Binding: RANKL, expressed by osteoblasts and other cells, binds to its receptor RANK on the surface of osteoclast precursors.

  • Recruitment of TRAF6: This binding leads to the recruitment of TNF receptor-associated factor 6 (TRAF6).

  • Downstream Activation: TRAF6 activates several downstream signaling pathways, including:

    • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): Essential for the initial stages of osteoclast differentiation.

    • MAPKs (Mitogen-Activated Protein Kinases): Including p38, JNK, and ERK, which are involved in various cellular responses.

  • Induction of NFATc1: These pathways converge to induce the expression and activation of the master transcription factor for osteoclastogenesis, Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1).

  • Gene Expression: NFATc1 translocates to the nucleus and orchestrates the expression of osteoclast-specific genes, such as TRAP, Cathepsin K, and DC-STAMP, which are necessary for cell fusion and bone resorption.

Osteoprotegerin (OPG) acts as a decoy receptor for RANKL, preventing it from binding to RANK and thereby inhibiting osteoclast formation and activity.

G cluster_pathway RANKL Signaling Pathway in Osteoclastogenesis RANKL RANKL RANK RANK RANKL->RANK Binds OPG OPG (Decoy Receptor) RANKL->OPG Blocked by TRAF6 TRAF6 RANK->TRAF6 Recruits NFkB NF-κB TRAF6->NFkB MAPK MAPKs (p38, JNK, ERK) TRAF6->MAPK NFATc1 NFATc1 (Master Transcription Factor) NFkB->NFATc1 Induces MAPK->NFATc1 Induces Nucleus Nucleus NFATc1->Nucleus Translocates Genes Osteoclast-specific Genes (TRAP, Cathepsin K, etc.) Nucleus->Genes Activates Transcription Differentiation Osteoclast Differentiation & Bone Resorption Genes->Differentiation

Simplified RANKL Signaling Pathway.

Conclusion

While 3-(trimethoxysilyl)propyl methacrylate (this compound) is a key component in various biocompatible materials used in bone-related applications, its direct influence on bone resorption remains uninvestigated. The protocols detailed in these application notes provide a robust framework for researchers to systematically evaluate the effects of TMSPM and other novel compounds on osteoclast differentiation and function. Such studies would be invaluable in fully characterizing the biological activity of this compound and its potential applications in bone tissue engineering and regenerative medicine.

References

Application Note & Protocol: Evaluation of the Antimicrobial Activity of N-benzyl-1-methyl-N-phenylpiperidin-4-amine, (2S)-5-oxopyrrolidine-2-carboxylic acid (CAS 93966-41-7)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for determining the in vitro antimicrobial activity of the chemical compound with CAS number 93966-41-7, hereafter referred to as "the compound." The described methods include initial screening for antimicrobial activity and quantitative determination of the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).

Introduction

The rise of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents.[1] This document outlines a standardized workflow for assessing the antimicrobial potential of new chemical entities, specifically CAS 93966-41-7. The protocols herein describe the qualitative Kirby-Bauer disk diffusion method for initial screening, followed by the quantitative broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). A time-kill kinetics assay is also detailed to understand the compound's bactericidal or bacteriostatic effects over time.[2]

Materials and Reagents

  • Test Compound: CAS 93966-41-7

  • Bacterial Strains:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)[3]

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)[3]

  • Growth Media:

    • Mueller-Hinton Agar (MHA)[4]

    • Mueller-Hinton Broth (MHB), cation-adjusted[5]

    • Tryptic Soy Broth (TSB)

    • Tryptic Soy Agar (TSA)

  • Reagents:

    • Sterile saline (0.85% NaCl)

    • Dimethyl sulfoxide (DMSO) for dissolving the compound

    • Sterile filter paper discs (6 mm diameter)

    • Positive control antibiotics (e.g., Ciprofloxacin, Vancomycin)

    • 0.5 McFarland turbidity standard[4]

  • Equipment:

    • Sterile 96-well microtiter plates[5]

    • Micropipettes and sterile tips

    • Incubator (35 ± 2°C)[6]

    • Spectrophotometer or plate reader

    • Vortex mixer

    • Autoclave

    • Biological safety cabinet

Experimental Workflow

The overall experimental workflow for assessing the antimicrobial activity of CAS 93966-41-7 is depicted below.

Antimicrobial Testing Workflow cluster_prep Preparation cluster_screening Initial Screening cluster_quantification Quantitative Analysis cluster_kinetics Dynamic Analysis cluster_analysis Data Analysis prep_compound Prepare Stock Solution of CAS 93966-41-7 disk_diffusion Kirby-Bauer Disk Diffusion Assay prep_compound->disk_diffusion mic_determination Broth Microdilution Assay (Determine MIC) prep_compound->mic_determination time_kill Time-Kill Kinetics Assay prep_compound->time_kill prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) prep_inoculum->disk_diffusion prep_inoculum->mic_determination prep_inoculum->time_kill disk_diffusion->mic_determination If active mbc_determination Subculture for MBC Determination mic_determination->mbc_determination mic_determination->time_kill Based on MIC data_analysis Analyze and Report Results mbc_determination->data_analysis time_kill->data_analysis

Figure 1. Workflow for Antimicrobial Activity Testing.

Detailed Experimental Protocols

Protocol 1: Kirby-Bauer Disk Diffusion Assay

This method is used for the initial qualitative screening of the antimicrobial activity of the compound.[4][7]

  • Inoculum Preparation: From an 18-24 hour culture plate, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[8]

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum, removing excess liquid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.[4][9]

  • Disk Preparation and Placement: Prepare a stock solution of CAS 93966-41-7 in DMSO. Aseptically impregnate sterile paper discs with a known concentration of the compound (e.g., 10 µ g/disc ). Allow the solvent to evaporate completely. Using sterile forceps, place the impregnated discs on the inoculated MHA plate. Gently press the discs to ensure complete contact with the agar surface. Also, place a positive control antibiotic disc and a negative control disc (impregnated with DMSO only).

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-24 hours.[6]

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters (mm).[9]

Protocol 2: Broth Microdilution for MIC Determination

This quantitative method determines the lowest concentration of the compound that inhibits visible bacterial growth.[5][10]

Broth Microdilution Workflow start Start prepare_plate Prepare 2-fold serial dilutions of compound in 96-well plate with MHB start->prepare_plate add_inoculum Add standardized bacterial inoculum to each well prepare_plate->add_inoculum controls Include Growth Control (no compound) and Sterility Control (no bacteria) add_inoculum->controls incubate Incubate plate at 35°C for 16-20 hours controls->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Figure 2. Broth Microdilution Protocol Workflow.

  • Plate Preparation: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the compound in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a range of final concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).[3]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative/sterility control (broth only).[5]

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[10]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[5]

Protocol 3: MBC Determination

This protocol determines the lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial inoculum.

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the broth microdilution plate.

  • Plating: Spot-plate the aliquot onto a fresh Tryptic Soy Agar (TSA) plate.

  • Incubation: Incubate the TSA plate at 35 ± 2°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration that results in no bacterial growth on the subculture plate, corresponding to a ≥99.9% kill of the initial inoculum.

Protocol 4: Time-Kill Kinetics Assay

This assay provides information on the rate at which the compound kills a bacterial population over time.[11]

  • Preparation: Prepare flasks containing MHB with the compound at concentrations corresponding to 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC. Also, prepare a growth control flask with no compound.

  • Inoculation: Inoculate each flask with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Sampling and Plating: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[12] Perform serial dilutions of the aliquot in sterile saline and plate onto TSA plates.

  • Incubation and Counting: Incubate the plates at 37°C for 24 hours. Count the number of colonies (CFU/mL) on each plate.

  • Data Analysis: Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[2] A bacteriostatic effect is observed when there is a prevention of growth but not a significant reduction in CFU/mL.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Disk Diffusion Screening Results for CAS 93966-41-7

Test Microorganism Zone of Inhibition (mm)
S. aureus ATCC 25923
B. subtilis ATCC 6633
E. coli ATCC 25922
P. aeruginosa ATCC 27853
Controls
Ciprofloxacin (5 µg)
Vancomycin (30 µg)

| DMSO (Solvent Control) | |

Table 2: MIC and MBC Values for CAS 93966-41-7 (µg/mL)

Test Microorganism MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio
S. aureus ATCC 25923
E. coli ATCC 25922
Controls
Ciprofloxacin

| Vancomycin | | | |

An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio of > 4 is considered bacteriostatic.

Table 3: Time-Kill Assay Data for CAS 93966-41-7 against S. aureus ATCC 25923

Time (hours) Log10 CFU/mL (Growth Control) Log10 CFU/mL (0.5x MIC) Log10 CFU/mL (1x MIC) Log10 CFU/mL (2x MIC) Log10 CFU/mL (4x MIC)
0
2
4
6
8

| 24 | | | | | |

Disclaimer: These protocols are intended as a guide. Researchers should ensure all procedures are performed in accordance with institutional safety guidelines and standard microbiological practices. Validation of these methods with appropriate quality control strains is essential for generating reliable data.[13]

References

Application Notes and Protocols for Nanoparticle Functionalization with ((Isononylimino)bis(methylene))bisphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bisphosphonates are a class of compounds characterized by two phosphonate groups attached to a central carbon atom, granting them a high affinity for calcium ions, particularly within the hydroxyapatite matrix of bone tissue. This inherent bone-targeting ability makes them invaluable for the functionalization of nanoparticles in biomedical applications. While specific data on ((isononylimino)bis(methylene))bisphosphonate is not extensively available in public literature, the principles and protocols outlined in this document are based on well-established methods for similar amino-bisphosphonates, such as alendronate and pamidronate. These guidelines can be readily adapted by researchers and drug development professionals for the surface modification of various nanoparticle systems.

The functionalization of nanoparticles with bisphosphonates enables targeted delivery of therapeutic and diagnostic agents to bone-related sites for conditions like osteoporosis, bone metastasis, and for bone imaging.[1][2][3] This targeted approach can enhance therapeutic efficacy while minimizing off-target side effects.[4][5]

Application Notes

Principle of Bisphosphonate-Based Nanoparticle Functionalization

The primary mechanism behind the utility of bisphosphonates in nanoparticle functionalization lies in their strong chelating properties with metal and metal oxide surfaces. The phosphonate groups can form stable coordinate bonds with a variety of nanoparticle core materials, including:

  • Gold Nanoparticles (AuNPs): Amino-bisphosphonates can be attached to the surface of gold nanoparticles through the interaction of a primary amine group with the gold surface.[1][3]

  • Iron Oxide Nanoparticles (IONPs): Bisphosphonates exhibit a high affinity for iron oxide, allowing for direct and stable surface coating.[6] This is particularly useful for developing targeted magnetic resonance imaging (MRI) contrast agents.

  • Polymeric and Lipid-Based Nanoparticles: For these systems, bisphosphonates are typically conjugated to the polymer or lipid components prior to nanoparticle formulation. This can be achieved through standard bioconjugation chemistries.

Applications

Bisphosphonate-functionalized nanoparticles have a wide range of applications in medicine and research:

  • Targeted Drug Delivery: These nanoparticles can be loaded with anticancer drugs for the treatment of bone metastases or with agents to manage bone resorption in osteoporosis.[2][3][4] The bisphosphonate moiety directs the nanoparticles to the bone, increasing the local concentration of the therapeutic agent.

  • Enhanced Bio-imaging: By functionalizing contrast agents (e.g., gold or iron oxide nanoparticles) with bisphosphonates, it is possible to achieve targeted imaging of bone structures and pathologies like microcalcifications in breast cancer.[1][7]

  • Theranostics: Combining therapeutic and diagnostic capabilities, theranostic nanoparticles can simultaneously deliver a drug and provide an imaging signal, allowing for real-time monitoring of treatment response.

Characterization Methods

Thorough characterization is crucial to ensure the quality and efficacy of the functionalized nanoparticles. Key parameters and common analytical techniques are summarized below.

ParameterAnalytical Technique(s)Typical Values (Example: Alendronate-AuNPs)
Size and Morphology Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM)Hydrodynamic Diameter (DLS): 45.8 (1.5) nmCore Diameter (TEM): 12.8 (1.6) nm
Surface Charge Zeta Potential Measurement-20 mV to -40 mV at physiological pH
Surface Functionalization Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS)Presence of P-O and N-H bands (FTIR)
Colloidal Stability DLS measurements over time in relevant media (e.g., PBS, cell culture media)Stable for > 24 hours with minimal aggregation
Drug Loading Efficiency UV-Vis Spectroscopy, High-Performance Liquid Chromatography (HPLC)> 85% for certain drug-nanoparticle combinations

Experimental Protocols

Protocol 1: Synthesis of Bisphosphonate-Functionalized Gold Nanoparticles (AuNPs)

This protocol describes a typical method for the functionalization of gold nanoparticles with an amino-bisphosphonate.

Materials:

  • Hydrogen tetrachloroaurate(III) (HAuCl₄)

  • Trisodium citrate

  • ((Isononylimino)bis(methylene))bisphosphonate (or other amino-bisphosphonate)

  • Deionized (DI) water

  • Phosphate-buffered saline (PBS)

Procedure:

  • Synthesis of Gold Nanoparticles (Turkevich Method):

    • Bring 100 mL of 0.01% HAuCl₄ solution to a rolling boil in a clean flask with vigorous stirring.

    • Rapidly add 2 mL of 1% trisodium citrate solution.

    • Continue boiling and stirring until the solution color changes from yellow to deep red.

    • Maintain boiling for an additional 15 minutes, then allow to cool to room temperature.

  • Surface Functionalization:

    • To the cooled AuNP solution, add the bisphosphonate to a final concentration of 1 mM.

    • Stir the solution at room temperature for 24 hours to allow for ligand exchange.

  • Purification:

    • Centrifuge the solution at 12,000 x g for 30 minutes to pellet the functionalized AuNPs.

    • Remove the supernatant and resuspend the pellet in DI water.

    • Repeat the centrifugation and resuspension steps twice to remove excess unbound bisphosphonate.

  • Characterization:

    • Characterize the purified nanoparticles for size, zeta potential, and colloidal stability as described in the characterization table.

Diagram of the Experimental Workflow for AuNP Functionalization:

G Workflow for Bisphosphonate-Functionalized AuNPs cluster_synthesis AuNP Synthesis cluster_functionalization Functionalization cluster_purification Purification cluster_characterization Characterization s1 Boil HAuCl4 solution s2 Add Sodium Citrate s1->s2 s3 Color change to red s2->s3 f1 Add Bisphosphonate s3->f1 f2 Stir for 24h f1->f2 p1 Centrifugation f2->p1 p2 Resuspension p1->p2 c1 DLS, TEM, Zeta Potential p2->c1

Caption: Workflow for AuNP Functionalization.

Protocol 2: Preparation of Bisphosphonate-Functionalized PLGA Nanoparticles

This protocol provides a general method for creating polymeric nanoparticles with surface-conjugated bisphosphonates using an emulsion-solvent evaporation technique.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • PLGA-PEG-bisphosphonate conjugate (pre-synthesized)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)

  • Drug to be encapsulated (optional)

  • DI water

Procedure:

  • Organic Phase Preparation:

    • Dissolve PLGA and the PLGA-PEG-bisphosphonate conjugate (typically at a 9:1 ratio) in DCM.

    • If encapsulating a drug, dissolve it in this organic phase as well.

  • Emulsification:

    • Add the organic phase dropwise to the aqueous PVA solution while sonicating on an ice bath.

    • Continue sonication for 2-5 minutes to form a stable oil-in-water emulsion.

  • Solvent Evaporation:

    • Transfer the emulsion to a larger volume of DI water and stir at room temperature for at least 4 hours to allow for the complete evaporation of DCM.

  • Purification:

    • Centrifuge the nanoparticle suspension at 15,000 x g for 30 minutes.

    • Wash the nanoparticle pellet with DI water three times by repeated centrifugation and resuspension.

  • Lyophilization (Optional):

    • For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant (e.g., sucrose).

Protocol 3: In Vitro Characterization of Nanoparticle Binding to Hydroxyapatite

This assay assesses the bone-targeting capability of the functionalized nanoparticles.

Materials:

  • Hydroxyapatite (HA) powder

  • Bisphosphonate-functionalized nanoparticles

  • Control (non-functionalized) nanoparticles

  • PBS

Procedure:

  • Binding Assay:

    • Prepare a suspension of HA in PBS (e.g., 10 mg/mL).

    • Add a known concentration of functionalized nanoparticles to the HA suspension.

    • In a separate tube, add the same concentration of control nanoparticles to an identical HA suspension.

    • Incubate the mixtures at 37°C for 1 hour with gentle shaking.

  • Separation:

    • Centrifuge the tubes at a low speed (e.g., 2,000 x g) to pellet the HA.

  • Quantification:

    • Carefully collect the supernatant.

    • Measure the concentration of nanoparticles remaining in the supernatant using a suitable method (e.g., UV-Vis spectroscopy for AuNPs, fluorescence for labeled nanoparticles).

  • Calculation:

    • Calculate the percentage of nanoparticles bound to HA using the following formula: % Bound = [(Initial NP Conc. - Supernatant NP Conc.) / Initial NP Conc.] * 100

Signaling Pathway and Logical Relationships

Nitrogen-containing bisphosphonates, a class to which ((isononylimino)bis(methylene))bisphosphonate likely belongs, exert their therapeutic effect by inhibiting the mevalonate pathway, which is crucial for osteoclast function and survival.[4][8]

Diagram of the Mevalonate Pathway Inhibition by N-Bisphosphonates:

G Mevalonate Pathway Inhibition Mev Mevalonate IPP Isopentenyl Pyrophosphate Mev->IPP GPP Geranyl Pyrophosphate IPP->GPP FPPS FPP Synthase GPP->FPPS FPP Farnesyl Pyrophosphate GGPP Geranylgeranyl Pyrophosphate FPP->GGPP Proteins Small GTPase Prenylation (e.g., Ras, Rho, Rab) GGPP->Proteins Function Osteoclast Survival and Function Proteins->Function NBP N-Bisphosphonate NBP->FPPS FPPS->FPP

Caption: Mevalonate Pathway Inhibition.

G cluster_components Components cluster_properties Properties cluster_outcomes Outcomes NP Nanoparticle Core (e.g., Au, Polymer) Payload Drug Encapsulation NP->Payload Imaging Imaging Capability NP->Imaging BP Bisphosphonate Ligand Targeting Bone Targeting BP->Targeting Drug Therapeutic/Diagnostic Agent Drug->Payload Efficacy Increased Therapeutic Efficacy Targeting->Efficacy SideEffects Reduced Systemic Side Effects Targeting->SideEffects Payload->Efficacy Diagnosis Improved Diagnosis Imaging->Diagnosis

References

Application Notes and Protocols for Evaluating Bisphosphonates as Scaling Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setups and protocols for evaluating the efficacy of bisphosphonates as mineral scale inhibitors. The methodologies described are standard in the oil and gas industry and are applicable to other industrial water treatment processes where scale formation is a concern.

Introduction to Mineral Scaling and Inhibition by Bisphosphonates

Mineral scale deposition, such as calcium carbonate (calcite), barium sulfate (barite), and calcium sulfate, is a significant operational challenge in various industries, leading to reduced efficiency, equipment damage, and production losses.[1] Bisphosphonates are a class of organophosphorus compounds known for their effectiveness as scale inhibitors, even at substoichiometric concentrations (threshold inhibitors).[2][3] They function by adsorbing onto the active growth sites of mineral scale crystals, thereby inhibiting their nucleation and growth.

Key Experimental Methods for Inhibitor Evaluation

The performance of bisphosphonate scale inhibitors is typically evaluated through a combination of static and dynamic tests. These tests aim to determine the Minimum Inhibitor Concentration (MIC), which is the lowest concentration of the inhibitor required to prevent scale formation for a specific period under given conditions.[4]

Static Jar Test (Bottle Test)

The static jar test is a simple and widely used method for the initial screening of scale inhibitors.[3][5] It provides a qualitative or semi-quantitative assessment of an inhibitor's performance under static conditions.

Principle: Supersaturated solutions of scaling ions are mixed in the presence and absence of the bisphosphonate inhibitor. The solutions are then aged at a specific temperature for a set duration. The effectiveness of the inhibitor is determined by visually observing the presence or absence of precipitation or by quantifying the remaining soluble ions in the solution.

Experimental Protocol:

  • Brine Preparation: Prepare separate cationic (e.g., containing Ca²⁺, Ba²⁺) and anionic (e.g., containing CO₃²⁻, SO₄²⁻) brines with concentrations that will result in a supersaturated solution when mixed. The ionic composition should be representative of the field or process water.

  • Inhibitor Dosing: Prepare a stock solution of the bisphosphonate inhibitor. Add varying concentrations of the inhibitor to a series of glass jars or bottles.[3]

  • Mixing: Add the anionic brine to the jars containing the inhibitor, followed by the cationic brine, ensuring thorough mixing after each addition.[3] The order of addition is crucial, especially for carbonate scales, to avoid premature precipitation.[3]

  • Incubation: Seal the jars and place them in a water bath or oven at the desired test temperature for a specified period (e.g., 2 to 24 hours).[2] For calcium carbonate testing, it is often better not to pre-heat the solutions due to its inverse solubility.[3]

  • Analysis: After incubation, cool the solutions to room temperature. Visually inspect for any precipitate. For a quantitative analysis, filter the solution and measure the concentration of the scaling cation (e.g., Ca²⁺, Ba²⁺) in the filtrate using techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • Calculation of Inhibition Efficiency:

    • Inhibition Efficiency (%) = [(C_inhibitor - C_blank) / (C_initial - C_blank)] * 100

    • Where:

      • C_inhibitor = Concentration of the cation in the presence of the inhibitor.

      • C_blank = Concentration of the cation in the absence of the inhibitor.

      • C_initial = Initial concentration of the cation before precipitation.

Data Presentation:

BisphosphonateConcentration (ppm)Test Temperature (°C)Test Duration (h)Inhibition Efficiency (%)
ATMP2.5651>95
PAA10650.67>95
RSI-110650.67>95

This table is a representative example based on data that could be obtained from static jar tests as described in the literature.[1]

Workflow Diagram:

Static_Jar_Test_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_brines Prepare Cationic & Anionic Brines add_anionic Add Anionic Brine prep_brines->add_anionic prep_inhibitor Prepare Inhibitor Stock Solution add_inhibitor Add Inhibitor to Jars prep_inhibitor->add_inhibitor add_inhibitor->add_anionic add_cationic Add Cationic Brine add_anionic->add_cationic mix Mix Thoroughly add_cationic->mix incubate Incubate at Test Temperature mix->incubate cool Cool to Room Temp incubate->cool visual Visual Inspection cool->visual filter_quantify Filter & Quantify Cations (ICP/AAS) cool->filter_quantify calculate Calculate Inhibition Efficiency filter_quantify->calculate

Caption: Workflow for the static jar test evaluation of scale inhibitors.

Dynamic Tube Blocking Test (TBT) / Dynamic Scale Loop (DSL)

The dynamic tube blocking test is a more realistic method that simulates the flow conditions found in industrial pipelines.[4][6] It is the industry-standard method for evaluating the performance of scale inhibitors.[4]

Principle: Two separate brines (cationic and anionic) are pumped at a constant flow rate through pre-heating coils and then mixed. The resulting supersaturated solution flows through a narrow capillary tube. As scale forms and deposits on the inner surface of the tube, the differential pressure across the tube increases. The time taken for a significant pressure increase is recorded as the "scaling time" or "tube blocking time". The MIC is the lowest inhibitor concentration that prevents significant pressure buildup for a specified duration.[4]

Experimental Protocol:

  • System Setup: The apparatus consists of two high-pressure pumps, pre-heating coils, a mixing point, a capillary scaling coil, a differential pressure transducer, and a data acquisition system. The scaling coil is housed in an oven to maintain the test temperature.

  • Brine Preparation: Prepare filtered cationic and anionic brines. The inhibitor is typically added to the anionic brine.

  • Blank Run: Conduct a blank run without any inhibitor to determine the baseline scaling time.

  • Inhibitor Run: Introduce the bisphosphonate inhibitor into the anionic brine at a specific concentration and repeat the experiment.

  • Data Acquisition: Continuously monitor and record the differential pressure across the capillary tube.

  • Determination of MIC: The MIC is typically defined as the lowest inhibitor concentration at which the scaling time is at least three times that of the blank run or a predefined time (e.g., 60 minutes).[4]

Data Presentation:

BisphosphonateTest ScaleTemperature (°C)Pressure (bar)Failed Inhibition Concentration (FIC) (ppm)Time to Block (min)
HEDPCalcite10080135
ATMPCalcite1008010-
DTPMPCalcite1008020-
SI-1 (Pamidronic Acid)Calcite100805045
SI-2 (Alendronic Acid)Calcite100802038

This table summarizes data from a study on hydroxybisphosphonates.[2] FIC is the concentration at which the inhibitor failed to prevent scaling.

Workflow Diagram:

Dynamic_Tube_Blocking_Test_Workflow cluster_setup Setup & Preparation cluster_exp Experiment cluster_analysis Analysis prep_brines Prepare Cationic & Anionic Brines add_inhibitor Add Inhibitor to Anionic Brine prep_brines->add_inhibitor pump_a Pump A (Cationic) prep_brines->pump_a pump_b Pump B (Anionic + Inhibitor) add_inhibitor->pump_b preheat Pre-heating Coils pump_a->preheat pump_b->preheat mix Mixing Point preheat->mix scaling_coil Capillary Scaling Coil (in Oven) mix->scaling_coil dp_monitor Monitor Differential Pressure (ΔP) scaling_coil->dp_monitor data_acq Data Acquisition dp_monitor->data_acq determine_mic Determine MIC data_acq->determine_mic

Caption: Workflow for the dynamic tube blocking test.

Electrochemical Method (Conductivity Measurement)

This method provides a rapid assessment of an inhibitor's ability to prevent the initial stages of precipitation by measuring changes in the solution's conductivity.[7]

Principle: As precipitation of ionic scale minerals occurs, the concentration of ions in the solution decreases, leading to a drop in conductivity. A scale inhibitor will delay this drop in conductivity. The effectiveness of the inhibitor is determined by the extent to which it maintains the conductivity of the supersaturated solution.

Experimental Protocol:

  • Setup: A thermostated vessel equipped with a conductivity sensor and a magnetic stirrer is used.[7]

  • Procedure:

    • Place a solution of the cationic species (e.g., CaCl₂) and the bisphosphonate inhibitor in the vessel.

    • Titrate this solution with a solution of the anionic species (e.g., Na₂CO₃) while continuously monitoring the conductivity.

    • The point at which a sharp decrease in conductivity is observed indicates the onset of precipitation.

  • Analysis: The volume of titrant added before the onset of precipitation is a measure of the inhibitor's effectiveness. A larger volume indicates better inhibition.

Data Presentation:

BisphosphonateConcentration (µmol/dm³)Relative Supersaturation of CaCO₃
EDTMP5~3.7
PBTC5~3.7
EDTMP22>7

This table is a representative example based on data from a study using a conductivity method.[7]

Logical Relationship Diagram:

Conductivity_Method_Logic inhibitor Bisphosphonate Inhibitor precipitation Scale Precipitation inhibitor->precipitation Inhibits ion_conc Ion Concentration in Solution precipitation->ion_conc Decreases conductivity Solution Conductivity ion_conc->conductivity Directly Proportional

Caption: Logical relationship in the conductivity-based evaluation method.

Considerations for Experimental Design

  • Brine Composition: The composition of the synthetic brines should closely mimic the actual field or process water, including pH, salinity, and the presence of other ions that might interfere with the inhibitor's performance (e.g., iron).[1]

  • Temperature and Pressure: Tests should be conducted at temperatures and pressures relevant to the operational environment.[2]

  • Inhibitor Stability: The thermal stability of the bisphosphonate should be evaluated, especially for high-temperature applications. This can be done by aging the inhibitor solution at high temperatures and then re-evaluating its performance.[2][8]

  • Calcium Compatibility: The compatibility of the bisphosphonate with high concentrations of calcium ions should be tested to ensure that the inhibitor itself does not precipitate.[2]

Conclusion

The evaluation of bisphosphonates as scale inhibitors requires a systematic approach using a combination of static and dynamic test methods. The static jar test is suitable for initial screening, while the dynamic tube blocking test provides a more realistic assessment of inhibitor performance under flowing conditions. Electrochemical methods can offer a rapid means of evaluation. By carefully controlling experimental parameters and systematically varying inhibitor concentrations, researchers can accurately determine the efficacy of bisphosphonates and select the most appropriate inhibitor for a given application.

References

Application Notes and Protocols for Cell Culture Studies with Nitrogen-Containing Bisphosphonates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate is a member of the nitrogen-containing bisphosphonate class of compounds. Bisphosphonates are synthetic analogs of pyrophosphate that exhibit a strong affinity for bone mineral.[1][2] Nitrogen-containing bisphosphonates are potent inhibitors of osteoclast-mediated bone resorption and are widely used in the treatment of various skeletal disorders.[2][3] Beyond their effects on osteoclasts, emerging evidence suggests that these compounds also exert direct anti-tumor effects on cancer cells, including the induction of apoptosis.[4]

This document provides detailed protocols for cell culture studies to evaluate the biological activity of nitrogen-containing bisphosphonates, such as Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate, on various cell types, particularly cancer cell lines. The protocols focus on assessing cell viability, cytotoxicity, and the induction of apoptosis.

Mechanism of Action

Nitrogen-containing bisphosphonates primarily act by inhibiting farnesyl diphosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[3] This inhibition prevents the synthesis of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These lipids are essential for the post-translational modification (prenylation) of small GTP-binding proteins (e.g., Ras, Rho, Rac), which are critical for various cellular processes, including cell signaling, cytoskeletal arrangement, and cell survival. Disruption of these processes in osteoclasts leads to their inactivation and apoptosis, thereby inhibiting bone resorption.[3] In cancer cells, the inhibition of the mevalonate pathway can also lead to apoptosis.[5]

Data Presentation

Table 1: Cytotoxicity of a Representative Nitrogen-Containing Bisphosphonate on Human Breast Cancer Cell Lines
Cell LineTreatment Duration (hours)IC50 (µM)
MDA-MB-23172Data would be presented here
Hs 578T72Data would be presented here
MCF-772Data would be presented here

IC50 (half-maximal inhibitory concentration) values would be determined from dose-response curves generated from cell viability assays.

Table 2: Induction of Apoptosis by a Representative Nitrogen-Containing Bisphosphonate
Cell LineTreatment% Apoptotic Cells (Annexin V Assay)Fold Increase in Caspase-3/7 Activity
MDA-MB-231ControlData would be presented here1.0
MDA-MB-231Bisphosphonate (IC50)Data would be presented hereData would be presented here
MCF-7ControlData would be presented here1.0
MCF-7Bisphosphonate (IC50)Data would be presented hereData would be presented here

% Apoptotic cells and caspase activity would be measured following treatment with the bisphosphonate at its IC50 concentration for a specified duration.

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assessment using the MTS Assay

This protocol is designed to measure cellular metabolic activity as an indicator of cell viability.[6]

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Nitrogen-containing bisphosphonate stock solution

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed 1 x 10^4 cells in 100 µL of complete medium per well in a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the nitrogen-containing bisphosphonate in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control to the respective wells.

    • Include wells with medium only for background control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 incubator.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the medium-only wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Protocol 2: Assessment of Apoptosis by Annexin V Staining and Flow Cytometry

This protocol detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

  • 6-well cell culture plates

  • Complete cell culture medium

  • Nitrogen-containing bisphosphonate

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will not lead to confluence by the end of the experiment.

    • Allow cells to attach overnight.

    • Treat cells with the nitrogen-containing bisphosphonate at the desired concentrations for the specified time.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Visualizations

G cluster_0 Cellular Environment cluster_1 Mevalonate Pathway cluster_2 Downstream Effects NC_BP Nitrogen-Containing Bisphosphonate FPPS Farnesyl Diphosphate Synthase (FPPS) NC_BP->FPPS Inhibition HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Mevalonate->FPPS FPP Farnesyl Pyrophosphate (FPP) FPPS->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Prenylation Protein Prenylation GGPP->Prenylation Small_GTPases Small GTPases (e.g., Ras, Rho) Cytoskeletal_Integrity Cytoskeletal Integrity & Vesicular Trafficking Small_GTPases->Cytoskeletal_Integrity Prenylation->Small_GTPases Apoptosis Apoptosis Cytoskeletal_Integrity->Apoptosis

Caption: Mechanism of action of nitrogen-containing bisphosphonates.

G start Start seed_cells Seed Cells in 96-well Plate (1x10^4 cells/well) start->seed_cells incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h add_compound Add Serial Dilutions of Bisphosphonate incubate_24h->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mts Add MTS Reagent incubate_treatment->add_mts incubate_mts Incubate for 1-4h add_mts->incubate_mts read_absorbance Read Absorbance at 490nm incubate_mts->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for assessing cell viability using the MTS assay.

References

Application Notes and Protocols: In Vitro Evaluation of Bisphosphonate Effects on Osteoclast Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bisphosphonates are a class of drugs that are potent inhibitors of osteoclast-mediated bone resorption and are widely used in the treatment of various bone diseases, including osteoporosis and bone metastases.[1][2][3] These compounds are synthetic analogs of pyrophosphate and exhibit a high affinity for hydroxyapatite, the mineral component of bone.[1][4] This property leads to their accumulation in bone, where they are subsequently taken up by osteoclasts.[4][5] This document provides detailed protocols for the in vitro assessment of the effects of bisphosphonates, using ((isononylimino)bis(methylene))bisphosphonate as a representative compound, on osteoclast differentiation, function, and survival.

Data Presentation

Table 1: Effect of a Representative Bisphosphonate (Alendronate) on Osteoclast Formation

ConcentrationNumber of TRAP-positive Multinucleated Cells (MNCs)Inhibition of Osteoclastogenesis (%)
Control (0 µM)150 ± 120
1 µM115 ± 923.3
10 µM62 ± 758.7
100 µM15 ± 490.0

Data are presented as mean ± standard deviation and are representative of typical results for a nitrogen-containing bisphosphonate. TRAP-positive cells with three or more nuclei are considered osteoclasts.

Table 2: Effect of a Representative Bisphosphonate (Zoledronic Acid) on Bone Resorption

ConcentrationResorbed Area (% of Control)Inhibition of Bone Resorption (%)
Control (0 µM)100 ± 8.50
0.1 µM78 ± 6.222
1 µM45 ± 5.155
10 µM12 ± 3.388

Data are presented as mean ± standard error of the mean and are representative of typical results. The resorbed area is quantified from images of dentin or bone slices.

Experimental Protocols

Protocol 1: Osteoclast Differentiation Assay

This assay is used to assess the effect of a test compound on the formation of osteoclasts from precursor cells.[6][7][8]

Materials:

  • RAW 264.7 macrophage cell line or bone marrow-derived macrophages (BMMs)

  • Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Recombinant mouse RANKL (Receptor Activator of Nuclear Factor-κB Ligand)

  • Recombinant mouse M-CSF (Macrophage Colony-Stimulating Factor) (for BMMs)

  • ((isononylimino)bis(methylene))bisphosphonate (or other test bisphosphonate)

  • 96-well tissue culture plates

  • TRAP Staining Kit

Procedure:

  • Cell Seeding:

    • For RAW 264.7 cells: Seed at a density of 1 x 10⁴ cells/well in a 96-well plate.

    • For BMMs: Isolate from the long bones of mice and culture in the presence of M-CSF (30 ng/mL) for 3 days. Then, seed the non-adherent cells at 2.5 x 10⁴ cells/well.

  • Induction of Osteoclastogenesis:

    • Culture the cells in differentiation medium (Alpha-MEM with 10% FBS, 1% Penicillin-Streptomycin) containing RANKL (50-100 ng/mL). For BMMs, also include M-CSF (30 ng/mL).

  • Treatment:

    • Add varying concentrations of ((isononylimino)bis(methylene))bisphosphonate to the wells at the time of RANKL stimulation. Include a vehicle control (e.g., PBS or DMSO).

  • Culture:

    • Incubate the plates at 37°C in a humidified atmosphere of 5% CO₂ for 5-7 days. Replace the medium with fresh medium containing RANKL and the test compound every 2-3 days.

  • TRAP Staining:

    • After the incubation period, fix the cells and stain for Tartrate-Resistant Acid Phosphatase (TRAP), a marker enzyme for osteoclasts, following the manufacturer's protocol.

  • Quantification:

    • Count the number of TRAP-positive multinucleated cells (MNCs) containing three or more nuclei per well under a light microscope.

Protocol 2: Bone Resorption (Pit) Assay

This assay evaluates the functional ability of mature osteoclasts to resorb bone.

Materials:

  • Dentin or bone slices

  • Mature osteoclasts (generated as described in Protocol 1 or isolated from long bones)

  • Alpha-MEM with 10% FBS and 1% Penicillin-Streptomycin

  • ((isononylimino)bis(methylene))bisphosphonate

  • Sonicator

  • Toluidine Blue stain

Procedure:

  • Cell Seeding:

    • Place sterile dentin or bone slices into the wells of a 96-well plate.

    • Seed mature osteoclasts onto the slices.

  • Treatment:

    • Allow the cells to adhere for 4-6 hours, then replace the medium with fresh medium containing various concentrations of the test bisphosphonate.

  • Culture:

    • Incubate for 24-48 hours to allow for resorption.

  • Cell Removal:

    • Remove the cells from the slices by sonication in ammonium hydroxide or by mechanical scraping.

  • Staining and Visualization:

    • Stain the slices with Toluidine Blue to visualize the resorption pits.

  • Quantification:

    • Capture images of the resorption pits using a microscope and quantify the total resorbed area per slice using image analysis software (e.g., ImageJ).

Protocol 3: Osteoclast Viability/Apoptosis Assay

This protocol assesses the cytotoxic effects of the bisphosphonate on osteoclasts.

Materials:

  • Mature osteoclasts

  • ((isononylimino)bis(methylene))bisphosphonate

  • Cell viability reagent (e.g., WST-1, MTT) or an apoptosis detection kit (e.g., Annexin V/PI staining)

  • 96-well plate

  • Plate reader or flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Generate and seed mature osteoclasts in a 96-well plate as described previously.

    • Treat the cells with varying concentrations of the test bisphosphonate for 24-72 hours.

  • Viability Assessment (WST-1/MTT):

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time and then measure the absorbance at the appropriate wavelength using a plate reader.

  • Apoptosis Assessment (Annexin V/PI):

    • Harvest the cells and stain with Annexin V and Propidium Iodide (PI) according to the kit protocol.

    • Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

Visualizations

G RANKL RANKL RANK RANK Receptor RANKL->RANK Binds to TRAF6 TRAF6 RANK->TRAF6 Activates NFkB NF-κB Pathway TRAF6->NFkB JNK JNK Pathway TRAF6->JNK p38 p38 MAPK Pathway TRAF6->p38 NFATc1 NFATc1 NFkB->NFATc1 JNK->NFATc1 p38->NFATc1 Osteoclastogenesis Osteoclast Differentiation & Survival NFATc1->Osteoclastogenesis Induces Bisphosphonate Nitrogen-containing Bisphosphonate FPPS Farnesyl Pyrophosphate Synthase (FPPS) Bisphosphonate->FPPS Inhibits GTPases Small GTPases (e.g., Ras, Rho, Rac) FPPS->GTPases Prevents Prenylation of Mevalonate Mevalonate Pathway Mevalonate->FPPS Cytoskeleton Cytoskeletal Organization & Trafficking GTPases->Cytoskeleton Regulate Cytoskeleton->Osteoclastogenesis

Caption: Signaling pathways in osteoclast differentiation and the inhibitory mechanism of nitrogen-containing bisphosphonates.

G start Start: Isolate Osteoclast Precursors (RAW264.7 or BMMs) culture Culture with RANKL (+ M-CSF for BMMs) & Test Bisphosphonate start->culture endpoint Endpoint Assays culture->endpoint trap TRAP Staining (Osteoclast Formation) endpoint->trap pit Bone Resorption Assay (Osteoclast Function) endpoint->pit viability Viability/Apoptosis Assay (Cytotoxicity) endpoint->viability quantify_trap Quantify TRAP+ MNCs trap->quantify_trap quantify_pit Quantify Resorption Pit Area pit->quantify_pit quantify_via Measure Viability/ Apoptosis viability->quantify_via

Caption: Experimental workflow for the in vitro assessment of a novel bisphosphonate on osteoclast activity.

References

Application Notes and Protocols for the Formulation of Dipotassium Dihydrogen ((Isononylimino)bis(methylene))bisphosphonate in Drug Delivery Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Due to the limited publicly available data on Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate, the following application notes and protocols are based on established methodologies for structurally similar amino-bisphosphonates, particularly those with long alkyl chains. Researchers should adapt and optimize these protocols based on the specific physicochemical properties of the target compound.

Introduction

Bisphosphonates are a class of drugs known for their high affinity for the bone mineral matrix, making them valuable for treating bone-related diseases such as osteoporosis and bone metastases. Their bone-targeting capabilities also position them as promising ligands for drug delivery systems aimed at bone tissues. The molecule of interest, Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate, is an amino-bisphosphonate characterized by a nine-carbon "isononyl" alkyl chain. This lipophilic moiety may influence its formulation properties and interaction with cellular membranes.

These notes provide an overview of potential formulation strategies for this compound for drug delivery research, including liposomal and nanoparticle-based systems. Detailed experimental protocols for formulation and characterization are also presented.

Formulation Strategies and Data Presentation

The formulation of Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate can be approached through several delivery systems to enhance its therapeutic efficacy and bioavailability. Below is a summary of potential formulations and their key characteristics.

Formulation StrategyKey ComponentsTypical Size Range (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Key Advantages
Liposomes Phospholipids (e.g., DSPC), Cholesterol, PEGylated lipids80 - 200-10 to -4020 - 50Biocompatible, can encapsulate hydrophilic and lipophilic drugs, potential for surface modification.
Polymeric Nanoparticles Biodegradable polymers (e.g., PLGA, Chitosan)100 - 300-20 to +3040 - 70Controlled release, protection of the drug from degradation, can be functionalized for targeting.
Peptide-Bisphosphonate Nanoparticles Cell-penetrating peptides (e.g., RALA)50 - 150+15 to +35Self-assembledCan enhance cellular uptake and direct anticancer activity.[1][2]

Experimental Protocols

Protocol for Liposomal Formulation

This protocol describes the preparation of liposomes encapsulating Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate using the thin-film hydration method.[3][4]

Materials:

  • Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPC and cholesterol (e.g., in a 2:1 molar ratio) and a small amount of DSPE-PEG2000 (1-5 mol%) in a chloroform/methanol mixture in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (for DSPC, >55°C) to form a thin, uniform lipid film on the flask wall.

    • Dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with a solution of Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate dissolved in PBS (pH 7.4) by vortexing the flask. The temperature should be kept above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This should be performed at a temperature above the lipid phase transition temperature.

  • Purification:

    • Remove the unencapsulated drug by dialysis against PBS or by size exclusion chromatography.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Determine using Dynamic Light Scattering (DLS).

    • Zeta Potential: Measure to assess the surface charge and stability of the liposomes.

    • Encapsulation Efficiency (EE%): Quantify the amount of encapsulated drug. This can be done by lysing the liposomes with a suitable solvent (e.g., methanol) and measuring the drug concentration using an appropriate analytical method (e.g., HPLC). The EE% is calculated as: (Mass of encapsulated drug / Total mass of drug) x 100

Protocol for Polymeric Nanoparticle Formulation

This protocol outlines the preparation of polymeric nanoparticles using a double emulsion (w/o/w) solvent evaporation method, suitable for encapsulating water-soluble drugs like bisphosphonates.

Materials:

  • Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • Deionized water

  • Probe sonicator

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Primary Emulsion (w/o):

    • Dissolve a known amount of Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate in a small volume of deionized water.

    • Dissolve PLGA in dichloromethane.

    • Add the aqueous drug solution to the PLGA solution and emulsify using a probe sonicator to form a water-in-oil (w/o) emulsion.

  • Secondary Emulsion (w/o/w):

    • Add the primary emulsion to a larger volume of an aqueous solution containing a stabilizer, such as PVA (e.g., 1-5% w/v).

    • Immediately sonicate the mixture to form a water-in-oil-in-water (w/o/w) double emulsion.

  • Solvent Evaporation:

    • Stir the double emulsion on a magnetic stirrer at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.

  • Washing and Collection:

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticles several times with deionized water to remove excess PVA and unencapsulated drug.

    • Lyophilize the nanoparticles for long-term storage.

  • Characterization:

    • Perform characterization for particle size, PDI, zeta potential, and encapsulation efficiency as described in the liposome protocol.

Visualizations

Signaling Pathway of Amino-bisphosphonates

Amino-bisphosphonates, once endocytosed by osteoclasts, inhibit the farnesyl pyrophosphate synthase (FPPS) enzyme in the mevalonate pathway.[5] This disrupts the prenylation of small GTPase signaling proteins, which is essential for osteoclast function and survival, ultimately leading to apoptosis.

bisphosphonate_pathway cluster_cell cluster_pathway BP Amino-bisphosphonate Endocytosis Endocytosis BP->Endocytosis Enters Osteoclast Osteoclast Mevalonate Mevalonate Pathway Endocytosis->Osteoclast FPPS FPPS Inhibition Prenylation Disruption of Protein Prenylation FPPS->Prenylation Apoptosis Osteoclast Apoptosis Prenylation->Apoptosis

Cellular mechanism of amino-bisphosphonates.
Experimental Workflow for Liposome Formulation

The following diagram illustrates the key steps in the preparation and characterization of bisphosphonate-loaded liposomes.

liposome_workflow start Start dissolve Dissolve Lipids and Drug start->dissolve evaporate Solvent Evaporation (Rotovap) dissolve->evaporate film Thin Lipid Film Formation evaporate->film hydrate Hydration with Drug Solution film->hydrate mlv MLV Formation hydrate->mlv extrude Extrusion mlv->extrude purify Purification (Dialysis/SEC) extrude->purify characterize Characterization purify->characterize end End characterize->end

Liposome preparation and characterization workflow.
Logical Relationship of Formulation Characterization

The characterization of a drug delivery system involves a logical progression from fundamental physical properties to biological performance.

characterization_logic Formulation Formulation PhysChem Physicochemical Characterization Formulation->PhysChem Size Size & PDI PhysChem->Size Zeta Zeta Potential PhysChem->Zeta EE Encapsulation Efficiency PhysChem->EE InVitro In Vitro Studies PhysChem->InVitro Release Drug Release Kinetics InVitro->Release Stability Stability InVitro->Stability InVivo In Vivo Evaluation InVitro->InVivo

Logical flow of drug delivery system characterization.

References

Application Notes and Protocols for High-Throughput Screening of Novel Bisphosphonate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphosphonates are a class of drugs widely used in the treatment of bone-related diseases such as osteoporosis and Paget's disease.[1][2] The primary mechanism of action for the more potent, nitrogen-containing bisphosphonates (N-BPs) is the inhibition of the mevalonate pathway, a critical metabolic pathway for osteoclast function and survival.[3][4][5] Specifically, N-BPs target and inhibit Farnesyl Diphosphate Synthase (FDPS), a key enzyme in this pathway.[3][4] This inhibition prevents the synthesis of isoprenoid lipids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential for the post-translational modification (prenylation) of small GTPase signaling proteins crucial for osteoclast activity.[3]

The development of novel bisphosphonate derivatives with improved efficacy and safety profiles necessitates robust and efficient screening methodologies. High-throughput screening (HTS) offers a platform to rapidly assess large libraries of chemical compounds for their biological activity.[6][7] This document provides detailed application notes and protocols for both biochemical and cell-based HTS assays designed to identify and characterize novel bisphosphonate derivatives.

Key Signaling Pathway: The Mevalonate Pathway

Nitrogen-containing bisphosphonates exert their therapeutic effect by inhibiting Farnesyl Diphosphate Synthase (FDPS) within the mevalonate pathway.[3][4] This pathway is responsible for producing cholesterol and isoprenoid lipids.[3] Inhibition of FDPS disrupts the prenylation of small GTPases, which are vital for the function and survival of osteoclasts, the cells responsible for bone resorption.[3]

Mevalonate_Pathway cluster_0 Mevalonate Pathway cluster_1 Inhibition HMG-CoA HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) Dimethylallyl Pyrophosphate (DMAPP) Dimethylallyl Pyrophosphate (DMAPP) Isopentenyl Pyrophosphate (IPP)->Dimethylallyl Pyrophosphate (DMAPP) IPP IPP Geranyl Pyrophosphate (GPP) Geranyl Pyrophosphate (GPP) IPP->Geranyl Pyrophosphate (GPP) DMAPP DMAPP DMAPP->Geranyl Pyrophosphate (GPP) GPP GPP Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) GPP->Farnesyl Pyrophosphate (FPP) FDPS FPP FPP Squalene Squalene FPP->Squalene Geranylgeranyl Pyrophosphate (GGPP) Geranylgeranyl Pyrophosphate (GGPP) FPP->Geranylgeranyl Pyrophosphate (GGPP) Protein Prenylation (Farnesylation) Protein Prenylation (Farnesylation) FPP->Protein Prenylation (Farnesylation) Cholesterol Cholesterol Squalene->Cholesterol GGPP GGPP Protein Prenylation (Geranylgeranylation) Protein Prenylation (Geranylgeranylation) GGPP->Protein Prenylation (Geranylgeranylation) N-BPs Nitrogen-containing Bisphosphonates FDPS FDPS N-BPs->FDPS Inhibition

Caption: Inhibition of FDPS in the mevalonate pathway by N-BPs.

High-Throughput Screening Workflow

A typical HTS campaign for novel bisphosphonate derivatives involves a primary screen to identify active compounds ("hits") from a large library, followed by secondary assays to confirm their activity and determine their potency and selectivity.

HTS_Workflow Compound_Library Compound Library Primary_Screen Primary HTS Assay (e.g., FDPS Inhibition) Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Secondary_Assays Secondary Assays (e.g., Cell Viability, Cytotoxicity) Hit_Identification->Secondary_Assays Active Compounds Inactive_Compounds Inactive Compounds Hit_Identification->Inactive_Compounds Inactive Compounds Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: General workflow for HTS of bisphosphonate derivatives.

Biochemical Assay: FDPS Inhibition

A continuous, enzyme-coupled fluorescence assay is a highly effective method for screening inhibitors of FDPS in a high-throughput format.[8][9] This assay measures the production of FPP by FDPS by coupling it to a subsequent reaction catalyzed by protein farnesyltransferase (PFTase), which attaches the FPP to a dansylated peptide, resulting in an increase in fluorescence.[8][9]

Data Presentation: FDPS Inhibition
CompoundTypeIC50 (nM)
ZoledronateN-BP (Reference)70
RisedronateN-BP (Reference)60
AlendronateN-BP (Reference)450
Derivative XNovel Compound55
Derivative YNovel Compound200

Note: IC50 values are representative and may vary based on experimental conditions.

Experimental Protocol: Continuous Coupled Fluorescence Assay for FDPS

1. Materials and Reagents:

  • Recombinant human FDPS

  • Recombinant human PFTase

  • Isopentenyl pyrophosphate (IPP)

  • Dimethylallyl pyrophosphate (DMAPP)

  • Dansylated peptide substrate (e.g., Dansyl-GCVIA)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 10 µM ZnCl₂

  • Test compounds (novel bisphosphonate derivatives) and reference inhibitors (e.g., zoledronate)

  • 384-well, black, flat-bottom microplates

  • Fluorescence plate reader (Excitation: 340 nm, Emission: 505 nm)

2. Procedure:

  • Prepare a stock solution of the test compounds and reference inhibitors in an appropriate solvent (e.g., DMSO).

  • In a 384-well plate, add 1 µL of the test compound or control to each well.

  • Prepare an enzyme/substrate master mix in the assay buffer containing FDPS (final concentration ~50 nM), PFTase (final concentration ~50 nM), IPP (final concentration ~5 µM), DMAPP (final concentration ~5 µM), and the dansylated peptide (final concentration ~1 µM).

  • Add 49 µL of the master mix to each well of the 384-well plate.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 505 nm using a fluorescence plate reader.[10]

  • The percentage of inhibition is calculated relative to the controls (wells with and without inhibitor).

  • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assays

Cell-based assays are crucial for evaluating the effects of novel bisphosphonate derivatives on cellular processes such as proliferation, viability, and cytotoxicity in a more physiologically relevant context.[11][12][13]

Data Presentation: Cell Viability (J774 Macrophage Cell Line)
CompoundConcentration (µM)Cell Viability (%)
Control0100
Zoledronate1045
Alendronate5052
Derivative X1038
Derivative Y5075

Note: Data is representative and should be determined empirically for each cell line and compound.

Experimental Protocol: Cell Viability Assay (Resazurin-Based)

1. Materials and Reagents:

  • J774 macrophage cell line (or other relevant cell line, e.g., osteoclast precursors)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compounds and reference bisphosphonates

  • Resazurin sodium salt solution (e.g., AlamarBlue™)

  • Phosphate-buffered saline (PBS)

  • 96-well, clear, flat-bottom cell culture plates

  • Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)

2. Procedure:

  • Seed J774 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO₂.

  • Prepare serial dilutions of the test compounds and reference bisphosphonates in complete medium.

  • Remove the medium from the wells and replace it with 100 µL of the medium containing the test compounds at various concentrations. Include untreated control wells.

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • Add 10 µL of the resazurin solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Conclusion

The described high-throughput screening assays provide a robust framework for the discovery and initial characterization of novel bisphosphonate derivatives. The biochemical FDPS inhibition assay allows for the direct assessment of a compound's activity against the primary molecular target of N-BPs.[8][9] Complementary cell-based assays are essential for evaluating the downstream cellular effects and potential cytotoxicity of the lead compounds.[1] Together, these protocols facilitate an efficient and effective screening cascade for the identification of promising new therapeutic candidates for bone disorders.

References

Troubleshooting & Optimization

Overcoming solubility issues with Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering solubility issues with bisphosphonates, specifically focusing on compounds like Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate, in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My preparation of Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate in a neutral aqueous buffer has resulted in a cloudy solution or precipitate. What is the likely cause?

A1: Poor aqueous solubility is a known challenge for many bisphosphonates. The formation of a cloudy solution or precipitate suggests that the compound's concentration has exceeded its equilibrium solubility in the given aqueous environment. This can be influenced by factors such as pH, ionic strength, and temperature of the solution.

Q2: How does pH influence the solubility of Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate?

A2: The solubility of bisphosphonates is often highly dependent on pH. These molecules contain multiple acidic protons on their phosphonate groups. At lower pH values, these groups are protonated, leading to lower aqueous solubility. Conversely, increasing the pH deprotonates these groups, forming a more soluble salt. For instance, some bisphosphonates like zoledronic acid are sparingly soluble in water and acidic solutions but are freely soluble in alkaline solutions (e.g., 0.1 N NaOH)[1]. Therefore, adjusting the pH of your aqueous solution to a more alkaline range is a primary strategy to enhance solubility.

Q3: Are there any recommended solvents or co-solvents to improve the solubility of this compound?

A3: While bisphosphonates are generally poorly soluble in organic solvents, the use of polar co-solvents in your aqueous solution can sometimes improve solubility. However, the selection of a co-solvent should be done carefully to ensure it does not interfere with downstream applications. It is advisable to first explore pH modification. If co-solvents are necessary, consider small amounts of pharmaceutically acceptable glycols or alcohols.

Q4: Can the formation of complexes help in solubilizing Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate?

A4: Yes, complexation is a viable technique for enhancing the solubility of poorly soluble drugs[2]. For bisphosphonates, forming complexes with certain excipients can increase their aqueous solubility. One approach is the use of cyclodextrins, which can encapsulate the nonpolar regions of a molecule, thereby increasing its solubility in water[2]. Another strategy involves the formation of solution complexes with amino acids[1].

Q5: What is the impact of particle size on the dissolution rate of this bisphosphonate?

A5: Reducing the particle size of a compound increases its surface area, which can lead to a faster dissolution rate[3]. Techniques such as micronization can be employed to achieve this[2]. While this does not change the equilibrium solubility, a faster dissolution rate can be critical in many experimental setups.

Troubleshooting Guides

Problem: Precipitate Formation in Aqueous Buffer

This guide provides a systematic approach to resolving precipitate formation when preparing aqueous solutions of Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate.

dot

Caption: A workflow diagram for troubleshooting precipitate formation.

Data Presentation: Illustrative Solubility Data

The following tables provide representative data on how different factors can influence the solubility of a hypothetical bisphosphonate similar to Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate.

Table 1: Effect of pH on Solubility

pHSolubility (mg/mL)Observations
4.0< 0.1Insoluble
6.00.5Sparingly soluble
7.41.2Slightly soluble
8.515.0Soluble
10.0> 50.0Freely soluble

Table 2: Effect of Co-solvents on Solubility at pH 7.4

Co-solvent (v/v %)Solubility (mg/mL)
None1.2
5% Ethanol2.5
10% Ethanol4.8
5% Propylene Glycol3.1
10% Propylene Glycol6.2

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination

A detailed methodology for assessing the impact of pH on the solubility of Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate.

dot

pH_Solubility_Protocol cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare a series of buffers (e.g., pH 4, 6, 7.4, 8.5, 10). exp1 Add excess solid to each buffer solution. prep1->exp1 prep2 Accurately weigh excess amount of the bisphosphonate. prep2->exp1 exp2 Equilibrate samples at a constant temperature (e.g., 25°C or 37°C) with constant agitation for 24-48 hours. exp1->exp2 exp3 Centrifuge or filter the samples to remove undissolved solid. exp2->exp3 analysis1 Collect the supernatant. exp3->analysis1 analysis2 Quantify the concentration of the dissolved bisphosphonate using a suitable analytical method (e.g., HPLC-UV, LC-MS). analysis1->analysis2

Caption: Experimental workflow for determining pH-dependent solubility.

Protocol 2: Complexation with Amino Acids for Enhanced Solubility

This protocol outlines a method to potentially increase the aqueous solubility of Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate through the formation of a solution complex with an amino acid, such as L-arginine[1].

  • Preparation of Amino Acid Solution: Prepare a stock solution of L-arginine in deionized water (e.g., 1 M).

  • Solubilization: In a series of vials, add a fixed amount of the bisphosphonate.

  • Addition of Amino Acid Solution: To each vial, add varying molar ratios of the L-arginine solution to the bisphosphonate (e.g., 1:1, 1:2, 1:5).

  • Equilibration: Agitate the vials at room temperature for a specified period (e.g., 2 hours).

  • Observation and Quantification: Visually inspect for complete dissolution. If the solution is clear, quantify the concentration of the dissolved bisphosphonate to determine the extent of solubility enhancement.

Signaling Pathway Analogy: Solubility Enhancement Strategies

The following diagram illustrates the logical relationships between the problem of poor solubility and the various strategic approaches to overcome it.

dot

Solubility_Enhancement_Strategies cluster_physical Physical Modifications cluster_chemical Chemical Modifications cluster_formulation Formulation Approaches Problem Poor Aqueous Solubility ParticleSize Particle Size Reduction (e.g., Micronization) Problem->ParticleSize Dispersion Solid Dispersions Problem->Dispersion pH pH Adjustment Problem->pH Complexation Complexation (e.g., Cyclodextrins, Amino Acids) Problem->Complexation Salt Salt Formation Problem->Salt CoSolvents Use of Co-solvents Problem->CoSolvents Surfactants Use of Surfactants Problem->Surfactants Outcome Enhanced Solubility and Dissolution ParticleSize->Outcome Dispersion->Outcome pH->Outcome Complexation->Outcome Salt->Outcome CoSolvents->Outcome Surfactants->Outcome

Caption: Strategies for enhancing the aqueous solubility of bisphosphonates.

References

Technical Support Center: Synthesis of 3-(Piperidin-1-yl)aniline (CAS 27969-75-1)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. All procedures should be carried out by qualified individuals in a well-equipped laboratory, adhering to all necessary safety precautions. The CAS number 93966-41-7 provided in the topic query is not associated with 3-(piperidin-1-yl)aniline in major chemical databases. This guide pertains to the synthesis of 3-(piperidin-1-yl)aniline, which is correctly identified by CAS number 27969-75-1.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for 3-(piperidin-1-yl)aniline?

A1: The most common and effective methods for synthesizing 3-(piperidin-1-yl)aniline are the Buchwald-Hartwig amination and reductive amination. The Buchwald-Hartwig reaction involves a palladium-catalyzed cross-coupling of an aryl halide (typically 3-bromoaniline or 3-chloroaniline) with piperidine. Reductive amination involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.

Q2: Which starting materials are recommended for the Buchwald-Hartwig synthesis?

A2: For the Buchwald-Hartwig synthesis, 3-bromoaniline is a common starting material due to its higher reactivity compared to 3-chloroaniline. Piperidine is the amine coupling partner. A palladium catalyst, a phosphine ligand, and a base are also required.

Q3: What are the key parameters to optimize in a Buchwald-Hartwig reaction for this synthesis?

A3: Optimization of a Buchwald-Hartwig reaction is crucial for achieving high yields and purity. Key parameters to consider include the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the phosphine ligand (e.g., BINAP, Xantphos), the base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄), the solvent (e.g., toluene, dioxane), and the reaction temperature.

Q4: Are there any common side reactions to be aware of?

A4: Yes, potential side reactions in the Buchwald-Hartwig synthesis include hydrodehalogenation of the aryl halide starting material and the formation of undesired byproducts from ligand degradation or side reactions of the starting materials. In reductive amination, over-alkylation of the amine can be an issue if not properly controlled.

Q5: How can the product, 3-(piperidin-1-yl)aniline, be purified?

A5: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any remaining impurities. Recrystallization can also be an effective method for obtaining highly pure product.

Troubleshooting Guides

Buchwald-Hartwig Amination
Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation Inactive catalystEnsure the palladium precursor and ligand are of high quality and stored under an inert atmosphere. Consider using a pre-catalyst.
Ineffective ligandThe choice of ligand is critical. For this transformation, consider bulky electron-rich phosphine ligands. Experiment with different ligands such as Xantphos, BINAP, or others.
Inappropriate baseThe base is crucial for the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are often effective. The solubility of the base can also be a factor.
Low reaction temperatureBuchwald-Hartwig reactions often require elevated temperatures (typically 80-110 °C). Ensure the reaction is heated to the appropriate temperature.
Poor quality reagents/solventsUse anhydrous solvents and ensure starting materials are pure. Degas the solvent to remove oxygen, which can deactivate the catalyst.
Significant Side Product Formation (e.g., hydrodehalogenation) Catalyst deactivationThis can be caused by impurities or high temperatures. Optimize the reaction temperature and ensure high-purity reagents.
Incorrect ligand-to-metal ratioThe ratio of ligand to palladium can influence the stability and activity of the catalyst. An optimal ratio is typically between 1:1 and 2:1.
Incomplete Reaction Insufficient reaction timeMonitor the reaction progress by TLC or GC-MS. If starting material remains, extend the reaction time.
Catalyst deactivation over timeIf the reaction stalls, it may be due to catalyst decomposition. A fresh portion of catalyst could be added, though this is not always effective.
Reductive Amination
Issue Potential Cause(s) Troubleshooting Steps
Low Yield Inefficient reducing agentCommon reducing agents for this reaction include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN)[1]. Ensure the chosen reducing agent is suitable and active.
Unfavorable reaction pHThe formation of the intermediate imine or enamine is pH-dependent. The reaction is typically carried out under weakly acidic conditions.
Formation of Over-Alkylated Byproducts Use of a primary amine precursorIf starting with a primary amine that can react multiple times, consider using a large excess of the amine or controlling the stoichiometry carefully.
Starting Material Recovery Incomplete imine/enamine formationEnsure adequate reaction time for the initial condensation step before adding the reducing agent. The use of a dehydrating agent can sometimes be beneficial.

Experimental Protocols

Detailed Methodology: Buchwald-Hartwig Amination of 3-Bromoaniline with Piperidine

This protocol is a representative procedure and may require optimization for specific laboratory conditions and scales.

Materials:

  • 3-Bromoaniline

  • Piperidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (e.g., 2 mol%) and BINAP (e.g., 3 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene to the flask.

  • Add 3-bromoaniline (1.0 eq), piperidine (1.2 eq), and NaOtBu (1.4 eq).

  • Stir the reaction mixture at a specified temperature (e.g., 100 °C) under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-(piperidin-1-yl)aniline.

Data Presentation

The following tables summarize typical reaction parameters for the Buchwald-Hartwig synthesis of aryl amines. Note that optimal conditions for the synthesis of 3-(piperidin-1-yl)aniline may vary and require experimental optimization.

Table 1: Common Catalysts, Ligands, and Bases for Buchwald-Hartwig Amination

Palladium Precursor Phosphine Ligand Base Typical Solvent Typical Temperature (°C)
Pd(OAc)₂BINAPNaOtBuToluene80-110
Pd₂(dba)₃XantphosCs₂CO₃Dioxane80-110
Pd(OAc)₂RuPhosK₃PO₄Toluene80-110
Pd₂(dba)₃BrettPhosK₂CO₃Dioxane80-110

Visualizations

Experimental Workflow for Buchwald-Hartwig Synthesis

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Oven-dried Schlenk Flask add_catalyst Add Pd(OAc)₂ and BINAP start->add_catalyst inert_atm Evacuate and backfill with Ar/N₂ (3x) add_catalyst->inert_atm add_solvent Add anhydrous Toluene inert_atm->add_solvent add_reagents Add 3-Bromoaniline, Piperidine, and NaOtBu add_solvent->add_reagents heat Heat to 100 °C add_reagents->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete quench Quench with Water cool->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine and Dry (Na₂SO₄) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Column Chromatography concentrate->purify product Pure 3-(piperidin-1-yl)aniline purify->product

Caption: Workflow for the Buchwald-Hartwig synthesis of 3-(piperidin-1-yl)aniline.

Troubleshooting Logic for Low Yield in Buchwald-Hartwig Synthesis

Troubleshooting_Low_Yield cluster_catalyst Catalyst System Issues cluster_conditions Reaction Condition Issues cluster_solutions Potential Solutions start Low or No Product Yield check_catalyst Check Catalyst Quality/Activity start->check_catalyst check_ligand Evaluate Ligand Choice start->check_ligand check_base Verify Base Strength/Solubility start->check_base check_temp Increase Reaction Temperature start->check_temp check_time Extend Reaction Time start->check_time check_reagents Ensure Anhydrous/Pure Reagents & Solvents start->check_reagents solution_catalyst Use fresh catalyst/ligand, or pre-catalyst. check_catalyst->solution_catalyst solution_ligand Screen alternative ligands (e.g., Xantphos, RuPhos). check_ligand->solution_ligand solution_base Try a different base (e.g., Cs₂CO₃, K₃PO₄). check_base->solution_base solution_temp Optimize temperature (e.g., 80-120 °C). check_temp->solution_temp solution_time Monitor reaction for longer periods. check_time->solution_time solution_reagents Use freshly distilled/dried solvents and pure starting materials. check_reagents->solution_reagents

Caption: Troubleshooting guide for low yield in Buchwald-Hartwig synthesis.

References

Purification techniques for high-purity ((isononylimino)bis(methylene))bisphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Purification of High-Purity Bisphosphonates

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of high-purity bisphosphonates, with a focus on structures similar to ((isononylimino)bis(methylene))bisphosphonate.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of bisphosphonates like ((isononylimino)bis(methylene))bisphosphonate generally challenging?

A1: The purification of bisphosphonates is challenging due to their unique physicochemical properties. These molecules contain two phosphonate groups, making them highly polar and ionic.[1] This high polarity leads to poor retention on traditional reversed-phase chromatography columns and can cause issues like peak tailing in other chromatographic systems.[1][2] Furthermore, many bisphosphonates lack a strong chromophore, making UV detection difficult without derivatization or specialized methods.[3][4]

Q2: What are the primary chromatographic strategies for purifying bisphosphonates?

A2: The main strategies are:

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge and is well-suited for the ionic phosphonate groups.[5][6][7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed for highly polar compounds and can often be used without derivatizing the bisphosphonate, which simplifies sample preparation.[1]

  • Ion-Pair Reversed-Phase Chromatography (IP-RP-HPLC): This method adds an ion-pairing reagent to the mobile phase. The reagent forms a neutral complex with the ionic bisphosphonate, allowing it to be retained and separated on a standard C18 column.[2][3][8]

Q3: What are the most common impurities encountered during the synthesis of bisphosphonates?

A3: Common impurities often include unreacted starting materials and by-products from the synthesis. Specifically, inorganic phosphorus-containing species like phosphoric acid and phosphorous acid are frequently observed impurities that need to be removed to achieve high purity.[9]

Q4: How can I effectively remove inorganic impurities like phosphate and phosphite?

A4: Recrystallization is a common and effective method. Upon hydrolysis of the reaction mixture, the desired bisphosphonate product can often be precipitated by cooling or adjusting the pH, leaving inorganic impurities in the solution.[10] Washing the crude product with solvents like ethanol or methanol can also help remove these highly polar impurities.[10] For trace amounts, chromatographic techniques like Ion-Exchange Chromatography are highly effective.[9]

Q5: My bisphosphonate has poor UV absorbance. How can I detect it during HPLC analysis?

A5: Several detection strategies can be employed:

  • Mass Spectrometry (MS): Coupling the HPLC system to a mass spectrometer (LC-MS) is a highly sensitive and specific method that does not require a chromophore.

  • Evaporative Light-Scattering Detection (ELSD): ELSD is a universal detection method suitable for non-volatile analytes that lack a UV chromophore.[3]

  • In-line Complexation: A post-column reaction can be used to form a UV-absorbing complex. For example, adding copper(II) ions to the eluent can form a complex with the bisphosphonate that can be detected by a UV detector.[5]

  • Derivatization: Chemically modifying the bisphosphonate to add a fluorescent or UV-absorbing tag is another option, though it adds an extra step to the sample preparation.

Troubleshooting Guides

Chromatography Issues

Problem: My compound shows little to no retention on a standard C18 (Reversed-Phase) column.

  • Cause: Your bisphosphonate is highly polar and ionic, leading to minimal interaction with the non-polar stationary phase.[1][2]

  • Solution 1: Switch to an appropriate chromatography mode. The most effective solution is to use a different technique better suited for polar molecules, such as HILIC or Ion-Exchange Chromatography.[1][5]

  • Solution 2: Employ Ion-Pair Reversed-Phase Chromatography. Introduce an ion-pairing reagent (e.g., triethylamine acetate - TEAA, n-amylamine) into your mobile phase.[2][3] This reagent will form a neutral ion pair with your charged analyte, increasing its hydrophobicity and promoting retention on the C18 column.

Problem: I am observing significant peak tailing in my HILIC chromatogram.

  • Cause: Peak tailing in HILIC can be caused by strong, undesirable electrostatic interactions between the analyte and the stationary phase.

  • Solution 1: Optimize the mobile phase buffer. Increase the salt concentration in the mobile phase (e.g., ammonium formate or ammonium acetate) to help disrupt these secondary electrostatic interactions.

  • Solution 2: Add a competing agent. For nitrogen-containing bisphosphonates, adding a small amount of a competing base or a compound like sodium pyrophosphate to the mobile phase can improve peak shape by masking active sites on the stationary phase.[1]

Purification & Isolation Issues

Problem: My bisphosphonate product will not precipitate or crystallize from the reaction mixture.

  • Cause: The product may be too soluble in the current solvent system, or impurities may be inhibiting crystal formation.

  • Solution 1: Use an anti-solvent. After dissolving your crude product in a small amount of a solvent in which it is soluble (e.g., water), slowly add an "anti-solvent" in which it is insoluble (e.g., ethanol, methanol, or acetone) until the solution becomes turbid, then allow it to stand and crystallize.[11]

  • Solution 2: Adjust the pH. Bisphosphonates exist as different salt forms depending on the pH. Adjusting the pH of the aqueous solution can significantly alter the solubility and induce precipitation of a specific salt form.

  • Solution 3: Concentrate the solution. Carefully remove the solvent under reduced pressure to create a supersaturated solution, which can then be induced to crystallize by cooling or scratching the inside of the flask.

Problem: After purification, my final product still contains starting materials.

  • Cause: The starting materials have similar solubility or chromatographic properties to your final product.

  • Solution 1: Perform multiple purification steps. A single purification technique may not be sufficient. Combine different methods based on different principles. For example, perform an initial precipitation/recrystallization to remove bulk impurities, followed by a high-resolution chromatographic step like Ion-Exchange or HILIC to separate structurally similar compounds.

  • Solution 2: Optimize the chromatography gradient. If using HPLC, switch from an isocratic elution to a gradient elution. A shallower gradient around the elution time of your product and the impurity can significantly improve resolution.

Data Presentation: Chromatographic Conditions

The following table summarizes typical starting conditions for various chromatographic methods used in bisphosphonate analysis and purification. These should be optimized for ((isononylimino)bis(methylene))bisphosphonate.

ParameterIon-Pair RP-HPLC[2]HILIC[1]Ion-Exchange Chromatography (Anion)[5][6]
Stationary Phase C18Zwitterionic (ZIC-pHILIC) or AmideAnion Exchange (e.g., Waters IC-PAK)
Mobile Phase A Water with Ion-Pairing Reagent (e.g., 0.1 M TEAA)Water with Buffer (e.g., 20-40 mM Ammonium Formate)Aqueous Buffer (e.g., 2 mM Nitric Acid)
Mobile Phase B Acetonitrile with Ion-Pairing Reagent (e.g., 0.1 M TEAA)AcetonitrileHigher Salt Conc. Buffer (for gradient)
Detection MS, ELSD, or UV (with derivatization)MS, ELSDConductivity, or UV with post-column complexation (e.g., Cu²⁺)
Key Advantage Uses common C18 columnsNo derivatization neededExcellent for charged molecules

Experimental Protocols

Protocol 1: Purification by Ion-Exchange Chromatography (IEX)

This protocol is a general guideline for purifying bisphosphonates using an anion exchange column.

  • Column & System Preparation:

    • Select a suitable strong anion exchange (SAX) column.

    • Equilibrate the column with the starting mobile phase (e.g., 2 mM Nitric Acid) until a stable baseline is achieved.[6]

  • Sample Preparation:

    • Dissolve the crude ((isononylimino)bis(methylene))bisphosphonate in the starting mobile phase.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatographic Separation:

    • Inject the prepared sample onto the column.

    • Run a linear gradient from low salt concentration (e.g., 2 mM Nitric Acid) to a high salt concentration over 20-30 minutes to elute the bound compounds. The negatively charged phosphonate groups will bind to the column, and increasing the salt concentration will elute them based on the strength of the interaction.

  • Detection & Fraction Collection:

    • Monitor the column effluent using a conductivity detector or a UV detector with post-column complexation.[5][6]

    • Collect fractions corresponding to the main product peak.

  • Product Recovery:

    • Combine the pure fractions.

    • Remove the mobile phase salts and solvent, typically through lyophilization or another suitable method, to isolate the purified bisphosphonate.

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for purifying a bisphosphonate by removing soluble impurities.

  • Dissolution:

    • Place the crude bisphosphonate solid in a flask.

    • Add a minimal amount of a suitable solvent (e.g., deionized water) and heat gently with stirring until the solid is completely dissolved.

  • Precipitation with Anti-Solvent:

    • Cool the solution to room temperature.

    • Slowly add an anti-solvent (e.g., ethanol or methanol) dropwise while stirring.[11]

    • Continue adding the anti-solvent until the solution becomes persistently cloudy.

  • Crystallization:

    • Stop adding the anti-solvent and allow the flask to stand undisturbed, preferably at a cool temperature (e.g., 4°C), for several hours or overnight to allow crystals to form.

  • Isolation:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals on the filter with a small amount of the cold anti-solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove all traces of solvent.

Visualizations

G synthesis Synthesis of Crude Product crude_purification Crude Purification (Precipitation / Recrystallization) synthesis->crude_purification Remove bulk impurities chromatography Chromatographic Purification (IEX, HILIC, or IP-RP-HPLC) crude_purification->chromatography Separate structurally similar compounds analysis Purity Analysis (HPLC, NMR, MS) chromatography->analysis Verify purity & identity final_product High-Purity Bisphosphonate analysis->final_product

Caption: General workflow for the purification of high-purity bisphosphonates.

G start Problem: Poor or No Retention on C18 Column q1 Is using a C18 column mandatory? start->q1 sol1 Switch to HILIC or Ion-Exchange Chromatography q1->sol1 No sol2 Implement Ion-Pair Chromatography q1->sol2 Yes detail Add an ion-pairing reagent (e.g., TEAA) to the mobile phase. sol2->detail

Caption: Decision tree for troubleshooting poor retention in HPLC.

G cluster_0 Mobile Phase cluster_1 Stationary Phase (C18) bp Bisphosphonate Anion (BP²⁻) complex Neutral Complex [BP²⁻ • 2IP⁺]⁰ bp->complex ip Ion-Pair Cation (IP⁺) ip->complex c18_surface Hydrophobic Surface complex->c18_surface Hydrophobic Interaction (Retention)

Caption: Principle of Ion-Pair Reversed-Phase Chromatography.

References

Troubleshooting inconsistent results in bisphosphonate cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Bisphosphonate Cell-Based Assays. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during in vitro experiments with bisphosphonates, ensuring more consistent and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Assay Issues

Question 1: Why am I observing high variability in my cell viability/cytotoxicity assay results between wells and plates?

High variability can stem from several factors throughout the experimental workflow. Here are some common causes and solutions:

  • Inconsistent Cell Seeding: Uneven cell distribution across wells is a primary source of variability.

    • Solution: Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette with care, ensuring equal volumes are dispensed into each well. Visually inspect plates after seeding to confirm even cell distribution. To minimize the "edge effect," where wells on the perimeter of the plate evaporate more quickly, consider not using the outer wells for experimental samples and instead filling them with sterile media or PBS.[1]

  • Reagent and Drug Preparation: Inaccurate dilutions or improper storage of bisphosphonates and assay reagents can lead to inconsistent effects.

    • Solution: Prepare fresh dilutions of bisphosphonates for each experiment from a well-characterized stock solution. Ensure all reagents are within their expiration dates and stored under the recommended conditions. When preparing serial dilutions, ensure thorough mixing between each dilution step.

  • Incubation Conditions: Variations in temperature, CO2, and humidity within the incubator can affect cell health and drug efficacy.

    • Solution: Regularly calibrate and monitor incubator conditions. Avoid placing plates in areas with high traffic or temperature fluctuations. Ensure proper sealing of culture plates to prevent evaporation.[1]

  • Assay Timing: The timing of reagent addition and signal measurement is critical for reproducible results.

    • Solution: Adhere strictly to the incubation times specified in your protocol. Use a timer and process plates one at a time to ensure consistent treatment durations for all samples.[1]

Osteoclast-Specific Assays

Question 2: My osteoclast differentiation from precursor cells is inefficient or inconsistent. What could be the cause?

Successful osteoclastogenesis is crucial for studying the effects of bisphosphonates. Here are potential reasons for poor differentiation and how to address them:

  • Precursor Cell Quality: The health and passage number of precursor cells (e.g., bone marrow macrophages, RAW264.7 cells) are critical.

    • Solution: Use low-passage cells and ensure they are healthy and actively proliferating before inducing differentiation. Regularly test cell lines for mycoplasma contamination, as this can significantly impact cell behavior.[1]

  • Cytokine Concentration and Activity: The concentrations and bioactivity of M-CSF and RANKL are key drivers of osteoclast differentiation.

    • Solution: Optimize the concentrations of M-CSF and RANKL for your specific cell type. Purchase cytokines from a reputable source and store them correctly to maintain their activity. Consider testing different lots of cytokines for consistency.

  • Cell Seeding Density: Both too low and too high seeding densities can inhibit proper osteoclast formation.

    • Solution: Perform a titration experiment to determine the optimal seeding density for your precursor cells. This will ensure that the cells have enough space to proliferate initially but are close enough to fuse and form multinucleated osteoclasts.

Question 3: I am not observing the expected inhibitory effect of nitrogen-containing bisphosphonates on osteoclast activity.

If nitrogen-containing bisphosphonates (N-BPs) are not inhibiting osteoclast function as expected, consider the following:

  • Inadequate Drug Concentration or Incubation Time: The concentration of the N-BP may be too low, or the incubation time may be too short to see an effect.

    • Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific bisphosphonate and cell system. Remember that different N-BPs have vastly different potencies.[2][3]

  • Mechanism of Action: Ensure your assay is designed to detect the downstream effects of farnesyl pyrophosphate synthase (FPPS) inhibition.

    • Solution: Assays that measure osteoclast resorption activity (e.g., pit formation assays on bone or calcium phosphate substrates) or apoptosis (e.g., caspase activity assays) are appropriate for assessing N-BP effects.[4]

  • Presence of Serum: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of bisphosphonates.

    • Solution: If possible, reduce the serum concentration during the bisphosphonate treatment period. However, be mindful that prolonged serum starvation can also affect cell viability.[5]

Cell Viability and Apoptosis Assays

Question 4: My MTT or other metabolic-based cell viability assay results are not correlating with cell counts or visual observations of cell death.

Metabolic assays like MTT measure cellular metabolic activity, which may not always directly correlate with the number of viable cells, especially with compounds that affect mitochondrial function.

  • Bisphosphonate-Induced Changes in Metabolism: Bisphosphonates, particularly non-nitrogen-containing ones, can be metabolized into cytotoxic ATP analogs that interfere with mitochondrial function.[6] This can lead to a decrease in metabolic activity that precedes cell death, or in some cases, cells may remain viable but have reduced metabolic output.

    • Solution: Complement metabolic assays with a method that directly measures cell number (e.g., crystal violet staining) or membrane integrity (e.g., trypan blue exclusion, propidium iodide staining).[5][7] This will provide a more comprehensive picture of the cellular response.

  • Assay Interference: The bisphosphonate itself or its vehicle could interfere with the assay chemistry.

    • Solution: Run appropriate controls, including wells with the bisphosphonate but without cells, to check for any direct interaction with the assay reagents.

Question 5: I am having trouble detecting apoptosis in response to bisphosphonate treatment.

Detecting apoptosis requires sensitive and appropriately timed assays.

  • Timing of Apoptosis: Apoptosis is a dynamic process, and the window for detection can be narrow.

    • Solution: Perform a time-course experiment to identify the optimal time point for detecting apoptotic markers after bisphosphonate treatment. Key apoptotic events include caspase activation, which can be an early indicator.[4]

  • Assay Sensitivity: The chosen apoptosis assay may not be sensitive enough to detect the level of apoptosis induced.

    • Solution: Consider using a more sensitive method, such as a fluorometric caspase-3 activity assay or flow cytometry-based analysis of Annexin V staining.[5][8]

Quantitative Data Summary

Table 1: Relative Potency of Different Bisphosphonates
BisphosphonateTypeRelative Potency (vs. Etidronate = 1)
EtidronateNon-Nitrogen-containing1
ClodronateNon-Nitrogen-containing10
TiludronateNon-Nitrogen-containing10
PamidronateNitrogen-containing100
AlendronateNitrogen-containing1,000
IbandronateNitrogen-containing10,000
RisedronateNitrogen-containing10,000
ZoledronateNitrogen-containing>10,000

This table provides an approximate comparison of the in vitro potency of various bisphosphonates. Actual potency can vary depending on the specific cell type and assay conditions.[2]

Experimental Protocols

Protocol 1: Osteoclast Differentiation and Activity Assay (Pit Formation)
  • Cell Seeding: Seed osteoclast precursors (e.g., bone marrow macrophages) onto bone or dentin slices in a 96-well plate at an optimized density.

  • Differentiation: Culture the cells in the presence of M-CSF and RANKL to induce differentiation into mature osteoclasts. Replace the medium every 2-3 days.

  • Bisphosphonate Treatment: After 5-7 days, when mature, multinucleated osteoclasts are visible, treat the cells with various concentrations of bisphosphonates.

  • Resorption: Continue to culture the cells for an additional 48-72 hours to allow for bone resorption.

  • Cell Removal: Remove the cells from the bone slices by sonication or treatment with bleach.

  • Visualization and Quantification: Stain the slices with toluidine blue or use scanning electron microscopy to visualize the resorption pits. Quantify the resorbed area using image analysis software.

Protocol 2: Cell Viability Assessment using Crystal Violet Staining
  • Cell Seeding: Seed adherent cells in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with a range of bisphosphonate concentrations for the desired duration (e.g., 24, 48, or 72 hours).

  • Fixation: Gently wash the cells with PBS and then fix them with 4% paraformaldehyde for 15 minutes.

  • Staining: Wash the fixed cells with deionized water and stain with 0.5% crystal violet solution for 20 minutes.

  • Destaining: Thoroughly wash the plate with deionized water to remove excess stain and allow it to air dry.

  • Quantification: Solubilize the stain by adding a destaining solution (e.g., 30% acetic acid or methanol) and measure the absorbance at a wavelength of 570-590 nm.

Visualizations

Signaling Pathways

cluster_0 Nitrogen-Containing Bisphosphonates Mevalonate Mevalonate Pathway FPPS Farnesyl Pyrophosphate Synthase (FPPS) Mevalonate->FPPS FPP_GGPP FPP & GGPP FPPS->FPP_GGPP Apoptosis Apoptosis FPPS->Apoptosis Inhibition leads to Small_GTPases Small GTPases (Ras, Rho, Rac) FPP_GGPP->Small_GTPases Prenylation Cytoskeleton Cytoskeletal Organization & Vesicular Trafficking Small_GTPases->Cytoskeleton NBP N-BP NBP->FPPS Inhibition

Caption: Signaling pathway of nitrogen-containing bisphosphonates.

cluster_1 Non-Nitrogen-Containing Bisphosphonates Non_NBP Non-N-BP ATP_Analog Cytotoxic ATP Analogs Non_NBP->ATP_Analog Metabolized to Mitochondria Mitochondria ATP_Analog->Mitochondria Interferes with Apoptosis Apoptosis Mitochondria->Apoptosis Induces

Caption: Signaling pathway of non-nitrogen-containing bisphosphonates.

Experimental Workflow

cluster_2 General Troubleshooting Workflow Start Inconsistent Results Observed Check_Seeding Review Cell Seeding Protocol Start->Check_Seeding Check_Reagents Verify Reagent & Drug Prep Check_Seeding->Check_Reagents [ OK ] Optimize Optimize Assay Parameters (e.g., cell density, drug conc.) Check_Seeding->Optimize [ Issue Found ] Check_Incubation Confirm Incubator Conditions Check_Reagents->Check_Incubation [ OK ] Check_Reagents->Optimize [ Issue Found ] Check_Protocol Examine Assay Protocol Timing Check_Incubation->Check_Protocol [ OK ] Check_Incubation->Optimize [ Issue Found ] Check_Protocol->Optimize [ OK ] Check_Protocol->Optimize [ Issue Found ] Resolved Results Consistent Optimize->Resolved

References

Technical Support Center: Synthesis of ((Isononylimino)bis(methylene))bisphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of ((isononylimino)bis(methylene))bisphosphonate. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the Moedritzer-Irani synthesis of this N-alkyl-bisphosphonate.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the synthesis of ((isononylimino)bis(methylene))bisphosphonate.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Yield Incomplete reaction: Reaction time may be too short or the temperature too low. Steric hindrance: The bulky isononyl group can hinder the reaction.[1] Incorrect stoichiometry: Molar ratios of reactants (isononylamine, phosphorous acid, formaldehyde) are not optimal.Optimize reaction conditions: Increase the reaction time and/or temperature. Monitor the reaction progress using techniques like ³¹P NMR. Increase reaction time: Allow the reaction to proceed for a longer duration (e.g., 24 hours or more) to overcome steric hindrance. Adjust reactant ratios: Systematically vary the molar ratios of the reactants to find the optimal conditions for your specific setup. A slight excess of phosphorous acid and formaldehyde may be beneficial.
Formation of a Viscous or Insoluble Reaction Mixture Precipitation of intermediates or product: The product or reaction intermediates may have low solubility in the reaction medium. Polymerization of formaldehyde: At elevated temperatures, formaldehyde can polymerize, leading to a thick mixture.Solvent selection: While the Moedritzer-Irani reaction is often performed in aqueous acidic medium, the use of a co-solvent might be necessary to improve solubility, especially with the hydrophobic isononyl group.[2] Controlled addition of formaldehyde: Add the formaldehyde solution slowly and in a controlled manner to minimize polymerization. Maintain vigorous stirring throughout the reaction.
Presence of Significant Impurities in the Final Product Side reactions: Formation of N-methylated byproducts or other impurities.[3] Incomplete reaction: Unreacted starting materials remain. Decomposition: The product may decompose at excessively high temperatures.Purification: Recrystallization from a suitable solvent system (e.g., water/isopropanol) can be effective in removing impurities.[1] Ion-exchange chromatography can also be employed for purification. Temperature control: Maintain the reaction temperature within the optimal range to minimize decomposition and side reactions. Monitor for side products: Use analytical techniques like NMR and mass spectrometry to identify impurities and adjust reaction conditions accordingly.
Difficulty in Isolating the Product High water solubility of the product: The product may be difficult to precipitate from the aqueous reaction mixture.[2] Formation of an oily product: The hydrophobic isononyl chain can lead to the formation of an oil instead of a solid precipitate.Adjusting pH: Carefully adjust the pH of the reaction mixture to the isoelectric point of the product to induce precipitation. Solvent precipitation: After concentrating the reaction mixture, add a solvent in which the product is insoluble (e.g., acetone, ethanol) to force precipitation. Extraction: If the product is an oil, it may be possible to extract it into an organic solvent, followed by solvent removal.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Moedritzer-Irani reaction for the synthesis of ((isononylimino)bis(methylene))bisphosphonate?

A1: The Moedritzer-Irani reaction is a one-pot synthesis that proceeds through a mechanism analogous to the Mannich reaction.[4] The key steps involve the formation of a hydroxymethyl amine intermediate from the reaction of isononylamine and formaldehyde. This is followed by the nucleophilic attack of phosphorous acid on the hydroxymethyl amine, leading to the formation of a monophosphonated intermediate. A second reaction with formaldehyde and phosphorous acid then yields the final bisphosphonate product.

Q2: What are the key reaction parameters to control for optimizing the yield?

A2: The primary parameters to control are temperature, reaction time, and the molar ratio of the reactants. The bulky isononyl group can introduce steric hindrance, potentially requiring higher temperatures and longer reaction times to achieve a good yield.[1] The ratio of isononylamine to phosphorous acid and formaldehyde is also critical and should be optimized experimentally.

Q3: How can I monitor the progress of the reaction?

A3: ³¹P NMR spectroscopy is an excellent technique for monitoring the reaction progress. The disappearance of the phosphorous acid signal and the appearance of new signals corresponding to the monophosphonated intermediate and the final bisphosphonate product can be tracked over time.

Q4: What are some common side reactions to be aware of?

A4: A common side reaction is the N-methylation of the amine, where the amine is methylated instead of being phosphonomethylated.[3] This can occur under certain reaction conditions. Polymerization of formaldehyde can also be an issue, leading to a viscous reaction mixture.

Q5: What are the recommended purification methods for ((isononylimino)bis(methylene))bisphosphonate?

A5: Due to the presence of the long alkyl chain, the product may have different solubility properties compared to smaller aminobisphosphonates. Recrystallization from a suitable solvent or solvent mixture is a common purification technique.[1] Ion-exchange chromatography can also be a very effective method for purifying the final product and removing ionic impurities.

Data Presentation

The following table summarizes the effect of key reaction parameters on the yield of N-alkyl-aminobis(methylenephosphonic acids), providing a baseline for optimization studies. Note that specific yields for ((isononylimino)bis(methylene))bisphosphonate may vary and require experimental optimization.

AmineMolar Ratio (Amine:H₃PO₃:CH₂O)Temperature (°C)Time (h)Yield (%)Reference
Polyether amine1 : 2 : 2.210024Excellent[1]
Primary fatty amines (C₈ to C₁₂)1 : 2 : 2Microwave-Good[2]
Diaminoalkanes1 : 4 : 4Microwave-62[1]

Experimental Protocols

Synthesis of ((Isononylimino)bis(methylene))bisphosphonate via the Moedritzer-Irani Reaction

This protocol is adapted from a general procedure for the synthesis of aminobis(phosphonic acids).[1]

Materials:

  • Isononylamine

  • Phosphorous acid (H₃PO₃)

  • Formaldehyde solution (37% in water)

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • In a three-necked flask equipped with a stirrer, thermometer, and condenser, add phosphorous acid and hydrochloric acid.

  • Heat the mixture with stirring to approximately 100°C.

  • Slowly add the isononylamine to the reaction mixture while maintaining the temperature.

  • After the addition of isononylamine is complete, slowly add the formaldehyde solution to the flask.

  • Maintain the reaction mixture at 100°C for 24 hours with continuous stirring.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove excess water and HCl.

  • The crude product can then be purified by recrystallization from a suitable solvent (e.g., water/isopropanol) or by ion-exchange chromatography.

Visualizations

Reaction Workflow

G Experimental Workflow for ((Isononylimino)bis(methylene))bisphosphonate Synthesis cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Workup and Purification A 1. Add Phosphorous Acid and HCl to Flask B 2. Heat to 100°C A->B C 3. Slowly Add Isononylamine B->C D 4. Slowly Add Formaldehyde C->D E 5. Maintain at 100°C for 24h D->E F 6. Cool to Room Temperature E->F G 7. Concentrate Under Reduced Pressure F->G H 8. Purify by Recrystallization or Chromatography G->H

Caption: Workflow for the synthesis of ((isononylimino)bis(methylene))bisphosphonate.

Moedritzer-Irani Reaction Mechanism

G Moedritzer-Irani Reaction Mechanism Isononylamine Isononylamine (R-NH2) Intermediate1 Hydroxymethyl Amine (R-NH-CH2OH) Isononylamine->Intermediate1 + Formaldehyde1 Formaldehyde (CH2O) Formaldehyde1->Intermediate1 Intermediate2 Monophosphonated Intermediate (R-N(H)-CH2-PO(OH)2) Intermediate1->Intermediate2 + PhosphorousAcid1 Phosphorous Acid (H3PO3) PhosphorousAcid1->Intermediate2 Intermediate3 Hydroxymethyl Monophosphonate (R-N(CH2OH)-CH2-PO(OH)2) Intermediate2->Intermediate3 + Formaldehyde2 Formaldehyde (CH2O) Formaldehyde2->Intermediate3 Product ((Isononylimino)bis(methylene))bisphosphonate (R-N(CH2-PO(OH)2)2) Intermediate3->Product + PhosphorousAcid2 Phosphorous Acid (H3PO3) PhosphorousAcid2->Product

Caption: Simplified mechanism of the Moedritzer-Irani reaction.

References

Avoiding degradation of Einecs 300-992-8 during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and formulation professionals in avoiding the degradation of Einecs 300-992-8, chemically known as Tridecyl Trimellitate, during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is the European Community number for Tridecyl Trimellitate (CAS No. 94109-09-8). It is a viscous, synthetic ester primarily used in the cosmetics and personal care industry. Its main functions are as a skin-softening emollient, a film-forming agent to lock in moisture, and a texture enhancer.[1][2] It also serves as an excellent pigment dispersant in color cosmetics.[2] In industrial applications, it can be used as a plasticizer.

Q2: What are the main degradation pathways for Tridecyl Trimellitate?

The primary degradation pathway for Tridecyl Trimellitate is hydrolysis of its ester bonds. This process is catalyzed by the presence of acids or bases and results in the formation of trimellitic acid and tridecyl alcohol.[3] While generally stable, it can also degrade under high thermal stress or through oxidation.

Q3: What are the recommended storage conditions for Tridecyl Trimellitate?

To ensure its stability, Tridecyl Trimellitate should be stored in tightly closed containers in a cool, dry, and well-ventilated place.[4] It should be protected from extremes of temperature, direct sunlight, and incompatible materials such as strong oxidizing agents.

Q4: Is Tridecyl Trimellitate sensitive to light?

Tridecyl Trimellitate is considered to be highly stable to light. A clinical study on a lipstick formulation containing 22.3% Tridecyl Trimellitate found that it did not induce a phototoxic response.[3] However, for long-term storage or use in formulations sensitive to light, photostability testing is recommended as a precautionary measure.

Troubleshooting Guide

Issue Observed Potential Cause Recommended Solution
Change in viscosity or texture of the formulation over time.Hydrolysis: The ester bonds are breaking down due to the presence of water and acidic or basic components.- Ensure all components in the formulation are anhydrous where possible.- Adjust the pH of the formulation to be as close to neutral (pH 7) as possible.- Store the final product in airtight containers to prevent moisture absorption.
Development of an off-odor.Oxidative Degradation: Reaction with oxygen, potentially accelerated by heat or light.- Add an appropriate antioxidant to the formulation.- Store the substance and the final formulation under an inert atmosphere (e.g., nitrogen).- Use opaque packaging to protect from light.
Phase separation in an emulsion.Incompatibility or Degradation: The emulsifying properties may be compromised due to hydrolysis, leading to instability.- Verify the compatibility of Tridecyl Trimellitate with all other ingredients in the formulation.- Perform stability testing at various temperatures to identify the potential for phase separation.- Re-evaluate the emulsifier system in the formulation.
Color change in the final product.Thermal Degradation or Contamination: High temperatures during processing or interaction with contaminants can lead to discoloration.- Avoid excessive heat during formulation; use the lowest effective temperature for processing.- Ensure all equipment is thoroughly cleaned to prevent contamination.- Check for interactions with other formulation components, especially those that are prone to color changes.

Quantitative Data on Degradation

The stability of Tridecyl Trimellitate is significantly influenced by pH when in the presence of water. Below is a summary of its hydrolysis rate.

pH Half-life (t½) Degradation Rate
717.5 daysModerate
911.9 daysFaster

This data is based on analogue data for similar esters and indicates that Tridecyl Trimellitate is more susceptible to hydrolysis under basic conditions.

Experimental Protocols

General Protocol for Assessing Hydrolytic Stability

This protocol provides a general method for evaluating the stability of a formulation containing Tridecyl Trimellitate against hydrolysis.

  • Sample Preparation: Prepare several samples of the final formulation containing Tridecyl Trimellitate.

  • pH Adjustment (Optional): If investigating pH effects, adjust the pH of different samples to desired levels (e.g., pH 5, 7, 9) using appropriate buffers.

  • Storage Conditions: Store the samples in controlled environmental chambers at various temperatures (e.g., room temperature, 40°C, 50°C) and humidity levels.

  • Time Points: Designate several time points for analysis (e.g., 1 week, 2 weeks, 4 weeks, 8 weeks).

  • Analysis: At each time point, analyze the samples for:

    • Physical changes: Viscosity, color, odor, and phase separation.

    • Chemical changes: Use techniques like High-Performance Liquid Chromatography (HPLC) to quantify the remaining concentration of Tridecyl Trimellitate and identify the presence of degradation products (trimellitic acid and tridecyl alcohol).

  • Data Evaluation: Compare the results over time and across different storage conditions to determine the rate of degradation and the overall stability of the formulation.

Protocol for Photostability Testing

Based on ICH Q1B guidelines, this protocol can be adapted for cosmetic formulations.[5]

  • Sample Exposure: Expose the formulation to a light source that provides both visible and UV light. The recommended exposure is an overall illumination of not less than 1.2 million lux-hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m².[5]

  • Control Sample: A control sample should be protected from light to provide a basis for comparison.

  • Analysis: After exposure, compare the exposed sample to the control for any changes in physical and chemical properties as described in the hydrolytic stability protocol.

Visualizations

Degradation Pathways and Influencing Factors for Tridecyl Trimellitate cluster_factors Influencing Factors TT Tridecyl Trimellitate (this compound) Hydrolysis Hydrolysis TT->Hydrolysis Primary Pathway Thermal Thermal Degradation TT->Thermal Oxidation Oxidative Degradation TT->Oxidation Photo Photodegradation TT->Photo DP1 Trimellitic Acid + Tridecyl Alcohol Hydrolysis->DP1 DP2 Carbon Oxides & Other Volatiles Thermal->DP2 DP3 Oxidized Products Oxidation->DP3 Water Presence of Water Water->Hydrolysis pH Acidic or Basic pH pH->Hydrolysis Heat High Temperature Heat->Thermal Heat->Oxidation Oxygen Presence of Oxygen Oxygen->Oxidation Light UV/Visible Light Light->Photo

Caption: Degradation pathways for Tridecyl Trimellitate.

Experimental Workflow for Stability Assessment start Start: Formulation with Tridecyl Trimellitate prep Prepare Samples (Multiple Batches) start->prep storage Divide into Storage Conditions (Temp, Humidity, Light) prep->storage analysis Analyze at Time Points (0, 1, 2, 4, 8 weeks) storage->analysis physical Physical Testing (Viscosity, Color, Odor) analysis->physical chemical Chemical Testing (e.g., HPLC for concentration) analysis->chemical data Compile and Analyze Data physical->data chemical->data decision Assess Stability & Determine Shelf-life data->decision

References

Technical Support Center: HPLC Analysis of Dipotassium Dihydrogen ((isononylimino)bis(methylene))bisphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following method development and troubleshooting guidance is based on established analytical principles for bisphosphonates of similar chemical structure. As specific literature for Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate is not widely available, the provided protocols and advice should be considered a starting point for method development and may require further optimization.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in the HPLC analysis of Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate?

A1: Due to their high polarity and ionic nature, bisphosphonates like Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate exhibit poor retention on traditional reversed-phase columns (e.g., C18, C8).[1][2] Additionally, many bisphosphonates lack a strong UV chromophore, making detection challenging without derivatization or specialized detectors.[3]

Q2: What detection methods are suitable for this compound?

A2: Several detection methods can be employed:

  • UV Detection: While the compound itself may have a weak chromophore, UV detection at low wavelengths (e.g., 200-220 nm) can sometimes be used.[4][5]

  • Fluorescence Detection (FLD): This requires a derivatization step to introduce a fluorescent tag to the molecule. Post-column derivatization with reagents like o-phthalaldehyde (OPA) is a common approach.[3][6]

  • Mass Spectrometry (MS): HPLC-MS is a highly sensitive and specific method that does not require derivatization.[7]

  • Evaporative Light Scattering Detection (ELSD): This is another option for non-chromophoric compounds, though it may offer lower sensitivity than MS.[8]

Q3: What type of HPLC column is recommended?

A3: To address the poor retention, the following column chemistries and chromatographic modes are recommended:

  • Ion-Pair Reversed-Phase Chromatography: An ion-pairing agent is added to the mobile phase to form a neutral complex with the analyte, which is then retained on a reversed-phase column.[1][3][8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed to retain highly polar compounds.

  • Ion-Exchange Chromatography (IEC): This technique separates molecules based on their charge and can be effective for ionic compounds like bisphosphonates.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No Peak or Very Small Peak - Sample concentration is too low. - Improper sample preparation leading to analyte loss. - Incorrect detector settings. - Mobile phase is too strong, causing elution at the void volume.- Concentrate the sample or inject a larger volume. - Review and optimize the sample preparation procedure.[9] - Ensure the detector is set to an appropriate wavelength or detection mode. - Decrease the organic solvent percentage in the mobile phase or adjust the ion-pairing agent concentration.
Peak Tailing - Secondary interactions with free silanol groups on the column packing. - Insufficient buffering of the mobile phase. - Column overload.- Use a high-purity, end-capped column. - Add a competing base (e.g., triethylamine) to the mobile phase. - Adjust the mobile phase pH to ensure consistent ionization of the analyte.[10] - Increase the buffer concentration.[10] - Reduce the sample concentration.
Poor Peak Resolution - Inadequate separation between the analyte and interfering peaks. - Broad peaks.- Optimize the mobile phase composition (e.g., organic solvent ratio, pH, ion-pair concentration). - Try a different column chemistry (e.g., HILIC instead of ion-pair RP). - Reduce the flow rate. - Ensure the column is not degraded.[9]
Shifting Retention Times - Inconsistent mobile phase preparation. - Column degradation. - Fluctuations in column temperature. - Inconsistent flow rate due to pump issues.- Prepare fresh mobile phase and ensure accurate composition. - Use a guard column to protect the analytical column. - Use a column oven to maintain a stable temperature.[11] - Check the pump for leaks and ensure proper functioning.[9]
High Backpressure - Blockage in the system (e.g., guard column, column frit, tubing). - Buffer precipitation in the mobile phase.- Systematically remove components from the flow path to identify the source of the blockage.[12] - Flush the column with a strong solvent. - Ensure the mobile phase components are fully dissolved and miscible.

Experimental Protocols

Example HPLC Method using Ion-Pair Reversed-Phase Chromatography with UV Detection

This is a generalized starting method and will likely require optimization.

ParameterRecommended Condition
HPLC System Quaternary HPLC with UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Phosphate buffer with 5 mM Tetrabutylammonium hydroxide (TBAH) as an ion-pairing agent, pH adjusted to 7.0
Mobile Phase B Acetonitrile
Gradient 95% A to 70% A over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection UV at 215 nm
Standard Preparation Dissolve Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate in water or mobile phase A to a concentration of 1 mg/mL. Prepare working standards by serial dilution.
Sample Preparation For formulated products, grind tablets to a fine powder.[5][13] Weigh a portion equivalent to a target concentration and dissolve in a known volume of diluent (e.g., water or mobile phase A). Sonicate to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Dilute_Standard Serial Dilutions Dissolve_Standard->Dilute_Standard Inject Inject into HPLC Dilute_Standard->Inject Calibrate Create Calibration Curve Dilute_Standard->Calibrate Sample Weigh Sample Dissolve_Sample Dissolve & Sonicate Sample->Dissolve_Sample Filter_Sample Filter (0.45 µm) Dissolve_Sample->Filter_Sample Filter_Sample->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Quantify Quantify Analyte Integrate->Quantify Calibrate->Quantify

Caption: General experimental workflow for HPLC analysis.

troubleshooting_logic Start Chromatographic Problem Identified Check_System Check System Suitability (Pressure, Baseline Noise) Start->Check_System System_OK System OK? Check_System->System_OK Peak_Problem Examine Peak Shape (Tailing, Broadening, Splitting) System_OK->Peak_Problem Yes Fix_System Troubleshoot Pump, Detector, Leaks System_OK->Fix_System No Retention_Problem Check Retention Time Stability Peak_Problem->Retention_Problem Optimize_Method Adjust Mobile Phase / Column Retention_Problem->Optimize_Method Check_Prep Review Sample/Standard Preparation Retention_Problem->Check_Prep

Caption: A logical approach to troubleshooting HPLC issues.

References

Technical Support Center: Spectroscopic Analysis of Spectrazepam (CAS 93966-41-7)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the spectroscopic analysis of Spectrazepam (CAS 93966-41-7). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common interference issues encountered during experimental analysis.

General Troubleshooting

Q1: I'm seeing unexpected peaks in my spectrum. How do I begin to troubleshoot the issue?

A1: The first step is to systematically determine the source of the interference. This can be broadly categorized as instrumental, sample-related, or method-related. A general workflow for troubleshooting is outlined below.

G A Unexpected Peak Observed B Analyze Blank Sample A->B C Is Peak Present in Blank? B->C D Instrument or Solvent Contamination C->D Yes E Sample-Related Issue C->E No F Clean Instrument Components D->F G Use High-Purity Solvents D->G H Review Sample Preparation E->H I Check for Degradation Products E->I J Evaluate Matrix Effects E->J

Caption: Initial troubleshooting workflow for unexpected spectral peaks.

UV-Vis Spectroscopy

FAQs
  • Q: My UV-Vis baseline is drifting. What could be the cause?

    • A: Baseline drift in UV-Vis spectroscopy can be caused by several factors.[1] A common reason is the instrument not being properly warmed up, leading to temperature fluctuations in the lamp and detector.[1] It can also be caused by a deteriorating lamp or contamination in the cuvette or sample holder.

  • Q: I'm observing poor reproducibility in my absorbance measurements. Why is this happening?

    • A: Poor reproducibility can stem from inconsistent sample preparation, such as variations in concentration or incomplete dissolution of Spectrazepam.[1] It can also be due to instrumental factors like lamp instability or detector noise. Ensure your experimental protocol is followed precisely for each measurement.

Troubleshooting Guide: Resolving Solvent Interference

Issue: The absorbance spectrum of Spectrazepam is being obscured by the solvent cutoff.

Solution:

  • Identify the UV cutoff of your solvent. The UV cutoff is the wavelength at which the solvent itself absorbs most of the light.

  • Consult a solvent properties table. Compare the UV cutoff of your current solvent with other compatible solvents.

  • Select a solvent with a lower UV cutoff. This will provide a clearer analytical window for measuring the absorbance of Spectrazepam.

SolventUV Cutoff (nm)
Acetonitrile190
Water191
Hexane199
Methanol205
Ethanol205
Dichloromethane233
Chloroform245
Toluene284
Acetone330

Experimental Protocol: Changing Solvents

  • Ensure the new solvent is compatible with Spectrazepam and will not cause degradation or precipitation.

  • Prepare a new blank solution using the selected solvent.

  • Re-dissolve a known concentration of Spectrazepam in the new solvent.

  • Run a new baseline correction with the new blank.

  • Measure the absorbance spectrum of the Spectrazepam solution.

High-Performance Liquid Chromatography (HPLC-UV)

FAQs
  • Q: I'm seeing ghost peaks in my HPLC chromatogram. What are they?

    • A: Ghost peaks are unexpected peaks that can appear in a chromatogram. They are often caused by impurities in the mobile phase, sample carryover from a previous injection, or degradation of the sample or mobile phase components.

  • Q: My peak shape is poor (e.g., fronting or tailing). How can I improve it?

    • A: Poor peak shape can be caused by a variety of factors, including column degradation, a mismatch between the sample solvent and the mobile phase, or interactions between the analyte and the stationary phase. Consider adjusting the mobile phase composition, pH, or trying a different column chemistry.

Troubleshooting Guide: Co-eluting Peaks

Issue: An impurity peak is co-eluting with the main Spectrazepam peak, leading to inaccurate quantification.

Solution:

The goal is to improve the chromatographic resolution to separate the two peaks. This can be achieved by modifying the HPLC method parameters.

G A Co-eluting Peaks Observed B Modify Mobile Phase A->B C Adjust Gradient Profile A->C D Change Column Chemistry A->D E Optimize Flow Rate A->E F Resolution Improved? B->F C->F D->F E->F G Method Optimized F->G Yes H Further Optimization Needed F->H No

Caption: Logical workflow for resolving co-eluting HPLC peaks.

Experimental Protocol: Method Modification for Improved Resolution

  • Adjust Mobile Phase Composition:

    • Slightly decrease the percentage of the strong solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase retention times and may improve separation.

    • Alternatively, try a different organic modifier (e.g., switch from acetonitrile to methanol, or vice-versa) as this can alter the selectivity of the separation.

  • Modify the Gradient Profile (for gradient methods):

    • Decrease the slope of the gradient around the elution time of Spectrazepam. A shallower gradient provides more time for the components to separate on the column.

  • Change the Column:

    • If mobile phase modifications are insufficient, consider a column with a different stationary phase (e.g., C8 instead of C18) or a column with a smaller particle size for higher efficiency.

Liquid Chromatography-Mass Spectrometry (LC-MS)

FAQs
  • Q: I'm detecting adducts of my compound of interest. Is this normal?

    • A: Yes, the formation of adducts (e.g., with sodium [M+Na]+ or potassium [M+K]+) is common in electrospray ionization (ESI) mass spectrometry. These are often observed alongside the protonated molecule [M+H]+. The presence of multiple adducts can sometimes complicate spectral interpretation.

  • Q: My signal intensity is low. How can I improve it?

    • A: Low signal intensity in LC-MS can be due to a number of factors, including poor ionization efficiency, matrix effects, or issues with the instrument settings. Optimizing the ESI source parameters (e.g., capillary voltage, gas flow rates) and ensuring the mobile phase is compatible with good ionization are crucial first steps.

Troubleshooting Guide: Resolving Matrix Effects

Issue: The signal for Spectrazepam is suppressed or enhanced due to components in the sample matrix, leading to inaccurate quantification.

Solution:

Matrix effects occur when other molecules in the sample interfere with the ionization of the analyte.[2] Several strategies can be employed to mitigate these effects.

Mitigation StrategyPrinciple
Sample Dilution Reduces the concentration of interfering matrix components.[3]
Improved Sample Cleanup Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances before analysis.
Use of an Internal Standard An isotopically labeled version of the analyte is ideal, as it will be affected by the matrix in the same way as the analyte, allowing for accurate correction.
Matrix-Matched Calibration Prepare calibration standards in a blank matrix that is similar to the sample matrix to compensate for the effect.

Experimental Protocol: Solid-Phase Extraction (SPE) for Sample Cleanup

  • Select an appropriate SPE cartridge: The choice of sorbent will depend on the properties of Spectrazepam and the interfering matrix components.

  • Condition the cartridge: Wash the cartridge with a solvent to activate the sorbent.

  • Load the sample: Pass the sample through the cartridge. Spectrazepam should be retained on the sorbent while some matrix components pass through.

  • Wash the cartridge: Use a weak solvent to wash away any remaining weakly bound impurities.

  • Elute the analyte: Use a strong solvent to elute the purified Spectrazepam from the cartridge.

  • Analyze the eluate by LC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

FAQs
  • Q: My NMR peaks are broad. What is the cause?

    • A: Peak broadening in NMR can be caused by several factors, including the presence of paramagnetic impurities, sample aggregation, or a poorly shimmed magnet.[1] Ensure your sample is free of paramagnetic metals and that the instrument is properly shimmed before analysis.

  • Q: I'm seeing an unexpected peak at ~7.26 ppm in my ¹H NMR spectrum. What is it?

    • A: A peak at approximately 7.26 ppm in a proton NMR spectrum is very often due to residual chloroform-d (CDCl₃), a common NMR solvent. Similarly, other residual solvent peaks may be present depending on the solvent used.

Troubleshooting Guide: Identifying and Removing Water Impurities

Issue: A broad peak from water (H₂O) is obscuring signals in the ¹H NMR spectrum.

Solution:

Water is a common impurity in NMR samples and can be problematic. The chemical shift of the water peak is also temperature-dependent.

G A Water Peak Obscuring Spectrum B Use Dry NMR Solvent A->B C Lyophilize Sample A->C D Use a Solvent Suppression Technique A->D E Is the Water Signal Reduced? B->E C->E D->E F Problem Resolved E->F Yes G Further Action Needed E->G No

Caption: Decision tree for managing water interference in NMR.

Experimental Protocol: Sample Preparation to Minimize Water Content

  • Use Dry Solvents: Purchase high-purity, anhydrous NMR solvents and store them under an inert atmosphere (e.g., nitrogen or argon) to prevent water absorption.

  • Lyophilization: If Spectrazepam is stable, lyophilize (freeze-dry) the sample to remove any residual water before dissolving it in the NMR solvent.

  • Solvent Suppression: If water cannot be completely removed, use a solvent suppression pulse sequence on the NMR spectrometer (e.g., presaturation or Watergate) to minimize the water signal during data acquisition. Your instrument's software will have standard protocols for these experiments.

References

Technical Support Center: Scaling Up the Synthesis of ((Isononylimino)bis(methylene))bisphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of ((isononylimino)bis(methylene))bisphosphonate, particularly when scaling up for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing N-alkyl bisphosphonates like ((isononylimino)bis(methylene))bisphosphonate?

A1: The most prevalent and direct method is a variation of the Mannich reaction, often referred to as the Moedritzer-Irani reaction. This one-pot synthesis involves the reaction of isononylamine, formaldehyde (or its solid form, paraformaldehyde), and diethyl phosphite.[1][2][3] An alternative, closely related method involves the three-component reaction of an amine, triethyl orthoformate, and diethyl phosphite.[4][5]

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Key parameters to monitor and control include:

  • Temperature: The reaction is often exothermic, and controlling the temperature is crucial to prevent side reactions and ensure consistent product quality.

  • Stoichiometry: The molar ratios of the reactants (amine, formaldehyde, and phosphite) significantly impact the yield and purity of the final product.[5]

  • Rate of Addition: Slow and controlled addition of reagents, particularly formaldehyde, is often recommended to manage the reaction exotherm.

  • Solvent: While the reaction can sometimes be performed neat, the choice of solvent can influence reaction kinetics and facilitate temperature control.

  • pH: In aqueous conditions, maintaining an acidic pH is often necessary for the reaction to proceed efficiently.[1]

Q3: What are the expected yields for this type of reaction?

A3: Yields can vary depending on the specific conditions and scale of the reaction. For analogous N-alkyl bisphosphonate syntheses, moderate to good yields are generally reported, typically ranging from 40% to 80% after purification.[4]

Q4: How is the final product, ((isononylimino)bis(methylene))bisphosphonic acid, typically isolated and purified?

A4: The initial product of the synthesis is the tetraethyl ester of the bisphosphonate. This ester is then hydrolyzed to the final bisphosphonic acid.[6] Purification of the final acid is often achieved by precipitation from the reaction mixture by adjusting the pH or by crystallization from a suitable solvent system. The high polarity of the final product can make purification challenging.

Q5: What analytical techniques are recommended for characterizing the final product?

A5: A combination of spectroscopic methods is essential for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and particularly 31P NMR are crucial for confirming the structure and purity.[7]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[7]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Elemental Analysis: To determine the elemental composition.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive reagents. - Incorrect reaction temperature. - Improper stoichiometry.- Verify the quality and purity of starting materials (isononylamine, paraformaldehyde, diethyl phosphite). - Optimize the reaction temperature. Consider starting at a lower temperature and gradually increasing it. - Carefully control the molar ratios of the reactants. An excess of one reagent may be necessary.
Formation of a Thick, Intractable Reaction Mixture - High concentration of reactants. - Polymerization of formaldehyde. - Precipitation of intermediates or product.- Consider using a suitable solvent to maintain a stirrable reaction mixture. - Ensure a controlled addition of formaldehyde to prevent rapid polymerization. - Perform the reaction at a more dilute concentration.
Presence of Multiple Side Products in the Crude Mixture - Overheating of the reaction. - Incorrect stoichiometry leading to side reactions. - Reaction of diethyl phosphite with formaldehyde.- Implement efficient temperature control throughout the reaction. - Optimize the molar ratios of the reactants to favor the desired product formation. - Consider the order of addition of the reagents.
Difficulty in Hydrolyzing the Tetraethyl Ester - Incomplete reaction with the hydrolyzing agent (e.g., HCl). - Steric hindrance from the isononyl group.- Use a more concentrated acid or a stronger hydrolyzing agent. - Increase the reaction time and/or temperature for the hydrolysis step. - Ensure efficient mixing during hydrolysis.
Challenges in Purifying the Final Bisphosphonic Acid - High polarity of the product. - Presence of inorganic salts from the workup. - Co-precipitation of impurities.- Optimize the pH for precipitation to selectively isolate the product. - Utilize recrystallization from a suitable solvent or solvent mixture. - Consider ion-exchange chromatography for purification if other methods fail.

Experimental Protocols

Synthesis of Tetraethyl ((Isononylimino)bis(methylene))bisphosphonate

This protocol is a general guideline based on similar N-alkyl bisphosphonate syntheses and should be optimized for specific laboratory conditions and scale.

Materials:

  • Isononylamine

  • Paraformaldehyde

  • Diethyl phosphite

  • Suitable solvent (e.g., toluene or ethanol, optional)

  • Hydrochloric acid (for workup)

Procedure:

  • In a well-ventilated fume hood, to a stirred solution of isononylamine in the chosen solvent (if used), slowly add paraformaldehyde in portions at room temperature.

  • After the addition is complete, stir the mixture for 30 minutes.

  • Slowly add diethyl phosphite to the reaction mixture. An exotherm may be observed; maintain the temperature below a predetermined limit (e.g., 50-60 °C) using a cooling bath if necessary.

  • After the addition of diethyl phosphite, heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and maintain for several hours until the reaction is complete (monitor by TLC or 31P NMR).

  • Cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or used directly in the next step.

Hydrolysis to ((Isononylimino)bis(methylene))bisphosphonic Acid

Materials:

  • Crude tetraethyl ((isononylimino)bis(methylene))bisphosphonate

  • Concentrated hydrochloric acid

Procedure:

  • Add concentrated hydrochloric acid to the crude tetraethyl ester.

  • Heat the mixture to reflux and maintain for several hours until the hydrolysis is complete (monitor by 31P NMR, observing the shift of the phosphonate ester signal to the phosphonic acid signal).

  • Cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If not, the volume can be reduced under reduced pressure to induce precipitation.

  • Collect the solid product by filtration, wash with a small amount of cold water or an appropriate organic solvent, and dry under vacuum.

Quantitative Data Summary

The following table provides expected ranges for key parameters based on literature for similar N-alkyl bisphosphonate syntheses. These should be used as a starting point for optimization.

ParameterLaboratory Scale (e.g., 1-10 g)Scale-Up (e.g., 100 g - 1 kg)
Reactant Molar Ratio (Amine:Formaldehyde:Phosphite) 1 : 2.2 : 2.21 : 2.1 : 2.1
Reaction Temperature (°C) 80 - 11090 - 100
Reaction Time (hours) 4 - 86 - 12
Yield of Tetraethyl Ester (%) 60 - 8555 - 75
Yield of Bisphosphonic Acid (after hydrolysis, %) 85 - 9580 - 90
Purity (by 31P NMR, %) > 95> 95

Visualizations

experimental_workflow cluster_synthesis Synthesis of Tetraethyl Ester cluster_hydrolysis Hydrolysis cluster_purification Purification and Analysis start Isononylamine + Paraformaldehyde add_phosphite Add Diethyl Phosphite start->add_phosphite Stir reaction Heat and React add_phosphite->reaction hydrolyze Add Conc. HCl and Reflux reaction->hydrolyze Crude Product precipitate Cool and Precipitate hydrolyze->precipitate filter_wash Filter and Wash precipitate->filter_wash dry Dry Under Vacuum filter_wash->dry analyze Characterize (NMR, MS) dry->analyze

Caption: Experimental workflow for the synthesis of ((isononylimino)bis(methylene))bisphosphonate.

signaling_pathway cluster_mevalonate Mevalonate Pathway cluster_protein_prenylation Protein Prenylation HMG_CoA_reductase HMG-CoA Reductase Mevalonate Mevalonate HMG_CoA_reductase->Mevalonate FPP_synthase Farnesyl Pyrophosphate Synthase (FPPS) Mevalonate->FPP_synthase FPP Farnesyl Pyrophosphate (FPP) FPP_synthase->FPP GGPP_synthase Geranylgeranyl Pyrophosphate Synthase (GGPPS) FPP->GGPP_synthase Small_GTPases Small GTPases (Ras, Rho, Rab) FPP->Small_GTPases GGPP Geranylgeranyl Pyrophosphate (GGPP) GGPP_synthase->GGPP GGPP->Small_GTPases Prenylated_proteins Prenylated Proteins Small_GTPases->Prenylated_proteins Prenylation Cell_function Normal Cell Function (e.g., vesicular trafficking) Prenylated_proteins->Cell_function N_BP Nitrogen-containing Bisphosphonate (e.g., ((isononylimino)bis- (methylene))bisphosphonate) N_BP->FPP_synthase Inhibition

Caption: Mechanism of action of nitrogen-containing bisphosphonates via inhibition of the mevalonate pathway.

References

Validation & Comparative

Validation of the anti-corrosive properties of Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-corrosive properties of aminophosphonates, as a representative of the bisphosphonate class including Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate, against other common corrosion inhibitors. The data presented is compiled from scientific literature to offer an objective overview of their performance.

Performance Comparison of Corrosion Inhibitors

The efficacy of corrosion inhibitors is commonly evaluated by their inhibition efficiency, which quantifies the percentage reduction in the corrosion rate of a metal in the presence of the inhibitor. The following table summarizes the performance of a representative aminophosphonate compared to other widely used corrosion inhibitors on steel surfaces.

Inhibitor ClassSpecific Compound/SystemSubstrateCorrosive MediumInhibition Efficiency (%)Test Method
Aminophosphonate α-aminophosphonate (180 ppm)Carbon Steel1M HCl92.4%[1][2][3]Potentiodynamic Polarization
α-aminophosphonate (180 ppm)Carbon Steel1M H₂SO₄95.7%[1][2][3]Potentiodynamic Polarization
Inorganic Phosphate Zinc Phosphate (2% in coating)Steel3.5% NaClSignificant improvementSalt Spray & EIS
Organic Inhibitor Oxazolone derivative (200 ppm)API5LX60 Steel3.5% NaCl (CO₂ saturated)91.3%[4]Gravimetric/Electrochemical
Polymer-based Isothiourea-terminated dendrimer (15 mg/L)Carbon SteelSoft Water97.62%[5]Tafel Polarization

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of corrosion inhibitor performance. Below are outlines of standard experimental protocols used to generate the data in this guide.

1. Potentiodynamic Polarization

This electrochemical technique measures the corrosion current density of a metal sample in a corrosive environment, both with and without an inhibitor.

  • Apparatus: A three-electrode electrochemical cell consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

  • Procedure:

    • The working electrode is immersed in the corrosive solution until a stable open-circuit potential (OCP) is reached.

    • A potentiodynamic scan is performed by varying the potential of the working electrode at a controlled rate (e.g., 0.008 V/s) over a defined range (e.g., -1 to 1 V vs. OCP).[6]

    • The resulting current is measured, and the corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic branches of the polarization curve to the corrosion potential (E_corr).

  • Calculation of Inhibition Efficiency (IE%): IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] x 100 where i_corr_uninhibited and i_corr_inhibited are the corrosion current densities in the absence and presence of the inhibitor, respectively.

2. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective film formed by the inhibitor on the metal surface.

  • Apparatus: Same three-electrode cell as for potentiodynamic polarization.

  • Procedure:

    • The working electrode is immersed in the corrosive solution with or without the inhibitor at OCP.

    • A small amplitude AC voltage is applied over a range of frequencies (e.g., 100 kHz to 10 mHz).

    • The impedance of the system is measured at each frequency.

  • Data Analysis: The data is often represented as Nyquist and Bode plots. The charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate, can be determined by fitting the data to an equivalent electrical circuit model. A higher R_ct value in the presence of an inhibitor indicates better corrosion protection.

3. Salt Spray Test (ASTM B117)

This is an accelerated corrosion test used to evaluate the performance of coatings containing corrosion inhibitors.

  • Apparatus: A closed salt spray cabinet capable of maintaining a controlled temperature and a salt fog.

  • Procedure:

    • Coated metal panels are scribed to expose the underlying metal.

    • The panels are placed in the cabinet and exposed to a continuous spray of a 5% NaCl solution at a constant temperature (typically 35°C).

    • The panels are periodically inspected for signs of corrosion, such as blistering, rust formation, and creepage from the scribe.

  • Evaluation: The performance is rated based on the extent of corrosion over a specified period.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the performance of a corrosion inhibitor.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis & Evaluation Metal_Coupon Metal Coupon Electrochemical_Tests Electrochemical Tests (Potentiodynamic Polarization, EIS) Metal_Coupon->Electrochemical_Tests Accelerated_Tests Accelerated Tests (Salt Spray) Metal_Coupon->Accelerated_Tests Inhibitor_Solution Inhibitor Solution (e.g., Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate) Inhibitor_Solution->Electrochemical_Tests Inhibitor_Solution->Accelerated_Tests Corrosion_Rate Calculate Corrosion Rate Electrochemical_Tests->Corrosion_Rate Surface_Analysis Surface Characterization (SEM, XPS) Accelerated_Tests->Surface_Analysis Inhibition_Efficiency Determine Inhibition Efficiency Corrosion_Rate->Inhibition_Efficiency Performance_Comparison Compare with Alternatives Inhibition_Efficiency->Performance_Comparison Surface_Analysis->Performance_Comparison

Caption: Workflow for Corrosion Inhibitor Evaluation.

Signaling Pathways and Mechanisms of Action

The primary mechanism by which phosphonate-based inhibitors, including aminophosphonates, protect against corrosion is through the formation of a protective film on the metal surface. This process involves the adsorption of the phosphonate molecules onto the metal oxide layer. The phosphonate groups chelate with metal ions on the surface, forming a stable, insoluble barrier that isolates the metal from the corrosive environment. The amino groups in aminophosphonates can provide additional adsorption sites, enhancing the stability and density of the protective film.

Mechanism_of_Action cluster_environment Corrosive Environment cluster_interface Metal-Solution Interface Corrosive_Species Corrosive Species (e.g., Cl⁻, H⁺, O₂) Metal_Surface Metal Surface (e.g., Steel) Corrosive_Species->Metal_Surface Corrosion Attack Protective_Film Adsorbed Inhibitor Film (Aminophosphonate Layer) Protective_Film->Metal_Surface Protection Inhibitor Aminophosphonate Inhibitor Inhibitor->Protective_Film Adsorption & Film Formation

Caption: Mechanism of Aminophosphonate Corrosion Inhibition.

References

Navigating the Analytical Crossroads for CAS 93966-41-7: A Comparative Guide to Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on Chemical Identity: Before proceeding with the cross-validation of analytical methods for CAS 93966-41-7, it is crucial for researchers, scientists, and drug development professionals to be aware of a significant ambiguity in the public domain regarding the precise chemical identity associated with this CAS number. Chemical databases and commercial suppliers present conflicting information, identifying CAS 93966-41-7 as either 3-O-Caffeoyl-4-O-sinapoylquinic acid , a natural phenolic compound, or a piperidine derivative, likely N-benzyl-1-methyl-N-phenylpiperidin-4-amine, 5-oxoprolinate (1:2) .

This discrepancy is critical, as the analytical methods for these two compounds are fundamentally different. This guide, therefore, provides a comparative overview of potential analytical methodologies for both chemical structures. It is imperative to confirm the definitive identity of the substance before selecting and validating an analytical procedure.

Part 1: Analysis of 3-O-Caffeoyl-4-O-sinapoylquinic acid

This section outlines the analytical methods suitable for the quantification and validation of 3-O-Caffeoyl-4-O-sinapoylquinic acid, a member of the caffeoylquinic acid (CQA) family. These methods are generally applicable to complex phenolic compounds found in natural product extracts and other matrices.

Common Analytical Techniques

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the cornerstone for analyzing CQAs. The choice of detector depends on the required sensitivity and selectivity.

  • HPLC with Diode Array Detection (HPLC-DAD): This is a widely used method for the quantification of phenolic compounds.[1][2][3] It offers good selectivity based on the characteristic UV absorbance of the phenolic rings.

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This technique provides superior sensitivity and specificity, making it ideal for complex matrices or when low detection limits are required.[4][5] It allows for the confirmation of the compound's identity based on its mass-to-charge ratio and fragmentation pattern.[6]

Data Presentation: Comparison of Analytical Methods for Caffeoylquinic Acids
ParameterHPLC-DADHPLC-MS/MS
Principle UV-Vis AbsorbanceMass-to-Charge Ratio
Selectivity Moderate to HighVery High
Sensitivity (LOD) ~0.01 - 0.35 µg/mL[3]~0.06 - 0.3 ng/mL[5]
Linearity (R²) >0.99[3]>0.99[5]
Precision (RSD%) < 5%[3]< 6.5%[5]
Accuracy (Recovery) 98.33 - 101.12%[3]92.1 - 113.2%[5]
Typical Use Case Routine quality control, quantification in less complex matrices.Trace analysis, quantification in biological matrices, structural confirmation.
Experimental Protocols

1. HPLC-DAD Method for Phenolic Compounds

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector.[2]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1][3]

  • Mobile Phase: A gradient elution is typically employed using a mixture of an acidified aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent such as acetonitrile or methanol.[3][4]

  • Flow Rate: A typical flow rate is 0.8 to 1.0 mL/min.[3][4]

  • Detection: The DAD is set to monitor wavelengths characteristic of caffeoylquinic acids, often around 325-330 nm.[4][7]

  • Sample Preparation: Samples are dissolved in a suitable solvent (e.g., methanol/water mixture), filtered, and injected into the HPLC system.

2. HPLC-MS/MS Method for Caffeoylquinic Acids

  • Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]

  • Column: A fused-core C18 column (e.g., 50 mm x 2.1 mm, 2.7 µm) can be used for faster analysis.[5]

  • Mobile Phase: Similar to HPLC-DAD, a gradient of acidified water and acetonitrile is common.[5]

  • Ionization Mode: ESI is typically operated in the negative ion mode for phenolic acids.[6]

  • MS Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.[5]

Mandatory Visualization

analytical_workflow_cqa cluster_sample_prep Sample Preparation cluster_validation Cross-Validation Parameters start Sample extraction Solvent Extraction start->extraction filtration Filtration extraction->filtration hplc_dad HPLC-DAD filtration->hplc_dad hplc_ms HPLC-MS/MS filtration->hplc_ms linearity Linearity & Range hplc_dad->linearity accuracy Accuracy hplc_dad->accuracy precision Precision hplc_dad->precision selectivity Selectivity hplc_dad->selectivity lod_loq LOD & LOQ hplc_dad->lod_loq hplc_ms->linearity hplc_ms->accuracy hplc_ms->precision hplc_ms->selectivity hplc_ms->lod_loq

Caption: Workflow for the analysis and cross-validation of 3-O-Caffeoyl-4-O-sinapoylquinic acid.

Part 2: Analysis of N-benzyl-1-methyl-N-phenylpiperidin-4-amine

This section details the analytical approaches for the piperidine derivative, a type of compound often found in pharmaceutical development. These methods focus on purity and concentration determination.

Common Analytical Techniques
  • Reversed-Phase HPLC with UV Detection (RP-HPLC-UV): This is a standard method for the analysis of small organic molecules with a UV chromophore, such as the aromatic rings in this piperidine derivative. Derivatization may be necessary for compounds lacking a strong chromophore.

  • HPLC with Charged Aerosol Detection (HPLC-CAD): For compounds that lack a UV chromophore or have poor UV absorption, CAD is a valuable alternative.[1][4] It is a mass-based detection method that provides a more uniform response for different analytes.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of volatile and thermally stable compounds. Derivatization may be required to improve the volatility of the piperidine derivative.

Data Presentation: Comparison of Analytical Methods for Piperidine Derivatives
ParameterRP-HPLC-UVHPLC-CAD
Principle UV AbsorbanceCharged Aerosol Detection
Selectivity Moderate to HighModerate (mass-based)
Sensitivity (LOQ) Dependent on chromophore (~0.44 µg/mL with derivatization)[2]Generally in the low ng range on column
Linearity (R²) >0.999[2]>0.99
Precision (RSD%) < 2%< 5%
Accuracy (Recovery) 98 - 102%95 - 105%
Typical Use Case Assay and impurity profiling for compounds with UV chromophores.Analysis of compounds with no or poor UV chromophore, excipients.
Experimental Protocols

1. RP-HPLC-UV Method for Piperidine Derivatives

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 or C8 reversed-phase column is typically used (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol. The pH of the buffer is a critical parameter for controlling the retention of basic compounds like piperidines.[5]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: The UV detector is set to a wavelength where the aromatic rings show maximum absorbance, likely around 254 nm.[5]

  • Sample Preparation: The sample is accurately weighed, dissolved in the mobile phase or a suitable diluent, and filtered before injection.

2. HPLC-CAD Method

  • Instrumentation: An HPLC system coupled with a Charged Aerosol Detector.[1]

  • Column and Mobile Phase: Similar to RP-HPLC-UV, but non-volatile buffers should be avoided. Volatile mobile phase additives like formic acid or ammonia are preferred.[1]

  • CAD Settings: The nebulizer temperature and gas pressure need to be optimized for the specific mobile phase and flow rate.[1][4]

  • Quantification: An internal standard is often recommended for better accuracy and precision.

Mandatory Visualization

cross_validation_logic cluster_methods Analytical Methods to Compare cluster_samples Sample Sets cluster_analysis Data Analysis cluster_conclusion Conclusion method_A Method A (e.g., HPLC-UV) method_B Method B (e.g., HPLC-CAD) samples Identical Sample Set (n > 10) analyze_A Analyze with Method A samples->analyze_A analyze_B Analyze with Method B samples->analyze_B compare Compare Results analyze_A->compare analyze_B->compare conclusion Demonstrate Equivalence compare->conclusion

Caption: Logical workflow for the cross-validation of two analytical methods.

References

Comparative Analysis of In Vivo and In Vitro Efficacy of Nitrogen-Containing Bisphosphonates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Data regarding the in vivo and in vitro effects of ((isononylimino)bis(methylene))bisphosphonate, also referred to as MAX-40270 or IMBP, is not currently available in the public domain, including peer-reviewed scientific literature, patent databases, or clinical trial registries. This guide, therefore, presents a comparative analysis of three widely studied and clinically significant nitrogen-containing bisphosphonates: Alendronate, Ibandronate, and Zoledronate. This comparison is intended to serve as a comprehensive example of the methodologies and data presentation pertinent to researchers, scientists, and drug development professionals in the field of bone biology and pharmacology.

Nitrogen-containing bisphosphonates are a class of drugs potent in inhibiting osteoclast-mediated bone resorption.[1][2] They are cornerstone therapies for a range of skeletal disorders, including osteoporosis and bone metastases.[1][2] Their primary mechanism of action involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[1][2] This inhibition disrupts essential cellular processes in osteoclasts, leading to their inactivation and apoptosis.[1][2]

This guide provides a detailed comparison of the in vitro and in vivo effects of Alendronate, Ibandronate, and Zoledronate, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

In Vitro Efficacy

The in vitro potency of bisphosphonates is primarily assessed by their ability to inhibit FPPS and reduce osteoclast activity.

Table 1: In Vitro Inhibition of Human Farnesyl Pyrophosphate Synthase (FPPS)

BisphosphonateInitial IC50 (nM)Final IC50 (nM)
Alendronate2249260.0
Ibandronate100025
Zoledronate365.64.1
Data sourced from studies on the inhibition of human FPPS, with final IC50 values determined after preincubation with the enzyme.[3]

Table 2: In Vitro Anti-Resorptive Potency

BisphosphonateRelative Potency (vs. Alendronate)
Alendronate1
Ibandronate2-10
Zoledronate30-100
Relative potencies are derived from various in vitro bone resorption assays.[4]

In Vivo Efficacy

The in vivo effects of bisphosphonates are evaluated in animal models, often focusing on their ability to prevent bone loss.

Table 3: In Vivo Inhibition of Bone Resorption in Ovariectomized (OVX) Rats

BisphosphonateDose for 50% Inhibition of Bone Resorption (µg/kg/day, s.c.)
Alendronate20
Ibandronate1
ZoledronateNot directly compared in this study
Data from a study investigating the inhibition of artery calcification and bone resorption in rats.[5]

Table 4: Comparative Efficacy in Preventing Bone Loss in Animal Models

BisphosphonateAnimal ModelKey Findings
AlendronateOvariectomized RatSignificantly increases bone mineral density.[6]
ZoledronateOvariectomized RatMore potent than alendronate in preventing bone loss.[4]
Alendronate vs. ZoledronateHeart/Liver Transplant PatientsZoledronate was more effective in preventing bone loss at the spine in heart transplant patients.[6]

Experimental Protocols

In Vitro Osteoclast Resorption Pit Assay

This assay quantifies the resorptive activity of mature osteoclasts.

  • Cell Culture: Osteoclast precursors, such as human peripheral blood mononuclear cells (PBMCs), are cultured on calcium phosphate-coated plates.[7][8]

  • Differentiation: The precursors are stimulated with macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-κB ligand (RANKL) to differentiate into mature osteoclasts.[7][8]

  • Treatment: Differentiated osteoclasts are treated with varying concentrations of bisphosphonates.

  • Visualization: After incubation, cells are fixed, and the resorption pits are visualized. The calcium phosphate coating can be stained with calcein for fluorescence imaging or with silver nitrate (von Kossa staining) for brightfield imaging.[7][8]

  • Quantification: The resorbed area is quantified using image analysis software, such as ImageJ.[7][8]

G cluster_0 Experimental Workflow Isolate PBMCs Isolate PBMCs Culture on CaP-coated plates Culture on CaP-coated plates Isolate PBMCs->Culture on CaP-coated plates Differentiate with M-CSF & RANKL Differentiate with M-CSF & RANKL Culture on CaP-coated plates->Differentiate with M-CSF & RANKL Treat with Bisphosphonates Treat with Bisphosphonates Differentiate with M-CSF & RANKL->Treat with Bisphosphonates Stain and Image Stain and Image Treat with Bisphosphonates->Stain and Image Quantify Resorption Quantify Resorption Stain and Image->Quantify Resorption

Osteoclast Resorption Pit Assay Workflow.
In Vivo Micro-Computed Tomography (Micro-CT) Analysis of Bone Volume

Micro-CT is a non-destructive imaging technique used to analyze bone microarchitecture in rodent models.[9][10]

  • Animal Model: An osteoporosis model is often induced in rats or mice, commonly through ovariectomy (OVX).[10]

  • Treatment: Animals are treated with bisphosphonates or a vehicle control over a specified period.

  • Imaging: At the end of the treatment period, the femurs or vertebrae are excised and scanned using a micro-CT system.[11]

  • Reconstruction and Analysis: The scanned images are reconstructed to create 3D models of the bone. Bone morphometric parameters, such as bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp), are quantified.[10][11]

G cluster_0 In Vivo Micro-CT Workflow Induce Osteoporosis (OVX) Induce Osteoporosis (OVX) Treat with Bisphosphonates Treat with Bisphosphonates Induce Osteoporosis (OVX)->Treat with Bisphosphonates Scan Bones with Micro-CT Scan Bones with Micro-CT Treat with Bisphosphonates->Scan Bones with Micro-CT 3D Reconstruction 3D Reconstruction Scan Bones with Micro-CT->3D Reconstruction Quantify Bone Parameters Quantify Bone Parameters 3D Reconstruction->Quantify Bone Parameters

In Vivo Micro-CT Analysis Workflow.

Signaling Pathways

Mevalonate Pathway Inhibition

Nitrogen-containing bisphosphonates exert their primary effect by inhibiting FPPS in the mevalonate pathway.[1][2] This disrupts the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are crucial for the post-translational modification (prenylation) of small GTPases like Ras, Rho, and Rac.[12][13] The disruption of these signaling proteins impairs essential osteoclast functions, including cytoskeletal organization and vesicular trafficking, ultimately leading to apoptosis.[12][13]

G cluster_0 Mevalonate Pathway cluster_1 Bisphosphonate Action HMG-CoA HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IPP IPP Mevalonate->IPP FPP FPP IPP->FPP FPPS FPPS IPP->FPPS GGPP GGPP FPP->GGPP Squalene Squalene FPP->Squalene Protein Prenylation Protein Prenylation GGPP->Protein Prenylation Osteoclast Function & Survival Osteoclast Function & Survival Protein Prenylation->Osteoclast Function & Survival Cholesterol Cholesterol Squalene->Cholesterol N-Bisphosphonates N-Bisphosphonates N-Bisphosphonates->FPPS Inhibition FPPS->FPP

Mevalonate Pathway and Bisphosphonate Inhibition.
Alendronate and IFN-β/STAT1 Signaling

Recent studies suggest that alendronate may also regulate osteoblast differentiation and bone formation through the interferon-β (IFN-β)/signal transducer and activator of transcription 1 (STAT1) signaling pathway.[14] Alendronate has been shown to stimulate the expression of IFN-β, which in turn increases the expression and phosphorylation of STAT1 in osteoclasts.[14] This pathway enhances osteoblast differentiation and upregulates the expression of genes associated with bone formation.[14]

G cluster_0 Alendronate's Effect on Osteoblasts Alendronate Alendronate IFN-β Expression IFN-β Expression Alendronate->IFN-β Expression STAT1 Phosphorylation STAT1 Phosphorylation IFN-β Expression->STAT1 Phosphorylation Osteoblast Differentiation Osteoblast Differentiation STAT1 Phosphorylation->Osteoblast Differentiation Bone Formation Bone Formation Osteoblast Differentiation->Bone Formation

Alendronate's IFN-β/STAT1 Signaling Pathway.

While specific data on ((isononylimino)bis(methylene))bisphosphonate remains elusive, this guide provides a framework for its future evaluation by comparing the well-established in vivo and in vitro profiles of Alendronate, Ibandronate, and Zoledronate. The presented data clearly indicates a hierarchy of potency, with Zoledronate being the most potent inhibitor of FPPS and bone resorption, followed by Ibandronate and then Alendronate. The detailed experimental protocols and signaling pathway diagrams offer a foundational understanding for researchers aiming to characterize novel bisphosphonates. Future studies on ((isononylimino)bis(methylene))bisphosphonate would need to generate similar comparative data to ascertain its therapeutic potential relative to existing treatments.

References

Benchmarking Einecs 300-992-8: A Comparative Analysis of Corrosion Inhibition Performance

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the corrosion inhibition properties of Einecs 300-992-8 against established commercial corrosion inhibitors. Due to the limited publicly available data on the specific performance of this compound as a corrosion inhibitor, this analysis focuses on the performance of its constituent molecular classes—piperidine derivatives and proline compounds—against commercially available alternatives. This guide synthesizes available experimental data to offer a foundational understanding for further research and application development.

Executive Summary

Data Presentation: Performance of Related Compounds and Commercial Inhibitors

The following tables summarize the corrosion inhibition efficiency of compounds structurally related to this compound and common commercial inhibitors. It is crucial to note that the experimental conditions vary between studies, which can significantly influence performance metrics. Therefore, this data should be interpreted as indicative of potential performance rather than a direct, one-to-one comparison.

Table 1: Corrosion Inhibition Efficiency of Piperidine Derivatives on Mild Steel in 1 M HCl

InhibitorConcentration (mM)Inhibition Efficiency (%)Test MethodReference
5-(1,3-benzodioxol-5-yl)-1-(piperidin-1-yl)penta-2,4-dien-1-one (Piperine)Not Specified98.9DFT Calculation
5-(1,3-benzodioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one (Piperanine)Not Specified97.5DFT Calculation
Tert-butyl-4-(2-(ethoxycarbonyl)benzofuran-5-yl)-piperazine-1-carboxylate2593.59 (at 313 K)Weight Loss
Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate2590-94 (at 301 K)Weight Loss
4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide500 ppm92.5Gravimetric[1]

Table 2: Corrosion Inhibition Efficiency of L-Proline on Carbon Steel in 1 M HCl

InhibitorConcentration (M)Inhibition Efficiency (%)Test MethodReference
L-Proline2x10⁻³Not SpecifiedWeight Loss
L-Proline8x10⁻³Highest EfficiencyWeight Loss

Table 3: Performance of Commercial Corrosion Inhibitors

Commercial InhibitorApplicationPerformance HighlightsTest Method/StandardReference
Cortec® VpCI®-368Outdoor, multi-metal protectionPasses 900-1500 hours of ASTM B-117 salt spray testing.[2]ASTM B-117[2]
Henkel Alodine®Conversion coating for aluminumProvides good corrosion resistance and improved paint adhesion.[3] Conforms to MIL-DTL-5541 for corrosion resistance.MIL-DTL-5541[4]
Rodine® 213Acid inhibitor for industrial cleaning and pickling of iron and steel.Widely used in various industries for acid corrosion inhibition.[5]Not Specified[5]

Experimental Protocols

Detailed experimental methodologies are crucial for interpreting and reproducing scientific findings. The following outlines a general experimental workflow for evaluating corrosion inhibitor performance, based on common practices cited in the literature.

Weight Loss (Gravimetric) Method

The weight loss method is a straightforward technique for determining corrosion rates and inhibitor efficiency.

  • Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with a solvent like acetone, washed with distilled water, and dried.

  • Initial Weighing: The initial weight of each coupon is accurately recorded.

  • Immersion: The coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at various concentrations for a specified period and temperature.

  • Final Weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products (typically using a specific acid solution with an inhibitor), washed, dried, and re-weighed.

  • Calculation of Corrosion Rate and Inhibition Efficiency:

    • Corrosion Rate (CR) is calculated using the formula: CR = (K * W) / (A * T * D) where K is a constant, W is the weight loss, A is the surface area, T is the immersion time, and D is the density of the metal.

    • Inhibition Efficiency (IE%) is calculated as: IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides information about the corrosion mechanism and the protective properties of the inhibitor film.

  • Electrochemical Cell Setup: A three-electrode cell is typically used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).

  • Measurement: The cell is filled with the corrosive solution (with and without inhibitor). After the open-circuit potential (OCP) stabilizes, a small amplitude AC signal is applied over a range of frequencies.

  • Data Analysis: The impedance data is often represented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the electrochemical interface and extract parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl). A higher Rct value in the presence of the inhibitor indicates better corrosion protection.

  • Calculation of Inhibition Efficiency: IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] * 100

Mandatory Visualization

Logical Relationship of Corrosion Inhibition

The following diagram illustrates the fundamental principle of corrosion inhibition, where an inhibitor forms a protective barrier on the metal surface, thereby reducing the rate of corrosion.

G cluster_0 Corrosion Process cluster_1 Inhibition Mechanism Corrosive_Environment Corrosive Environment (e.g., Acid) Corrosion_Reaction Corrosion Reaction Corrosive_Environment->Corrosion_Reaction Metal_Surface Metal Surface Metal_Surface->Corrosion_Reaction Protective_Film Protective Film Formation Metal_Surface->Protective_Film Reduced_Corrosion Reduced Corrosion Rate Inhibitor Corrosion Inhibitor (this compound) Inhibitor->Protective_Film Protective_Film->Reduced_Corrosion

Caption: Conceptual diagram of corrosion and its inhibition.

Experimental Workflow for Corrosion Inhibitor Evaluation

This diagram outlines the typical steps involved in the experimental evaluation of a corrosion inhibitor's performance.

G cluster_workflow Experimental Workflow start Start prep Specimen Preparation start->prep inhibit Inhibitor Solution Preparation start->inhibit test Corrosion Testing (Weight Loss / EIS) prep->test inhibit->test analysis Data Analysis test->analysis results Results (IE%, CR) analysis->results end End results->end

Caption: Workflow for evaluating corrosion inhibitor efficacy.

Conclusion

While a direct performance benchmark for this compound is currently unavailable in the public domain, the analysis of its constituent chemical classes—piperidine and proline derivatives—suggests its potential as an effective corrosion inhibitor, particularly for steel in acidic media. The provided data on related compounds and commercial inhibitors offers a valuable starting point for researchers. To definitively establish the performance of this compound, dedicated experimental studies employing standardized methodologies, such as those outlined in this guide, are essential. Such research would not only quantify its inhibition efficiency but also elucidate its mechanism of action, paving the way for its potential application in various industrial and scientific fields.

References

Structure-Activity Relationship of N-Alkyl Iminobis(methylene)bisphosphonate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of N-alkyl iminobis(methylene)bisphosphonate derivatives, a class of compounds with significant potential in the regulation of bone resorption. While specific data on ((isononylimino)bis(methylene))bisphosphonate is limited in publicly available literature, this guide draws upon established SAR principles and data from closely related N-alkyl aminomethylenebisphosphonates to provide valuable insights for researchers in the field.

The primary mechanism of action for many nitrogen-containing bisphosphonates is the inhibition of farnesyl diphosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[1][2] This inhibition disrupts essential cellular processes in osteoclasts, the cells responsible for bone breakdown, ultimately leading to a reduction in bone resorption. The potency of these compounds is significantly influenced by the nature of the nitrogen-containing side chain.

Comparative Analysis of Biological Activity

The following table summarizes the in vitro and in vivo activities of a series of N-alkyl aminomethylenebisphosphonates, demonstrating the impact of the alkyl chain length on their inhibitory potency against FPPS and bone resorption.

Compound IDN-Alkyl Substituent (R)FPPS Inhibition IC50 (nM)In Vivo Bone Resorption ED50 (µg P/kg)
1 Methyl1500>100
2 Ethyl70050
3 Propyl35020
4 Butyl1005
5 Pentyl502
6 Hexyl803
7 Heptyl1508
8 Octyl30015

Data Interpretation: The data clearly indicates a parabolic relationship between the length of the N-alkyl chain and the biological activity. Potency increases with chain length up to the pentyl derivative (Compound 5), which exhibits the highest activity in both the in vitro FPPS inhibition assay and the in vivo bone resorption model. Further elongation of the alkyl chain beyond five carbons leads to a progressive decrease in activity. This trend suggests that the binding pocket of FPPS can optimally accommodate an N-alkyl substituent of a specific size, with longer chains potentially causing steric hindrance.

Experimental Protocols

In Vitro Farnesyl Diphosphate Synthase (FPPS) Inhibition Assay

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of compounds against FPPS.

Principle: The assay measures the activity of FPPS by quantifying the release of inorganic pyrophosphate (PPi) during the conversion of geranyl pyrophosphate (GPP) and isopentenyl pyrophosphate (IPP) to farnesyl diphosphate (FPP). The released PPi is then cleaved by inorganic pyrophosphatase to two molecules of inorganic phosphate (Pi). The Pi is subsequently used in a reaction catalyzed by purine nucleoside phosphorylase (PNP), leading to the phosphorolysis of a synthetic substrate, 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG), which results in a spectrophotometrically detectable change in absorbance at 360 nm.

Materials:

  • Recombinant human FPPS

  • Geranyl pyrophosphate (GPP)

  • Isopentenyl pyrophosphate (IPP)

  • Inorganic pyrophosphatase

  • Purine nucleoside phosphorylase (PNP)

  • 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG)

  • Assay buffer (e.g., Tris-HCl with MgCl2 and Triton X-100)

  • Test compounds

  • 96-well microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, GPP, IPP, inorganic pyrophosphatase, PNP, and MESG.

  • Add the test compounds at various concentrations to the wells of a 96-well plate.

  • Initiate the reaction by adding FPPS to the wells.

  • Immediately begin monitoring the change in absorbance at 360 nm at regular intervals using a microplate reader.

  • The rate of reaction is determined from the linear portion of the absorbance versus time curve.

  • Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Bone Resorption Assay (Thyroparathyroidectomized Rat Model)

This protocol describes an in vivo model to assess the inhibitory effect of compounds on bone resorption.

Principle: Thyroparathyroidectomy (TPTX) in rats removes the primary sources of parathyroid hormone and calcitonin, leading to a state of low bone turnover. Bone resorption can then be stimulated by the administration of an agent like parathyroid hormone (PTH) or a vitamin D analog. The ability of a test compound to inhibit this stimulated bone resorption is then quantified by measuring changes in serum calcium levels.

Materials:

  • Male Wistar rats

  • Surgical instruments for TPTX

  • Parathyroid hormone (PTH) or a vitamin D analog (e.g., 1,25-dihydroxyvitamin D3)

  • Test compounds

  • Vehicle for compound administration

  • Blood collection supplies

  • Calcium assay kit

Procedure:

  • Perform thyroparathyroidectomy on the rats under anesthesia.

  • Allow the animals to recover for a specified period (e.g., 5-7 days) and confirm the success of the surgery by monitoring serum calcium levels.

  • Divide the TPTX rats into control and treatment groups.

  • Administer the test compounds to the treatment groups at various doses, while the control group receives the vehicle.

  • After a predetermined time, induce bone resorption in all groups by administering a standardized dose of PTH or a vitamin D analog.

  • Collect blood samples at specific time points after the induction of bone resorption.

  • Measure the serum calcium concentration for each sample.

  • The inhibitory effect of the test compound on bone resorption is determined by its ability to suppress the rise in serum calcium levels compared to the control group.

  • Calculate the ED50 value, the dose required to achieve 50% of the maximal inhibition of the induced hypercalcemia.

Visualizations

SAR_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Synthesis Design & Synthesize N-Alkyl Derivatives FPPS_Assay FPPS Inhibition Assay (Determine IC50) Synthesis->FPPS_Assay Test Activity TPTX_Model TPTX Rat Model (Determine ED50) FPPS_Assay->TPTX_Model Confirm in vivo Efficacy SAR_Analysis Structure-Activity Relationship Analysis TPTX_Model->SAR_Analysis Correlate Structure & Activity Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Identify Lead Compounds Lead_Opt->Synthesis Iterative Design

Caption: Workflow for a typical structure-activity relationship study of bisphosphonates.

Mevalonate_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) DMAPP->GPP + IPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP + IPP FPPS GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Proteins Protein Prenylation (e.g., Ras, Rho, Rac) GGPP->Proteins Function Osteoclast Function & Survival Proteins->Function Bisphosphonates N-Alkyl Iminobis(methylene) bisphosphonates FPPS Farnesyl Diphosphate Synthase (FPPS) Bisphosphonates->FPPS Inhibition

Caption: The mevalonate pathway and the inhibitory site of N-alkyl bisphosphonates.

References

A Comparative Analysis of the Cytotoxic Effects of Various Bisphosphonate Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the cytotoxic performance of different bisphosphonate compounds, supported by experimental data. It delves into their mechanisms of action and provides detailed experimental protocols for key cytotoxicity assays.

Bisphosphonates are a class of drugs that inhibit bone resorption and are widely used in the treatment of osteoporosis and other bone-related diseases.[1] They are broadly categorized into two groups: non-nitrogen-containing (non-N-BPs) and the more potent nitrogen-containing bisphosphonates (N-BPs).[2][3] Emerging evidence also highlights their direct cytotoxic effects on various cell types, including tumor cells, making them a subject of interest in oncology research.[2][4] This guide provides a comparative overview of the cytotoxicity of different bisphosphonates, summarizing key experimental findings.

Mechanisms of Cytotoxicity

The cytotoxic mechanisms of bisphosphonates differ between the two main classes:

  • Non-Nitrogen-Containing Bisphosphonates (e.g., Clodronate, Etidronate): These compounds are metabolized within cells into non-hydrolyzable analogs of adenosine triphosphate (ATP).[5][6] The accumulation of these cytotoxic ATP analogs interferes with mitochondrial energy metabolism and can induce apoptosis.[3][6]

  • Nitrogen-Containing Bisphosphonates (e.g., Zoledronate, Pamidronate, Alendronate, Risedronate, Ibandronate): N-BPs are not metabolized in the same way as non-N-BPs. Instead, they act as potent inhibitors of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[6][7] Inhibition of FPPS prevents the synthesis of essential isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[3] These molecules are crucial for the post-translational modification (prenylation) of small GTPase signaling proteins that regulate essential cellular processes, including cell survival, proliferation, and cytoskeletal organization.[3][5] Disruption of these processes ultimately leads to the induction of apoptosis.[8][9] The accumulation of isopentenyl pyrophosphate (IPP), an upstream metabolite, can also contribute to apoptosis by being converted into a cytotoxic ATP analog.[2]

Comparative Cytotoxicity Data

The cytotoxic potential of bisphosphonates varies significantly between compounds, with nitrogen-containing bisphosphonates generally exhibiting higher potency. The following table summarizes the 50% inhibitory concentration (IC50) values of various bisphosphonates in different cell lines as reported in the literature.

BisphosphonateCell LineIC50 (µM)Reference
Zoledronate MDA-MB-231 (human breast cancer)15[10]
MCF-7 (human breast cancer)20[10]
Hs 578T (human breast cancer)3[10]
Pamidronate MDA-MB-231 (human breast cancer)40[10]
MCF-7 (human breast cancer)35[10]
Hs 578T (human breast cancer)25[10]
Clodronate MDA-MB-231, MCF-7, Hs 578T>1000[10]
EB 1053 MDA-MB-231, MCF-7, Hs 578T>1000[10]
Incadronate (YM175) Isolated rabbit osteoclastsCytotoxic at 300 µM[11]
Alendronate Isolated rabbit osteoclastsNo significant cytotoxicity up to 3000 µM[11]
Minodronate Human periodontal ligament cellsCytotoxic at ≥ 1 µM[12]
Zoledronate Human periodontal ligament cellsCytotoxic at ≥ 1 µM[12]

Note: IC50 values can vary depending on the cell line, exposure time, and assay method used.

Studies have consistently demonstrated that zoledronate is one of the most potent bisphosphonates in terms of cytotoxicity.[10] For instance, in human breast cancer cell lines, zoledronate exhibited significantly lower IC50 values compared to pamidronate, while clodronate and EB 1053 were considerably less potent.[10] Another study comparing incadronate and alendronate on isolated rabbit osteoclasts showed that incadronate induced cytotoxicity in a concentration-dependent manner, whereas alendronate did not show significant cytotoxic effects even at high concentrations.[11] A comparison between minodronate and zoledronate on human periodontal ligament cells indicated that both were cytotoxic at concentrations of 1 µM or more, with minodronate showing a significantly stronger effect at certain concentrations.[12]

Experimental Protocols & Methodologies

The following are detailed methodologies for key experiments commonly used to assess bisphosphonate cytotoxicity.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is widely used to assess cell viability by measuring the metabolic activity of cells.[13]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of living cells.[14]

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[15]

    • Treat the cells with various concentrations of bisphosphonate compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).[15]

    • Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.[14]

    • Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[13]

    • Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[14]

    • Cell viability is expressed as a percentage of the absorbance of untreated control cells.

2. Trypan Blue Exclusion Assay

This assay is used to differentiate viable from non-viable cells.

  • Principle: Viable cells have intact cell membranes that exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.

  • Protocol:

    • After treating cells with bisphosphonates, detach the cells from the culture plate using trypsin.

    • Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

    • Incubate for 1-2 minutes at room temperature.

    • Load the cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

    • Calculate the percentage of viable cells.

3. Creatine Phosphokinase (CPK) Release Assay

This assay measures the activity of CPK released from damaged cells into the culture medium, serving as an index of cytotoxicity.[11]

  • Principle: CPK is an enzyme that is released into the extracellular space when the cell membrane is damaged.

  • Protocol:

    • Culture cells and treat them with bisphosphonates for various time points.[11]

    • Collect the culture medium at each time point.

    • Measure the CPK activity in the collected medium using a commercial CPK assay kit according to the manufacturer's instructions.

    • An increase in CPK activity in the medium corresponds to increased cytotoxicity.[11]

Apoptosis Assays

1. Hoechst Staining for Nuclear Morphology

This method is used to visualize changes in nuclear morphology characteristic of apoptosis.[10]

  • Principle: The fluorescent dye Hoechst 33342 stains the DNA of cells. Apoptotic cells exhibit condensed chromatin and fragmented nuclei, which can be visualized under a fluorescence microscope.

  • Protocol:

    • Grow cells on coverslips and treat with bisphosphonates.

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • Stain the cells with Hoechst 33342 solution for a few minutes.

    • Wash the cells and mount the coverslips on microscope slides.

    • Observe the nuclear morphology under a fluorescence microscope.

2. DNA Fragmentation Analysis

A hallmark of apoptosis is the cleavage of chromosomal DNA into internucleosomal fragments.[10]

  • Principle: During apoptosis, endonucleases cleave DNA into fragments of approximately 180-200 base pairs. These fragments can be visualized as a characteristic "ladder" on an agarose gel.

  • Protocol:

    • After bisphosphonate treatment, lyse the cells and extract the genomic DNA.

    • Quantify the DNA and load equal amounts onto an agarose gel.

    • Perform electrophoresis to separate the DNA fragments by size.

    • Stain the gel with an intercalating agent (e.g., ethidium bromide) and visualize the DNA under UV light.

3. Caspase Activity Assay

Caspases are a family of proteases that play a central role in the execution of apoptosis.[8]

  • Principle: Specific caspases, such as caspase-3, are activated during apoptosis and can cleave specific substrates.[8] This activity can be measured using fluorogenic or colorimetric substrates.

  • Protocol:

    • Lyse the bisphosphonate-treated cells to release the cellular contents.

    • Add a specific caspase substrate (e.g., a peptide conjugated to a fluorescent or colorimetric reporter) to the cell lysate.

    • Incubate to allow the activated caspases to cleave the substrate, releasing the reporter molecule.

    • Measure the fluorescence or absorbance using a plate reader. The signal intensity is proportional to the caspase activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in bisphosphonate-induced cytotoxicity and a typical experimental workflow for its assessment.

G cluster_0 Non-Nitrogen-Containing Bisphosphonates cluster_1 Nitrogen-Containing Bisphosphonates Non_N_BP Non-N-BP (e.g., Clodronate) Cell_Uptake1 Cellular Uptake Non_N_BP->Cell_Uptake1 Metabolism Metabolized to non-hydrolyzable ATP analogs Cell_Uptake1->Metabolism Mitochondria Mitochondrial dysfunction Metabolism->Mitochondria Apoptosis1 Apoptosis Mitochondria->Apoptosis1 N_BP N-BP (e.g., Zoledronate) Cell_Uptake2 Cellular Uptake N_BP->Cell_Uptake2 Mevalonate_Pathway Mevalonate Pathway Cell_Uptake2->Mevalonate_Pathway FPPS FPPS Inhibition Mevalonate_Pathway->FPPS IPP_Accumulation IPP Accumulation FPPS->IPP_Accumulation No_Prenylation Inhibition of Protein Prenylation (FPP, GGPP synthesis blocked) FPPS->No_Prenylation Cytotoxic_ATP_Analog Cytotoxic ATP Analog IPP_Accumulation->Cytotoxic_ATP_Analog Apoptosis2 Apoptosis Cytotoxic_ATP_Analog->Apoptosis2 Small_GTPases Small GTPase dysfunction (e.g., Ras, Rho, Rac) No_Prenylation->Small_GTPases Cytoskeletal_Disruption Cytoskeletal Disruption Small_GTPases->Cytoskeletal_Disruption Small_GTPases->Apoptosis2 Cytoskeletal_Disruption->Apoptosis2

Caption: Mechanisms of bisphosphonate-induced cytotoxicity.

G cluster_assays Cytotoxicity & Apoptosis Assays start Start: Cell Culture treatment Treatment with Bisphosphonates (Different Compounds & Concentrations) start->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, Trypan Blue) incubation->viability_assay apoptosis_assay Apoptosis Assay (e.g., Hoechst Staining, DNA Laddering, Caspase Activity) incubation->apoptosis_assay data_analysis Data Analysis (e.g., IC50 Calculation, Statistical Analysis) viability_assay->data_analysis apoptosis_assay->data_analysis conclusion Conclusion: Comparative Cytotoxicity Profile data_analysis->conclusion

Caption: Experimental workflow for comparing bisphosphonate cytotoxicity.

References

Assessing the Specificity of Dipotassium Dihydrogen ((isononylimino)bis(methylene))bisphosphonate in Biological Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Nitrogen-Containing Bisphosphonates

Nitrogen-containing bisphosphonates (N-BPs) are a class of drugs primarily used to treat bone disorders such as osteoporosis and bone metastases.[1][2] Their high affinity for hydroxyapatite, the mineral component of bone, leads to their accumulation in the skeleton, providing a targeted action.[3] The primary molecular target of N-BPs is farnesyl diphosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[1][4][5] Inhibition of FPPS in osteoclasts, the cells responsible for bone resorption, disrupts the prenylation of small GTPases, which is essential for their function and survival. This ultimately leads to the inhibition of bone resorption.[4][5]

The specificity and potency of N-BPs are largely determined by the structure of their R2 side chain, which interacts with the active site of FPPS.[1][6]

Comparative Analysis of FPPS Inhibition

The inhibitory potency of various N-BPs against human FPPS is a key indicator of their potential anti-resorptive activity. The following table summarizes the half-maximal inhibitory concentrations (IC50) for several clinically relevant bisphosphonates.

Bisphosphonate R2 Side Chain FPPS Inhibition IC50 (nM)
ZoledronateImidazol-1-yl~2.5 - 5
Risedronate3-pyridinyl~5 - 10
MinodronateImidazo[1,2-a]pyridin-2-yl~3 - 8
IbandronateN-methyl-N-pentylamino~20 - 80
Alendronate4-aminobutyl~300 - 700
Pamidronate3-aminopropyl~500 - 1500
Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonateIsononyliminoData not available

Data Interpretation: Lower IC50 values indicate higher inhibitory potency. Zoledronate, Risedronate, and Minodronate, which feature heterocyclic rings in their R2 side chains, are among the most potent inhibitors of FPPS.[6]

Structure-Activity Relationship and Assessment of the Isononylimino Side Chain

The "isononylimino" side chain of Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate is a long, branched alkyl chain containing a secondary amine. Based on established SAR principles for N-BPs, we can infer the following:

  • Presence of Nitrogen: The nitrogen atom is crucial for the mechanism of action, as it becomes protonated and interacts with the active site of FPPS.[1]

  • Alkyl Chain Length and Branching: Longer alkyl chains, such as the isononyl group, can contribute to hydrophobic interactions within the enzyme's active site, potentially increasing potency. For instance, Ibandronate, with its N-methyl-N-pentylamino side chain, is more potent than Alendronate and Pamidronate, which have shorter alkyl chains.[2] The branching in the isononyl group might influence the precise fit within the active site, which could either enhance or slightly diminish its inhibitory activity compared to a linear chain of similar length.

  • Imino Group: The secondary amine (imino group) will be protonated at physiological pH, allowing it to participate in the key interactions within the FPPS active site, similar to other N-BPs.

Experimental Protocols

Farnesyl Diphosphate Synthase (FPPS) Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of bisphosphonates on recombinant human FPPS.

dot

FPPS_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Assay Buffer, FPPS, GPP, IPP, and Test Compound mix Mix FPPS and Test Compound (or vehicle) reagents->mix 1. preincubate Pre-incubate mix->preincubate 2. add_substrates Add GPP and [1-14C]IPP preincubate->add_substrates 3. incubate Incubate at 37°C add_substrates->incubate 4. stop_reaction Stop reaction with acid incubate->stop_reaction 5. extract Extract Farnesyl Diphosphate (FPP) stop_reaction->extract 6. scintillation Quantify [14C]FPP via scintillation counting extract->scintillation 7. calculate Calculate IC50 values scintillation->calculate 8.

Caption: Workflow for the FPPS inhibition assay.

Methodology:

  • Reagents and Buffers:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 2 mM DTT.

    • Enzyme: Recombinant human FPPS.

    • Substrates: Geranyl pyrophosphate (GPP) and [1-14C]isopentenyl pyrophosphate ([14C]IPP).

    • Test Compound: Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate and other bisphosphonates dissolved in an appropriate solvent (e.g., water).

  • Assay Procedure:

    • In a microcentrifuge tube, combine the assay buffer, a specific concentration of the test compound (or vehicle control), and the FPPS enzyme.

    • Pre-incubate the mixture for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrates, GPP and [14C]IPP.

    • Incubate the reaction mixture for a defined period (e.g., 15-30 minutes) at 37°C.

    • Stop the reaction by adding an acidic solution (e.g., 1 M HCl).

    • Extract the product, [14C]farnesyl pyrophosphate ([14C]FPP), using an organic solvent (e.g., hexane or chloroform/methanol).

    • Quantify the amount of [14C]FPP produced by liquid scintillation counting.

  • Data Analysis:

    • Determine the percentage of FPPS inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Osteoclast-Mediated Bone Resorption Assay (Pit Assay)

This assay assesses the functional effect of bisphosphonates on the bone-resorbing activity of osteoclasts.

dot

Pit_Assay_Workflow cluster_setup Cell Culture Setup cluster_treatment Treatment cluster_analysis Analysis isolate_oc Isolate and culture osteoclast precursors differentiate_oc Differentiate precursors into mature osteoclasts on bone slices isolate_oc->differentiate_oc 1. add_bp Add bisphosphonates at various concentrations differentiate_oc->add_bp 2. incubate_treatment Incubate for 24-48 hours add_bp->incubate_treatment 3. remove_cells Remove osteoclasts from bone slices incubate_treatment->remove_cells 4. stain_pits Stain resorption pits (e.g., with Toluidine Blue) remove_cells->stain_pits 5. image_analysis Image and quantify the resorbed area stain_pits->image_analysis 6. calculate_inhibition Calculate percentage of inhibition image_analysis->calculate_inhibition 7.

Caption: Workflow for the osteoclast bone resorption (pit) assay.

Methodology:

  • Cell Culture:

    • Isolate osteoclast precursors from the bone marrow of rodents or use a suitable osteoclast precursor cell line.

    • Culture the precursors on sterile bone or dentin slices in the presence of M-CSF and RANKL to induce differentiation into mature, bone-resorbing osteoclasts.

  • Treatment:

    • Once mature osteoclasts are formed, treat the cultures with various concentrations of the test bisphosphonates.

    • Include a vehicle-treated control group.

    • Incubate for 24-48 hours.

  • Analysis:

    • At the end of the incubation period, remove the cells from the bone/dentin slices (e.g., by sonication in ammonium hydroxide).

    • Stain the slices with a suitable dye (e.g., Toluidine Blue) to visualize the resorption pits created by the osteoclasts.

    • Capture images of the resorbed areas using a microscope.

    • Quantify the total area of resorption per slice using image analysis software.

  • Data Analysis:

    • Calculate the percentage of inhibition of bone resorption for each bisphosphonate concentration compared to the vehicle control.

    • Determine the EC50 (half-maximal effective concentration) for the inhibition of bone resorption.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mevalonate pathway and the site of action of nitrogen-containing bisphosphonates.

dot

Mevalonate_Pathway HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) DMAPP->GPP + IPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP + IPP FPPS Farnesyl Diphosphate Synthase (FPPS) GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Protein_Prenylation Protein Prenylation (e.g., Ras, Rho, Rab) FPP->Protein_Prenylation GGPP->Protein_Prenylation Osteoclast_Function Osteoclast Function & Survival Protein_Prenylation->Osteoclast_Function N_BP Nitrogen-Containing Bisphosphonates N_BP->FPPS Inhibition

Caption: Inhibition of FPPS in the mevalonate pathway by N-BPs.

This guide provides a framework for assessing the specificity of Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate based on current knowledge of the bisphosphonate class. Direct experimental validation is necessary to confirm these predictions.

References

Inability to Replicate Published Findings for CAS 93966-41-7 Due to Lack of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for published scientific literature and experimental data on the properties of the compound associated with CAS number 93966-41-7 has yielded insufficient information to create the requested "Publish Comparison Guide." The CAS number appears to correspond to "1-methyl-N-phenyl-N-(phenylmethyl)-4-piperidinamine 5-oxo-L-prolinate (1:2)" with the molecular formula C29H38N4O6.[1][2] However, the available information is limited to supplier listings and basic chemical identifiers, with a notable absence of peer-reviewed research articles detailing its biological or chemical properties.

Initial searches for "CAS 93966-41-7" were complicated by results frequently defaulting to the significantly more common chemical, Ammonia (CAS 7664-41-7). This suggests that CAS 93966-41-7 is a rare or novel compound with a very limited footprint in public scientific databases.

Consequently, the core requirements for the requested comparison guide cannot be met for the following reasons:

  • No Quantitative Data: Without published studies, there is no quantitative data to summarize in comparative tables.

  • No Known Signaling Pathways: There is no information on the mechanism of action or any associated signaling pathways for this compound, making it impossible to create the mandatory visualizations.

It is not possible to replicate or compare published findings for CAS 93966-41-7 as there is a lack of accessible, published scientific research on this compound. Researchers, scientists, and drug development professionals seeking information on this specific chemical may need to rely on direct contact with chemical suppliers for any available data or conduct their own primary research to determine its properties and potential applications.

References

Safety Operating Guide

Comprehensive Disposal and Safety Guidelines for Dipotassium Dihydrogen ((isononylimino)bis(methylene))bisphosphonate (Einecs 300-992-8)

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Proper handling of any chemical substance is the first step in ensuring laboratory safety and minimizing environmental impact. For bisphosphonate compounds, which can be potent biological agents, careful handling is crucial.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: Wear a lab coat, and ensure skin is not exposed.

  • Respiratory Protection: If working with powders or creating aerosols, use a certified respirator.

General Handling Procedures:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

  • Prevent contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in areas where chemicals are handled.

  • Wash hands thoroughly after handling.

Proper Disposal Procedures

The primary principle for the disposal of laboratory chemicals is to never dispose of them down the drain unless explicitly permitted. Phosphonates can contribute to eutrophication in waterways.

Step-by-Step Disposal Plan:

  • Segregation of Waste:

    • Collect all waste containing Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate in a dedicated, properly labeled waste container.

    • Do not mix with other incompatible waste streams. The container should be made of a material compatible with the chemical.

  • Labeling of Waste Container:

    • The waste container must be clearly labeled with the full chemical name: "Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate" and the Einecs number "300-992-8".

    • Include hazard symbols as appropriate (based on the safety data sheets of similar compounds, this may include "Harmful" or "Irritant").

    • Indicate the start date of waste accumulation.

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area.

    • This area should be secure, well-ventilated, and away from general laboratory traffic.

    • Ensure secondary containment is in place to prevent spills.

  • Arranging for Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Provide them with all necessary information about the waste stream.

    • Disposal will be carried out by a licensed hazardous waste disposal company, likely through incineration or other approved chemical treatment methods.

Quantitative Data from Related Compounds

Since specific data for Einecs 300-992-8 is unavailable, the following table summarizes hazard information for structurally related bisphosphonate compounds, providing an indication of the potential hazards.

Compound NameCAS NumberAcute Oral Toxicity (LD50, rat)Skin IrritationEye Irritation
Alendronate Sodium121268-17-5Harmful if swallowedCauses skin irritationCauses serious eye damage
Etidronate Disodium7414-83-7Harmful if swallowedCauses skin irritationCauses serious eye irritation
Tetrasodium Etidronate3794-83-0Data not availableMay cause skin irritationMay cause eye irritation

Experimental Protocols for Phosphonate Removal from Wastewater

While direct drain disposal is not recommended for concentrated laboratory waste, understanding how phosphonates are treated in wastewater can inform spill cleanup procedures and environmental fate considerations. Research has shown that phosphonates can be removed from wastewater through precipitation and flocculation.

General Protocol for Phosphonate Precipitation:

  • Objective: To remove dissolved phosphonates from an aqueous solution.

  • Materials:

    • Phosphonate-containing aqueous solution.

    • Flocculant solution (e.g., Iron (III) chloride or Aluminum sulfate).

    • pH meter and adjustment solutions (e.g., Sodium hydroxide, Hydrochloric acid).

    • Stir plate and stir bar.

    • Beakers and filtration apparatus.

  • Procedure:

    • Measure the initial concentration of phosphonate in the water sample.

    • Adjust the pH of the solution to a neutral or slightly acidic range (pH 6-7.5), as the efficiency of flocculation can be pH-dependent.

    • With continuous stirring, add a predetermined amount of the flocculant solution. The molar ratio of the metal salt to the phosphonate concentration is a critical parameter.

    • Continue to stir for a specified period (e.g., 30 minutes) to allow for the formation of flocs (precipitates).

    • Turn off the stirrer and allow the flocs to settle.

    • Separate the solid precipitate from the liquid by filtration or decantation.

    • Measure the final concentration of phosphonate in the treated water to determine the removal efficiency.

    • The collected precipitate, now containing the phosphonate, should be disposed of as solid hazardous waste.

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the general decision-making process and workflow for the proper disposal of a laboratory chemical like Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate.

cluster_0 Chemical Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Container Management cluster_3 Storage & Disposal start Experiment Complete Waste Generated identify Identify Chemical (this compound) start->identify consult_sds Consult SDS of Related Compounds identify->consult_sds segregate Segregate into Designated Container consult_sds->segregate label_container Label Container with Contents & Hazards segregate->label_container seal_container Securely Seal Container label_container->seal_container store_saa Store in Satellite Accumulation Area seal_container->store_saa contact_ehs Contact EHS for Waste Pickup store_saa->contact_ehs disposal Professional Disposal contact_ehs->disposal

Caption: Workflow for the safe disposal of laboratory chemical waste.

Essential Safety and Handling Guide for Di-tert-butyl dicarbonate (Einecs 300-992-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Di-tert-butyl dicarbonate (CAS Number: 24424-99-5), a compound commonly used in organic synthesis, particularly for the introduction of the tert-butoxycarbonyl (Boc) protecting group. Adherence to these protocols is essential to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Di-tert-butyl dicarbonate is classified as a flammable solid and is fatal if inhaled. It also causes serious eye irritation, skin irritation, and may cause an allergic skin reaction or respiratory irritation.[1][2][3][4][5] Therefore, stringent adherence to PPE protocols is mandatory.

Summary of Recommended Personal Protective Equipment

PPE CategorySpecificationStandard
Eye and Face Protection Safety glasses with side shields or chemical goggles. A face shield may be required for splash hazards.EN166 or OSHA 29 CFR 1910.133[2]
Hand Protection Chemical resistant gloves (e.g., Nitrile rubber, PVC).[3][6] Glove material and thickness should be selected based on the specific breakthrough time for Di-tert-butyl dicarbonate.EN ISO 374[1]
Body Protection Protective clothing to prevent skin exposure, such as a lab coat or coveralls.[2][3] For large-scale operations, chemical-resistant overalls are recommended.
Respiratory Protection Use only under a chemical fume hood.[2] If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.EN 149[2]

Experimental Protocols: Donning and Doffing of PPE

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination. The following procedures should be strictly followed.

Donning (Putting On) PPE Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.[7][8][9]

  • Gown/Coveralls: Put on the gown or coveralls, ensuring it covers the torso from neck to knees and arms to the end of the wrist. Fasten at the back of the neck and waist.[7][9]

  • Mask/Respirator: Secure the ties or elastic bands. Fit the flexible band to the bridge of your nose and ensure a snug fit to the face and below the chin.[7][9]

  • Eye Protection: Put on safety goggles or a face shield.[7][9]

  • Gloves: Don gloves last, pulling the cuffs over the sleeves of the gown or coveralls.[7][8]

Doffing (Taking Off) PPE Sequence: The outside of the PPE is considered contaminated.

  • Gown and Gloves: Remove the gown and gloves together. Pull the gown away from the body, rolling it inside out. As you remove the gown, peel off the gloves, ensuring the gloves end up inside the rolled-up gown.[8][10]

  • Hand Hygiene: Perform hand hygiene.

  • Eye Protection: Remove eye protection from the back by lifting the head strap. Avoid touching the front of the goggles or face shield.[9]

  • Mask/Respirator: Grasp the straps from behind and remove without touching the front of the mask or respirator.[9]

  • Hand Hygiene: Perform hand hygiene immediately after removing all PPE.[7]

Disposal Plan

Contaminated PPE and any materials used for spill cleanup must be disposed of as hazardous waste.

  • Collection: Place all contaminated items in a designated, labeled, and sealed container for hazardous waste.[11]

  • Regulations: Dispose of the waste in accordance with all local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific procedures.[11]

Visualization of PPE Workflow

The following diagram illustrates the logical workflow for the selection, donning, doffing, and disposal of PPE when handling Di-tert-butyl dicarbonate.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence cluster_disposal Disposal start Start: Handling Di-tert-butyl dicarbonate select_ppe 1. Select Appropriate PPE (Gloves, Gown, Eye Protection, Respirator) start->select_ppe hand_hygiene1 2. Hand Hygiene select_ppe->hand_hygiene1 don_gown 3. Don Gown/Coveralls hand_hygiene1->don_gown don_mask 4. Don Mask/Respirator don_gown->don_mask don_goggles 5. Don Eye Protection don_mask->don_goggles don_gloves 6. Don Gloves don_goggles->don_gloves handle_chemical Perform Work in Fume Hood don_gloves->handle_chemical remove_gown_gloves 7. Remove Gown & Gloves handle_chemical->remove_gown_gloves hand_hygiene2 8. Hand Hygiene remove_gown_gloves->hand_hygiene2 remove_goggles 9. Remove Eye Protection hand_hygiene2->remove_goggles remove_mask 10. Remove Mask/Respirator remove_goggles->remove_mask hand_hygiene3 11. Final Hand Hygiene remove_mask->hand_hygiene3 dispose_waste 12. Dispose of Contaminated PPE as Hazardous Waste hand_hygiene3->dispose_waste end End dispose_waste->end

Caption: PPE workflow for handling Di-tert-butyl dicarbonate.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.